molecular formula C9H9F3O B165597 (1R)-1-[2-(trifluoromethyl)phenyl]ethanol CAS No. 127852-29-3

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Cat. No.: B165597
CAS No.: 127852-29-3
M. Wt: 190.16 g/mol
InChI Key: VGHBIJJTMFYTPY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBIJJTMFYTPY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol: Data Availability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the request for an in-depth technical guide on the chemical properties of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol . Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant scarcity of publicly available experimental data for this specific chiral compound.

The limited information available is summarized below.

Compound Identification

PropertyValueCAS Number
IUPAC NameThis compound127852-27-1[1]
InChI Code1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11,12)/h2-6,13H,1H3/t6-/m1/s1N/A
InChI KeyVGHBIJJTMFYTPY-ZCFIWIBFSA-NN/A
Molecular FormulaC₉H₉F₃ON/A
Molecular Weight190.16 g/mol N/A
Racemic Form1-[2-(Trifluoromethyl)phenyl]ethanol79756-81-3[2]

Physicochemical Properties

PropertyValueNotes
Purity98%For the (R)-enantiomer
Boiling Point114-115°C / 2 mmHgFor the racemic mixture[2]
Storage TemperatureAmbientFor the (R)-enantiomer

Safety Information

Basic hazard information for the (R)-enantiomer is available from chemical suppliers.

Hazard Statements
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

This information is sourced from a supplier safety data sheet and should be used for preliminary guidance only. Always consult a full, up-to-date Safety Data Sheet (SDS) before handling this chemical.

Data Scarcity and Proposed Alternative

The comprehensive search for detailed experimental protocols, extensive spectral data (NMR, IR, Mass Spectrometry), and applications in areas such as drug development for this compound did not yield sufficient information to construct the requested in-depth technical guide. The available data is limited to basic identification, minimal physical properties, and general safety warnings.

In contrast, a significant body of literature and experimental data is available for the isomeric compound, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol . This compound is a well-documented and critical chiral intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[3]

As a constructive alternative, we propose the generation of a comprehensive technical guide on (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. Such a guide would fully meet the core requirements of your request, including:

  • Detailed tables of physical and chemical properties.

  • In-depth experimental protocols for its synthesis and analysis.

  • Graphviz diagrams illustrating synthetic pathways and reaction mechanisms.

  • A thorough discussion of its applications in drug development , particularly in the synthesis of Aprepitant.

This alternative would provide a valuable and data-rich resource that aligns with the intended audience and technical depth of the original request. Please advise if you would like to proceed with a technical guide on (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

References

Synthesis of (1R)-1-[2-(Trifluoromethyl)phenyl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes to (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a valuable chiral building block in pharmaceutical development. The focus is on the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone, highlighting both biocatalytic and chemocatalytic methodologies. This document offers detailed experimental protocols, comparative data, and mechanistic insights to aid in the selection and implementation of the most suitable synthetic strategy.

Introduction

Chiral alcohols are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereocenter of these molecules often plays a crucial role in their biological activity and pharmacological profile. This compound is a key chiral intermediate for various therapeutic agents. Its synthesis with high enantiopurity is therefore of significant interest. The primary methods for its preparation involve the asymmetric reduction of 2'-(trifluoromethyl)acetophenone, which can be achieved with high efficiency and selectivity using either biocatalysts, such as ketoreductases, or chemocatalysts, typically based on ruthenium or rhodium complexes.

Biocatalytic Synthesis via Ketoreductase-Mediated Reduction

Biocatalysis offers a green and highly selective approach for the synthesis of chiral alcohols. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective in the asymmetric reduction of prochiral ketones. The use of whole recombinant microbial cells expressing a specific ketoreductase often simplifies the process by providing in-situ cofactor regeneration.

A highly efficient method for the synthesis of structurally similar chiral alcohols, such as (R)-1-[4-(trifluoromethyl)phenyl]ethanol, involves the use of recombinant Escherichia coli cells overexpressing a carbonyl reductase.[1] This approach can be adapted for the synthesis of the target molecule, this compound. The use of a polar organic solvent-aqueous medium can enhance substrate solubility and improve reaction efficiency.[1]

Quantitative Data for Biocatalytic Reduction
SubstrateBiocatalystCo-solventYield (%)Enantiomeric Excess (ee, %)Reference
4'-(Trifluoromethyl)acetophenoneRecombinant E. coli expressing carbonyl reductase15% (v/v) Isopropanol99.1>99.9[1]
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli expressing carbonyl reductaseNot specified91.5>99.9[2]
Detailed Experimental Protocol: Biocatalytic Reduction

This protocol is adapted from the efficient synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol and can be optimized for 2'-(trifluoromethyl)acetophenone.[1]

1. Pre-culture Preparation:

  • Inoculate a single colony of recombinant E. coli cells (expressing a suitable ketoreductase) into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • Incubate at 37°C with shaking at 200 rpm for 12 hours.

2. Main Culture and Induction:

  • Transfer the pre-culture to 100 mL of fresh LB medium with the corresponding antibiotic in a 500 mL flask.

  • Grow the culture at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue incubation at 20°C for 12-16 hours.

3. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation at 8000 rpm for 10 minutes at 4°C.

  • Wash the cell pellet twice with a phosphate buffer (100 mM, pH 7.5).

  • The resulting wet cells can be used directly or stored at -20°C.

4. Asymmetric Reduction Reaction:

  • In a 50 mL flask, prepare a reaction mixture containing:

    • 10 mL of 100 mM phosphate buffer (pH 7.5).

    • 17 g/L (dry cell weight) of recombinant E. coli cells.

    • 100 mM 2'-(trifluoromethyl)acetophenone (dissolved in a minimal amount of isopropanol).

    • 15% (v/v) isopropanol as a co-solvent.

    • 50 g/L maltose as a co-substrate for cofactor regeneration.

  • Incubate the reaction at 30°C with shaking at 200 rpm.

  • Monitor the reaction progress by TLC or GC analysis.

5. Work-up and Purification:

  • After completion of the reaction (typically 3-24 hours), saturate the mixture with NaCl.

  • Extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain pure this compound.

Biocatalytic Workflow

G cluster_upstream Upstream Processing cluster_bioreduction Bioreduction cluster_downstream Downstream Processing recombinant_strain Recombinant E. coli Strain pre_culture Pre-culture (LB Medium) recombinant_strain->pre_culture main_culture Main Culture (LB Medium) pre_culture->main_culture induction Induction with IPTG main_culture->induction cell_harvesting Cell Harvesting & Washing induction->cell_harvesting reaction_setup Reaction Setup: - Cells - Substrate - Buffer - Co-solvent - Co-substrate cell_harvesting->reaction_setup biocatalysis Asymmetric Reduction (30°C, 200 rpm) reaction_setup->biocatalysis monitoring Reaction Monitoring (TLC/GC) biocatalysis->monitoring extraction Product Extraction (Ethyl Acetate) monitoring->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemocatalytic Synthesis via Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. Ruthenium(II) complexes bearing chiral diamine ligands, such as the well-established Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst, are highly effective for this transformation. The reaction typically employs a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Quantitative Data for Ru-catalyzed Asymmetric Transfer Hydrogenation
SubstrateCatalystHydrogen DonorYield (%)Enantiomeric Excess (ee, %)Reference
3',5'-Bis(trifluoromethyl)acetophenoneModified Ru-TsDPENSodium Formate-95-97[3]
AcetophenoneRuCl--INVALID-LINK--Formic acid/Triethylamine9597
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative procedure for the asymmetric transfer hydrogenation of acetophenone derivatives using a Ru-TsDPEN catalyst.[4]

1. Catalyst Preparation (in situ):

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (1 mol%) and the chiral ligand (e.g., (1R,2R)-TsDPEN, 2 mol%).

  • Add degassed 2-propanol (3 mL per 1 mmol of substrate).

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

2. Asymmetric Reduction Reaction:

  • To the catalyst solution, add 2'-(trifluoromethyl)acetophenone (1 mmol).

  • Add a base, such as Cs2CO3 (0.3 mmol) or a solution of KOH in 2-propanol.

  • Heat the reaction mixture to the desired temperature (e.g., 80-130°C) and stir.

  • Monitor the reaction progress by TLC or GC.

3. Work-up and Purification:

  • After the reaction is complete (typically 12 hours), cool the mixture to room temperature.

  • Filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield pure this compound.

Catalytic Cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation

G cluster_cycle Catalytic Cycle Ru_precatalyst [Ru(II)-TsDPEN] (Precatalyst) Ru_hydride [Ru(II)-H] (Active Catalyst) Ru_precatalyst->Ru_hydride + Base, iPrOH - Acetone, - H-Base+ Product (1R)-1-[2-(CF3)phenyl]ethanol Ru_hydride->Product + Substrate Substrate 2'-(CF3)acetophenone Product->Ru_precatalyst (Outer-sphere mechanism) iPrOH Isopropanol Acetone Acetone Base Base

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Conclusion

Both biocatalytic and chemocatalytic methods provide effective pathways for the synthesis of this compound with high enantioselectivity. The choice between these methods will depend on factors such as substrate scope, catalyst availability and cost, operational simplicity, and environmental considerations. Biocatalysis, with its mild reaction conditions and high selectivity, presents an attractive green alternative. Asymmetric transfer hydrogenation with well-defined ruthenium catalysts offers a robust and versatile chemical approach. The detailed protocols and comparative data in this guide are intended to assist researchers and drug development professionals in making an informed decision for their specific synthetic needs.

References

Technical Guide: Molecular Weight of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight of the compound (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a molecule of interest in synthetic chemistry and drug development.

Molecular Identity and Formula

This compound is a chiral alcohol. Its structure consists of an ethanol backbone with a phenyl group attached to the first carbon. This phenyl ring is substituted at the second position with a trifluoromethyl group. The "(1R)" designation specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the hydroxyl group.

The molecular formula for this compound is C₉H₉F₃O .[1] This formula is consistent for all stereoisomers of 1-[2-(trifluoromethyl)phenyl]ethanol.

Molecular Weight Calculation

The molecular weight is a fundamental physical property calculated by summing the atomic weights of all constituent atoms in the molecular formula. The calculation is based on the atomic masses of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

The table below summarizes the atomic composition and the calculation of the molecular weight.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH91.0089.072
FluorineF318.99856.994
OxygenO115.99915.999
Total 190.16 g/mol

The calculated molecular weight of this compound is 190.16 g/mol .[1]

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight from a chemical name is a straightforward and logical sequence. The following diagram illustrates this workflow.

Molecular Weight Determination Workflow A Chemical Name: This compound B Determine Molecular Formula: C₉H₉F₃O A->B Structural Interpretation C Identify Atomic Weights: C, H, F, O B->C Elemental Composition D Calculate Molar Mass: Σ(Atom Count × Atomic Weight) C->D Summation E Final Molecular Weight: 190.16 g/mol D->E Result

Caption: Workflow for calculating the molecular weight of a chemical compound.

Note: While this document addresses the core topic of molecular weight, aspects such as experimental protocols for its determination (e.g., mass spectrometry) or biological signaling pathways are beyond the scope of this specific query and would require a different context.

References

In-Depth Technical Guide: (1R)-1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the chiral alcohol (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. This compound is of significant interest as a chiral building block in the synthesis of complex pharmaceutical agents. The strategic placement of the trifluoromethyl group on the phenyl ring can profoundly influence the biological activity and pharmacokinetic properties of derivative molecules. This document consolidates available quantitative data, details experimental protocols for its synthesis, and explores its relevance in medicinal chemistry.

Chemical Structure and Properties

This compound is a chiral secondary alcohol. The "(1R)" designation indicates the specific stereochemical configuration at the carbinol carbon. The structure consists of an ethanol backbone substituted with a phenyl group at the 1-position, which in turn is substituted with a trifluoromethyl group at the 2-position.

Molecular Structure:

Caption: 2D representation of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 127852-29-3[1]
Molecular Formula C₉H₉F₃O[1]
Molecular Weight 190.16 g/mol [1]
Appearance White to off-white solid
Boiling Point 207 °C
Density 1.234 g/cm³
Flash Point 89 °C
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While publicly available spectra are limited, typical spectral features can be inferred from related structures and general principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methine proton, being adjacent to the hydroxyl group and the aromatic ring, would likely be a quartet around 5.0-5.5 ppm, coupled to the methyl protons. The methyl group should appear as a doublet around 1.4-1.6 ppm, coupled to the methine proton. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbinol carbon (CH-OH), the methyl carbon (CH₃), and the trifluoromethyl carbon. The aromatic carbons will appear in the region of 120-145 ppm. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling. The carbinol carbon is expected around 65-75 ppm, and the methyl carbon around 20-25 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Strong absorption bands in the 1000-1350 cm⁻¹ region are characteristic of C-F stretching vibrations of the trifluoromethyl group. A C-O stretching band for the secondary alcohol will be present around 1050-1150 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z 190 would be expected. Common fragmentation patterns for benzyl alcohols include the loss of a methyl group ([M-15]⁺), and the formation of a stable benzylic cation. The presence of the trifluoromethyl group will also influence the fragmentation pattern, potentially leading to fragments containing the CF₃ group.

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. This transformation is typically achieved using a chiral catalyst, often based on ruthenium or rhodium complexes with chiral ligands.

Asymmetric Hydrogenation of 2'-(Trifluoromethyl)acetophenone

This method involves the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of 2'-(trifluoromethyl)acetophenone.

Experimental Protocol:

  • Materials:

    • 2'-(Trifluoromethyl)acetophenone

    • Ruthenium catalyst (e.g., a Ru(II) complex with a chiral diphosphine ligand like (R)-BINAP)

    • Hydrogen gas (H₂)

    • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

    • Inert atmosphere (e.g., argon or nitrogen)

  • Procedure:

    • In a high-pressure reactor, a solution of 2'-(trifluoromethyl)acetophenone in the chosen anhydrous solvent is prepared under an inert atmosphere.

    • A catalytic amount of the chiral ruthenium complex is added to the solution.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction mixture is stirred under a specific hydrogen pressure (typically ranging from 1 to 50 atm) and at a controlled temperature (often room temperature to 50 °C).

    • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion of the ketone.

    • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel, to yield the enantiomerically enriched this compound.

    • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Product start 2'-(Trifluoromethyl)acetophenone reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Ru-Catalyst (e.g., Ru-(R)-BINAP) catalyst->reaction h2 H₂ Gas h2->reaction solvent Anhydrous Solvent (e.g., Methanol) solvent->reaction product This compound reaction->product G cluster_compound Chiral Building Block cluster_synthesis Synthetic Modification cluster_library Compound Library cluster_screening Biological Screening cluster_target Target Identification cluster_development Drug Development compound This compound synthesis Chemical Synthesis & Functionalization compound->synthesis library Library of Chiral Drug Candidates synthesis->library screening High-Throughput Screening library->screening target Identification of Biological Target (e.g., Enzyme, Receptor) screening->target development Lead Optimization & Preclinical Studies target->development

References

Spectroscopic Data Analysis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a chiral alcohol of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this exact enantiomer in publicly accessible literature, this guide presents a combination of known data for closely related analogs and generalized experimental protocols. This information serves as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this and similar molecules.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. It is crucial to note that where specific data was not available, values from analogous compounds are provided for illustrative purposes and should be confirmed experimentally.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR Data not available
Analog: 1-phenylethanol
7.26–7.39mAr-H
4.91q6.5CH (OH)
2.01sOH
1.49–1.50d6.5CH
¹³C NMR Data not available
Analog: 1-phenylethanol
145.9Ar-C (quaternary)
128.5Ar-C H
127.4Ar-C H
125.4Ar-C H
70.4C H(OH)
25.1C H₃
¹⁹F NMR Expected ~ -58 to -64sC F₃

Table 2: Mass Spectrometry (MS) Data

TechniqueIonization Modem/zRelative IntensityAssignment
GC-MS Electron Ionization (EI)Data not available
Analog: 1-phenylethanol
122[M]⁺
107[M-CH₃]⁺
79[C₆H₇]⁺
77[C₆H₅]⁺

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
FT-IR (ATR) Data not available
Analog: 1-phenylethanol
3364Strong, Broad
3030Medium
1493, 1452Medium
1007Strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the NMR spectrometer for the specific probe and solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and determine the multiplicity and coupling constants of each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • No external standard is typically needed if the spectrometer is properly calibrated, but an internal standard like trifluorotoluene can be used for precise measurements.

    • Typical parameters: 128-512 scans, relaxation delay of 1-2 seconds.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Analysis (for Electron Ionization):

    • Inject 1 µL of the prepared sample into the gas chromatograph.

    • Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the analyte from any impurities.

    • The separated analyte is then introduced into the mass spectrometer.

    • Acquire the mass spectrum in the electron ionization (EI) mode, typically at 70 eV.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_output Final Report Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy (FT-IR ATR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment IR->Structure_Confirmation Final_Report Comprehensive Spectroscopic Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

General workflow for spectroscopic analysis of a chemical compound.

discovery of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Application of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral alcohol of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial chiral building block for the synthesis of complex, biologically active molecules. The presence of the trifluoromethyl (-CF3) group is particularly notable, as this moiety can enhance the metabolic stability, lipophilicity, and binding affinity of a final drug compound.[1][2] The primary route to obtaining this molecule is through the enantioselective reduction of its prochiral ketone precursor, 2'-(trifluoromethyl)acetophenone.

This guide details the synthesis, characterization, and application of this compound, with a focus on asymmetric synthesis methodologies that yield high enantiomeric purity. Its utility is highlighted through its role as a key intermediate in the development of enzyme inhibitors.

Synthesis Methodologies

The stereospecific synthesis of the (R)-enantiomer is paramount and is typically achieved through asymmetric reduction of 2'-(trifluoromethyl)acetophenone. Key strategies include catalytic asymmetric transfer hydrogenation and whole-cell biocatalysis. These methods are favored for their high efficiency and enantioselectivity.[3][4]

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a highly efficient method for producing chiral alcohols.[5][6] This technique typically employs a transition metal catalyst, such as Ruthenium or Iridium, with a chiral ligand.[3][7] Isopropanol often serves as the hydrogen source in the presence of a base.

Biocatalytic Reduction

Whole-cell biocatalysis presents a green and highly selective alternative to chemical synthesis.[8][9] Recombinant microorganisms, such as E. coli expressing a specific carbonyl reductase, can reduce the ketone substrate to the desired (R)-alcohol with exceptional enantiomeric excess (>99.9% ee).[8] This method operates under mild reaction conditions.

Data Presentation

Quantitative data for the synthesis and characterization of this compound are summarized below.

Table 1: Comparison of Enantioselective Synthesis Methods

MethodCatalyst / BiocatalystKey Reagents / ConditionsYieldEnantiomeric Excess (e.e.)Reference
Asymmetric Transfer HydrogenationChiral Ruthenium ComplexIsopropanol, Base (e.g., NaOH or K-tert-butoxide), Room Temperature~96%~94%[3][10]
Whole-Cell BioreductionRecombinant E. coli expressing Carbonyl ReductaseGlucose (co-substrate), Buffer (pH 7.0), 30 °C, Tween-20 (surfactant)~92%>99.9%[8]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Appearance Colorless oil or solid
Optical Rotation Specific values depend on concentration and solvent.
¹H NMR (CDCl₃) δ (ppm): 7.65 (d, 1H), 7.55 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 5.20 (q, 1H), 2.10 (br s, 1H, OH), 1.50 (d, 3H). (Note: Exact shifts can vary slightly)[11][12]
¹³C NMR (CDCl₃) δ (ppm): 143.9, 132.0, 128.0, 127.5, 126.0 (q), 124.5 (q), 67.0, 24.0. (Note: Exact shifts can vary slightly)[11]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone

This protocol is a representative example of ATH using a chiral ruthenium catalyst.

  • Catalyst Preparation: A solution of the chiral Ru catalyst (e.g., [RuCl₂(p-cymene)]₂ with a chiral diamine ligand) is prepared in degassed isopropanol.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), 2'-(trifluoromethyl)acetophenone is dissolved in isopropanol.

  • Initiation: A solution of base (e.g., 0.1 M NaOH in isopropanol) is added, followed by the catalyst solution.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

  • Analysis: The product's identity and purity are confirmed using NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Protocol 2: Whole-Cell Bioreduction of 2'-(Trifluoromethyl)acetophenone

This protocol describes a typical procedure using recombinant E. coli cells.

  • Cell Culture: Recombinant E. coli cells expressing a suitable carbonyl reductase are cultured in an appropriate growth medium until they reach a desired cell density. The cells are then harvested by centrifugation and washed with buffer.

  • Reaction Setup: The harvested cells are re-suspended in a reaction buffer (e.g., phosphate buffer, pH 7.0) containing a co-substrate for cofactor regeneration (e.g., glucose) and a surfactant (e.g., Tween-20) to improve substrate solubility.[8]

  • Substrate Addition: 2'-(trifluoromethyl)acetophenone is added to the cell suspension.

  • Biotransformation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for 18-24 hours.[8]

  • Extraction: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is separated from the aqueous phase containing the cells.

  • Purification and Analysis: The organic extract is dried and concentrated. The product is purified and analyzed using the same methods described in Protocol 1 (column chromatography, NMR, and chiral GC/HPLC).

Visualizations

Synthesis and Application Workflows

Synthesis_Workflow start 2'-(Trifluoromethyl)acetophenone (Prochiral Ketone) process Asymmetric Reduction (e.g., ATH or Biocatalysis) start->process end_product This compound (Chiral Alcohol) process->end_product

Caption: General workflow for the synthesis of the target chiral alcohol.

ATH_Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Dissolve Ketone in Isopropanol add_base 2. Add Base Solution setup->add_base add_cat 3. Add Ru-Catalyst add_base->add_cat react 4. Stir at Room Temp (4-6h) add_cat->react quench 5. Quench with Water react->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify via Column Chromatography extract->purify analyze_nmr 8. NMR for Structure purify->analyze_nmr analyze_ee 9. Chiral HPLC/GC for e.e. purify->analyze_ee

Caption: Detailed experimental workflow for Asymmetric Transfer Hydrogenation.

Application in Drug Development: FAAH Inhibition Pathway

This compound is a precursor for synthesizing inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme that degrades the endocannabinoid anandamide, which is involved in pain, mood, and inflammation regulation.[13][14][15] Inhibiting FAAH increases anandamide levels, offering therapeutic benefits.[15]

FAAH_Pathway cluster_synthesis Inhibitor Synthesis cluster_signaling Endocannabinoid Signaling chiral_alcohol (1R)-1-[2-(trifluoromethyl) phenyl]ethanol synthesis Multi-step Chemical Synthesis chiral_alcohol->synthesis faah_inhibitor FAAH Inhibitor synthesis->faah_inhibitor faah FAAH Enzyme faah_inhibitor->faah Inhibits anandamide Anandamide (AEA) (Endocannabinoid) anandamide->faah Hydrolysis receptors Cannabinoid Receptors (e.g., CB1) anandamide->receptors Binds & Activates degradation Degradation Products faah->degradation effect Therapeutic Effects (Analgesia, Anxiolysis) receptors->effect

Caption: Role as a precursor for FAAH inhibitors in the endocannabinoid pathway.

References

An In-depth Technical Guide on the Solubility of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on structurally similar compounds, general principles of solubility for trifluoromethyl-substituted molecules, and standardized experimental protocols for solubility determination.

Introduction to this compound and Its Solubility

This compound is a chiral alcohol of interest in pharmaceutical and chemical synthesis. Its molecular structure, featuring a phenyl ring substituted with a trifluoromethyl group at the ortho position and a chiral ethanol moiety, dictates its physicochemical properties, including solubility. Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and efficacy. Understanding the solubility profile of this compound is therefore essential for its application in research and development.

Expected Solubility Profile Based on Chemical Structure

The solubility of this compound is influenced by several structural features:

  • The Phenyl and Ethanol Groups: The presence of a hydroxyl group in the ethanol moiety allows for hydrogen bonding with polar solvents, which generally promotes solubility in solvents like water and alcohols.

  • The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly impacts the molecule's lipophilicity.[1] Generally, the presence of a -CF3 group increases a molecule's lipophilicity, which can lead to decreased solubility in aqueous solutions but enhanced solubility in non-polar organic solvents.[1] The position of the -CF3 group on the phenyl ring also plays a role in the overall physicochemical properties.

Based on these structural characteristics, this compound is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water.

Solubility Data of Analogous Compounds

Compound NameSolvent(s)Solubility DescriptionCitation
1-PhenylethanolOrganic Solvents (ethanol, methanol, ether)Soluble[2]
WaterSlightly soluble[2]
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolAcetonitrileSoluble (c=1)
3'-(Trifluoromethyl)acetophenone (precursor)PBS buffer425.5 mg/L[3]
PBS buffer with Tween-20739.6 mg/L[3]

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified duration (e.g., 15-30 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved this compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate 24-72 hours centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify by HPLC filter->quantify end_node End quantify->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for understanding and determining its solubility. Based on its chemical structure, the compound is anticipated to have limited aqueous solubility and better solubility in organic solvents. For drug development professionals and researchers, the experimental protocol outlined here provides a standardized approach to accurately measure the solubility of this and other similar compounds, which is a critical step in the journey from discovery to application.

References

An In-depth Technical Guide on the Stability of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol is not extensively available in publicly accessible literature. This guide provides a comprehensive framework for assessing its stability based on established principles of pharmaceutical stability testing and data from structurally related compounds. The experimental protocols and data presented are illustrative and should be adapted and validated for specific applications.

Introduction

This compound is a chiral alcohol of interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethylphenyl moiety in bioactive molecules. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the chemical stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of any corresponding active pharmaceutical ingredient (API).

This technical guide outlines the principles and methodologies for evaluating the stability of this compound. It covers forced degradation studies, analytical techniques for monitoring degradation, and best practices for data presentation.

Physicochemical Properties

A summary of the known physicochemical properties of the related compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is provided below for reference. These properties are important for designing stability studies, as they can influence degradation pathways.

PropertyValueReference
Molecular FormulaC₁₀H₈F₆O[1]
Molecular Weight258.16 g/mol [1][2]
Melting Point53-58 °C[2]
Boiling Point175.8 °C at 760 mmHg[2]
Storage Temperature2° to 8°C[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3][4] These studies help in developing and validating stability-indicating analytical methods.[4][5] The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.[3][6]

General Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 70°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize Samples (if applicable) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC) G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Validate Analytical Method H->K

Forced Degradation Experimental Workflow
Illustrative Experimental Protocols

The following are detailed, yet illustrative, protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.[6]

3.2.1. Preparation of Stock Solution

  • Objective: To prepare a solution of known concentration for stress studies.

  • Procedure:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

    • This stock solution will be used for all subsequent stress conditions.

3.2.2. Acid Hydrolysis

  • Objective: To evaluate stability in acidic conditions.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized solution to a suitable concentration with the mobile phase for analysis.

3.2.3. Base Hydrolysis

  • Objective: To assess stability in alkaline conditions.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the mixture at room temperature for a specified duration (e.g., 4 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute the neutralized solution to an appropriate concentration for analysis.

3.2.4. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for a set time (e.g., 24 hours).

    • Dilute the sample to the target concentration with the mobile phase for immediate analysis.

3.2.5. Thermal Degradation

  • Objective: To investigate the effect of heat on stability.

  • Procedure:

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 7 days).

    • Also, expose a solution of the compound (1 mg/mL in an inert solvent) to the same thermal stress.

    • After the stress period, allow the samples to cool to room temperature and prepare solutions for analysis.

3.2.6. Photostability Testing

  • Objective: To evaluate degradation upon exposure to light.

  • Procedure:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping with aluminum foil.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. For a chiral molecule like this compound, a chiral HPLC method is necessary to resolve the enantiomers and any diastereomeric degradants.

Illustrative Chiral HPLC Method
  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is often effective for separating enantiomers of trifluoromethyl-substituted alcohols.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve adequate separation.

  • Flow Rate: A typical flow rate for a standard analytical column is 1.0 mL/min.[7]

  • Column Temperature: Maintaining a constant column temperature, for instance, 25°C, is important for reproducible results.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, likely in the 210-254 nm range for the phenyl group.[7]

Method Validation Parameters

The following diagram outlines the key parameters for validating a stability-indicating analytical method.

Method Validation A Method Validation B Specificity A->B C Linearity A->C D Range A->D E Accuracy A->E F Precision (Repeatability & Intermediate) A->F G Detection Limit (LOD) A->G H Quantitation Limit (LOQ) A->H I Robustness A->I

Key Parameters for Analytical Method Validation

Summary of Illustrative Stability Data

The following tables present a hypothetical summary of forced degradation results for this compound. This data is for illustrative purposes only to demonstrate how results would be tabulated.

Table 1: Summary of Forced Degradation Studies

Stress ConditionParametersDuration% Degradation (Hypothetical)Number of Degradants
Acid Hydrolysis0.1 M HCl24 hours8.52
Base Hydrolysis0.1 M NaOH4 hours15.23
Oxidation3% H₂O₂24 hours11.82
Thermal (Solid)70°C7 days2.11
Thermal (Solution)70°C7 days5.61
Photolytic (Solid)ICH Q1B-< 1.00
Photolytic (Solution)ICH Q1B-3.41

Table 2: Chromatographic Purity under Stress Conditions (Hypothetical Data)

Stress ConditionRetention Time of Parent (min)% Assay of ParentRRT of Major Degradant% Area of Major Degradant
Unstressed Control5.299.8--
Acid Hydrolysis5.291.30.854.2
Base Hydrolysis5.284.60.728.9
Oxidation5.288.01.156.5
Thermal (Solution)5.294.20.913.1
Photolytic (Solution)5.296.51.081.9

*RRT = Relative Retention Time

Conclusion

References

Technical Guide: Enantiomeric Purity of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereochemistry plays a crucial role in its biological activity and efficacy as a building block in the synthesis of more complex molecules. The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity of parent molecules. This guide provides an in-depth overview of the methods for synthesizing and analyzing the enantiomeric purity of this compound, tailored for professionals in drug development and chemical research.

Data Presentation: Enantiomeric Purity in Asymmetric Synthesis

The enantiomeric excess (ee) of this compound is highly dependent on the synthetic methodology employed. Asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone, is the most common strategy. Below is a summary of reported enantiomeric excesses achieved through various catalytic systems for this and structurally related compounds.

Synthetic MethodCatalyst/ReagentSubstrateEnantiomeric Excess (ee) (%)Reference
Asymmetric Transfer HydrogenationChiral Ru complex2,2,2-Trifluoroacetophenone94 (for the R-enantiomer)[1]
Biocatalytic ReductionRecombinant E. coli with carbonyl reductase3'-(Trifluoromethyl)acetophenone>99.9 (for the R-enantiomer)[2][3]
Biocatalytic SynthesisGeotrichum silvicola ZJPH18112'-(Trifluoromethyl)acetophenone>99 (for the S-enantiomer)
Asymmetric HydrogenationIridium/f-amphol or Iridium/f-amphaTrifluoromethyl ketonesup to 99
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-methyl-CBS-oxazaborolidineKetones>95

Experimental Protocols

Asymmetric Synthesis via Biocatalytic Reduction

This protocol is adapted from methodologies reported for the synthesis of enantiomerically pure trifluoromethyl-substituted phenyl ethanols.[2][3]

Objective: To produce this compound via asymmetric reduction of 2'-(trifluoromethyl)acetophenone using a recombinant microorganism expressing a carbonyl reductase.

Materials:

  • Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase.

  • Luria-Bertani (LB) medium for cell culture.

  • Inducer (e.g., IPTG) for protein expression.

  • Phosphate buffer (e.g., 100 mM, pH 7.0).

  • 2'-(Trifluoromethyl)acetophenone (substrate).

  • Glucose (as a co-substrate for cofactor regeneration).

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate for drying.

Procedure:

  • Cell Culture and Induction: Inoculate LB medium with the recombinant E. coli strain. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the carbonyl reductase by adding the appropriate inducer and continue the culture at a lower temperature (e.g., 20-25°C) for several hours.

  • Bioreduction: Harvest the cells by centrifugation and resuspend them in the phosphate buffer to a desired cell density. Add the substrate, 2'-(trifluoromethyl)acetophenone, and the co-substrate, glucose, to the cell suspension. The reaction is typically carried out in a shaker incubator at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate. Repeat the extraction process three times.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The enantiomeric excess of the final product is determined by chiral HPLC analysis.

Chiral HPLC Analysis

This protocol provides a general framework for the determination of the enantiomeric purity of 1-[2-(trifluoromethyl)phenyl]ethanol.[1]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol to determine the enantiomeric excess.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for this class of compounds.[1]

  • Mobile phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chromatography.

  • Racemic standard of 1-[2-(trifluoromethyl)phenyl]ethanol.

  • Sample of this compound to be analyzed.

Procedure:

  • Preparation of Standard and Sample Solutions: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the synthesized this compound at a similar concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent).

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Reduction of 2'-(Trifluoromethyl)acetophenone cluster_analysis Enantiomeric Purity Analysis Ketone 2'-(Trifluoromethyl)acetophenone Catalyst Chiral Catalyst (e.g., Biocatalyst, Ru-complex, CBS reagent) Ketone->Catalyst + H- source Alcohol This compound Catalyst->Alcohol Enantioselective Reduction HPLC Chiral HPLC Analysis Alcohol->HPLC Result Enantiomeric Excess (ee) Determination HPLC->Result

Caption: Workflow for the asymmetric synthesis and analysis of this compound.

Logical Relationship in Chiral Drug Development

Chiral_Drug_Development_Logic ChiralCompound Chiral Compound (e.g., this compound) Enantiomers Enantiomers ((R) and (S)) ChiralCompound->Enantiomers BiologicalSystem Chiral Biological Environment (Receptors, Enzymes) Enantiomers->BiologicalSystem interact with DifferentialActivity Different Pharmacological and Toxicological Profiles BiologicalSystem->DifferentialActivity leads to SingleEnantiomerDrug Development of Single-Enantiomer Drugs DifferentialActivity->SingleEnantiomerDrug necessitates

Caption: The rationale for developing single-enantiomer drugs based on differential biological activity.

Biological Significance of Enantiomeric Purity

The importance of enantiomeric purity in drug development cannot be overstated. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[4][5] While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural analogs provide strong indications of its potential biological relevance.

For instance, the structurally related compound (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[6][7] NK-1 receptor antagonists are used for the prevention of chemotherapy-induced nausea and vomiting. The high stereospecificity of the NK-1 receptor necessitates the use of the pure (R)-enantiomer of the intermediate to ensure the desired therapeutic effect of the final drug product.

Given this precedent, it is highly probable that the enantiomeric purity of this compound is critical for its intended biological activity, should it be developed as a pharmaceutical intermediate or an active pharmaceutical ingredient itself. The presence of the undesired (S)-enantiomer could lead to reduced efficacy, off-target effects, or increased toxicity. Therefore, rigorous control and analysis of the enantiomeric purity are essential for any research and development involving this compound.

References

Commercial Sourcing and Technical Guide for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a key chiral building block in pharmaceutical synthesis. The guide includes a comparative summary of commercial suppliers, their product specifications, and relevant technical information to assist researchers and drug development professionals in sourcing this critical compound.

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table summarizes the available quantitative data from various suppliers to facilitate a comparative analysis for procurement.

SupplierPurityAvailable QuantitiesPriceCAS Number
Santa Cruz BiotechnologyInformation available on lot-specific Certificate of Analysis[1]InquireInquire127852-27-1[1]
Capot Chemical Co., Ltd98%[2]1g, 5g, 10g, 25g[2]Inquire127852-29-3
Daicel Chiral Technologies95%/98%[2]250mg, 1g, 100g, 1kg[2]Inquire127852-29-3
Shanghai Holy Biohemdeviser Co., Ltd98% (HPLC), ee >98%[2]500g, 1kg, 5kg, 25kg[2]Inquire127852-29-3
Haoyuan Chemexpress Co., Ltd.>98%[2]250mg[2]1240 RMB127852-29-3
ChemchartInquire100mg, 250mg, 1g, 5g[3]$116 (100mg), $58 (250mg), $174 (1g), $609 (5g)[3]79756-81-3

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. Below are representative methodologies.

Asymmetric Synthesis of this compound

A common method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding ketone. For this compound, this involves the enantioselective reduction of 2-(trifluoromethyl)acetophenone.

Reaction Scheme:

ketone 2-(Trifluoromethyl)acetophenone product This compound ketone->product Reduction reagents Asymmetric Reducing Agent (e.g., Chiral Borane Reagent or Enzyme-based Biocatalyst) reagents->product

Figure 1. Asymmetric Synthesis Workflow.

Materials:

  • 2-(trifluoromethyl)acetophenone

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add borane dimethyl sulfide complex (BMS) dropwise at room temperature.

  • Stir the mixture for 15-20 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add a solution of 2-(trifluoromethyl)acetophenone in anhydrous THF dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add 1 M hydrochloric acid and stir for another 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Chiral HPLC Analysis for Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of the synthesized alcohol is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used. Examples include columns with cellulose or amylose derivatives (e.g., Daicel CHIRALPAK® or CHIRALCEL® series).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a standard solution of the racemic 1-[2-(trifluoromethyl)phenyl]ethanol in the mobile phase.

  • Prepare a sample solution of the synthesized this compound in the mobile phase.

  • Inject the racemic standard onto the chiral HPLC column to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the synthesized sample and record the chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Experimental Workflows

The procurement and application of this compound in a research and development setting can be visualized as a structured workflow.

cluster_procurement Procurement Phase cluster_qc Quality Control Phase cluster_application Application Phase supplier_id Identify Suppliers quote_req Request Quotes & Certificates of Analysis supplier_id->quote_req supplier_select Select Supplier Based on Purity, Price, and Availability quote_req->supplier_select po Place Purchase Order supplier_select->po receive Receive and Log Compound po->receive analytical_testing Analytical Testing (e.g., NMR, Mass Spec) receive->analytical_testing chiral_hplc Chiral HPLC Analysis for Enantiomeric Purity analytical_testing->chiral_hplc release Release for Use chiral_hplc->release reaction_setup Reaction Setup with This compound release->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Work-up and Purification reaction_monitoring->workup product_analysis Final Product Analysis workup->product_analysis

Figure 2. Procurement and Application Workflow.

References

physical appearance of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties that can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a chiral building block, this compound serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. This guide provides an in-depth overview of its physical and chemical characteristics, a detailed experimental protocol for its synthesis, and its role in the landscape of pharmaceutical development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its isomers and related analogs provide valuable insights. The data for these compounds are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound1-[3-(trifluoromethyl)phenyl]ethanol (racemic)1-[4-(trifluoromethyl)phenyl]ethanol (racemic)
CAS Number 127852-29-3454-91-1[1]1737-26-4
Molecular Formula C₉H₉F₃OC₉H₉F₃O[1]C₉H₉F₃O
Molecular Weight 190.16 g/mol 190.16 g/mol [1]190.16 g/mol
Appearance Not specified; likely a liquid or low-melting solidNot specifiedLiquid
Boiling Point Not specifiedNot specified62-63 °C at 0.5 mmHg[2]
Solubility Expected to be soluble in common organic solventsNot specifiedNot specified
Purity 98%Not applicable96%[2]

Table 2: Properties of a Dually Substituted Analog: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

PropertyValue
CAS Number 127852-28-2
Molecular Formula C₁₀H₈F₆O
Molecular Weight 258.16 g/mol
Appearance Solid
Melting Point 53-58 °C
Optical Activity [α]/D +27±1°, c = 1 in acetonitrile

Experimental Protocols

The primary route for the synthesis of this compound is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. This method is widely employed for the preparation of chiral alcohols with high enantiomeric excess.

Synthesis of this compound via Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established methods for the asymmetric transfer hydrogenation of aromatic ketones using a Ruthenium-based catalyst.[3][4]

Materials:

  • 2'-(trifluoromethyl)acetophenone

  • [(p-cymene)RuCl₂]₂ (Ruthenium catalyst precursor)

  • (1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)

  • Isopropanol (hydrogen donor and solvent)

  • Potassium hydroxide (or other suitable base)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [(p-cymene)RuCl₂]₂ and (R,R)-TsDPEN in anhydrous isopropanol. The typical molar ratio of Ru precursor to ligand is 1:2. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add 2'-(trifluoromethyl)acetophenone. The substrate-to-catalyst ratio is typically high, ranging from 100:1 to 1000:1, depending on the desired efficiency.

  • Initiation of Reaction: Add a solution of potassium hydroxide in isopropanol to the reaction mixture. The base acts as a co-catalyst.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow: Asymmetric Transfer Hydrogenation

G cluster_0 Catalyst Formation (in situ) cluster_1 Hydrogenation Reaction cluster_2 Work-up & Purification Ru_prec [(p-cymene)RuCl₂]₂ Active_cat Active Chiral Ru-Catalyst Ru_prec->Active_cat Mixing in Isopropanol Ligand (R,R)-TsDPEN Ligand->Active_cat Product This compound Active_cat->Product Ketone 2'-(Trifluoromethyl)acetophenone Ketone->Product Reduction iPrOH Isopropanol (H₂ source) iPrOH->Product Base Base (e.g., KOH) Base->Product Quench Quenching (aq. Acid) Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure (1R)-Alcohol Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

Chiral alcohols, particularly those containing trifluoromethyl groups, are pivotal building blocks in the synthesis of complex pharmaceutical agents. Their stereochemistry is often crucial for the biological activity and safety profile of a drug.

G cluster_0 Chiral Building Block cluster_1 Synthetic Transformations cluster_2 Drug Candidate Synthesis cluster_3 Desired Pharmaceutical Properties Chiral_Alcohol This compound Functionalization Functional Group Interconversion Chiral_Alcohol->Functionalization Coupling Coupling Reactions Functionalization->Coupling Cyclization Cyclization Reactions Coupling->Cyclization Bioactive_Molecule Complex Bioactive Molecule (e.g., API) Cyclization->Bioactive_Molecule Properties Properties Bioactive_Molecule->Properties Exhibits Metabolic_Stability Enhanced Metabolic Stability Binding_Affinity Improved Binding Affinity Bioavailability Increased Bioavailability

Caption: Role of chiral alcohols as building blocks in drug discovery.

References

Methodological & Application

Application Notes for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that holds potential as a valuable component in asymmetric synthesis. While its direct application as a traditional chiral auxiliary—a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—is not extensively documented in readily available literature, its significance as a chiral building block is noteworthy. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, contributing their inherent chirality to the final product. This application is crucial in the development of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired efficacy and to avoid off-target effects.

The focus of these application notes is to provide researchers, scientists, and drug development professionals with an understanding of the synthesis and potential utility of this compound and structurally similar compounds as chiral intermediates.

Role as a Chiral Building Block

Unlike a chiral auxiliary, which is typically removed after a stereoselective transformation, a chiral building block becomes an integral part of the final molecular structure. The trifluoromethyl group in this compound can significantly influence the biological activity, metabolic stability, and lipophilicity of a target molecule, making it an attractive synthon in drug discovery.

The general workflow for utilizing a chiral building block like this compound in a synthetic strategy is depicted below.

Figure 1: General workflow for the use of this compound as a chiral building block.

Synthesis of Chiral 1-[2-(Trifluoromethyl)phenyl]ethanol

The enantioselective synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol is a key step to its availability as a chiral building block. Biocatalytic methods have emerged as a highly efficient approach for producing the enantiopure alcohol.

Application Note 1: Biocatalytic Asymmetric Reduction

The asymmetric reduction of 2'-(trifluoromethyl)acetophenone using a microbial catalyst is an effective method for producing enantiomerically pure (S)-1-[2-(trifluoromethyl)phenyl]ethanol. A study has shown the successful use of the fungus Geotrichum silvicola ZJPH1811 for this transformation, achieving high enantiomeric excess.[1] While this study focuses on the (S)-enantiomer, similar biocatalytic screening could identify enzymes capable of producing the (R)-enantiomer.

Experimental Protocol: General Biotransformation for (S)-1-[2-(trifluoromethyl)phenyl]ethanol Production

This protocol is based on the methodology described for the synthesis of the (S)-enantiomer and can be adapted for screening for the (R)-enantiomer.[1]

1. Microorganism and Culture:

  • A suitable microorganism (e.g., Geotrichum silvicola ZJPH1811) is cultured in an appropriate growth medium.

2. Biotransformation Reaction:

  • The cultured cells are harvested and resuspended in a buffer system.

  • 2'-(Trifluoromethyl)acetophenone (the substrate) is added to the cell suspension.

  • The reaction mixture is incubated under controlled conditions (temperature, pH, agitation).

  • Co-solvents and additives like deep eutectic solvents (DES) and cyclodextrins may be used to enhance substrate solubility and cell membrane permeability, thereby improving the reaction yield.[1]

3. Product Extraction and Analysis:

  • After the reaction, the product is extracted from the mixture using an organic solvent.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

While specific quantitative data for the use of this compound as a chiral auxiliary is not available, the following table summarizes the performance of a biocatalytic system for the production of the corresponding (S)-enantiomer, which highlights the feasibility of producing this chiral building block with high optical purity.[1]

Substrate ConcentrationCo-solvent SystemProduct Yield (%)Enantiomeric Excess (ee, %)Reference
Not specifiedBufferNot specified> 99.2[1]
Increased (6.7-fold)ChAc/Cys-MCDIncreased (2.4-fold)> 99.2[1]

ChAc/Cys: Choline acetate/cysteine deep eutectic solvent MCD: Methylated-β-cyclodextrin

Structurally Similar Chiral Alcohols in Asymmetric Synthesis

While information on the target compound as a chiral auxiliary is scarce, research on structurally related compounds, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, demonstrates their role as key chiral intermediates in the synthesis of pharmaceutically important molecules.[2]

For instance, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial intermediate for the synthesis of the antiemetic drug Aprepitant. Its synthesis is often achieved through asymmetric transfer hydrogenation of the corresponding ketone.

Conclusion

This compound is best described as a chiral building block rather than a traditional chiral auxiliary based on the currently available scientific literature. Its value lies in its potential to be incorporated into complex molecules, imparting chirality and potentially desirable physicochemical properties due to the trifluoromethyl substituent. The efficient enantioselective synthesis of this alcohol, particularly through biocatalysis, is a key enabling technology for its application in research and development, especially within the pharmaceutical industry. Further research may yet uncover its utility as a chiral auxiliary, but for now, its primary role remains that of a valuable chiral synthon.

References

Application Notes and Protocols: (1R)-1-[2-(trifluoromethyl)phenyl]ethanol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Chiral alcohols bearing the trifluoromethylphenyl moiety are pivotal intermediates in the synthesis of a variety of pharmacologically active agents. While the specific compound (1R)-1-[2-(trifluoromethyl)phenyl]ethanol was queried, the closely related analogs, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and (1R)-1-[3-(trifluoromethyl)phenyl]ethanol , are more prominently featured in the scientific literature as key building blocks for significant therapeutic agents. This document provides detailed application notes and protocols for these two critical chiral intermediates, focusing on their synthesis and application in the development of a neurokinin-1 (NK-1) receptor antagonist and a potential neuroprotective agent.

Application Note 1: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the Synthesis of Aprepitant

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial chiral intermediate in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK-1) receptor antagonist. Aprepitant is clinically used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1] The chirality of the ethanol moiety is critical for the biological activity of the final drug molecule.

Quantitative Data: Synthesis of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Transfer Hydrogenation(1S,2R)-cis-1-aminoindan-2-ol and dichloro(p-cymene)Ru(II)dimer3,5-Bis(trifluoromethyl)acetophenone-90-92 (upgradable to >99)[2]
Enzymatic Resolution (Transesterification)Candida antarctica lipase-B (CAL-B)Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol84>99[3]
Immobilized KetoreductaseKetoreductase on resin EC-HFA3,5-Bis(trifluoromethyl)acetophenone98>99[4]
Quantitative Data: Pharmacological Activity of Aprepitant
TargetLigandAssay TypeIC50 (nM)Kd (pM)Reference
Human NK-1 ReceptorAprepitantCell-free assay0.1-[5]
Human NK-1 ReceptorAprepitantRadioligand binding0.0919
Human NK-2 ReceptorAprepitantRadioligand binding4500-[6]
Human NK-3 ReceptorAprepitantRadioligand binding300-[6]
Experimental Protocols

Protocol 1: Enzymatic Resolution for the Synthesis of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol [3]

  • Reaction Setup: In a suitable reaction vessel, combine racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, vinyl acetate (as the acyl donor), and Candida antarctica lipase-B (CAL-B) in toluene.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 65-70 hours).

  • Work-up and Purification: After the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC), the enzyme is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue, containing (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and the acetylated (R)-enantiomer, is purified by column chromatography.

  • Hydrolysis: The purified (R)-acetate is then subjected to hydrolysis (e.g., using methanolic HCl) to yield the desired (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with high enantiomeric purity.

Protocol 2: Synthesis of Aprepitant from (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol [1][7]

This is a multi-step synthesis, and a simplified conceptual outline is provided.

  • Coupling Reaction: The enantiopure (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is coupled with a suitable morpholine precursor. This can be achieved through various methods, including a Lewis acid-mediated reaction.

  • Formation of the Morpholine Core: The synthesis involves the formation of a substituted morpholine ring, often involving cyclization and reduction steps.

  • Introduction of the Fluorophenyl Group: A 4-fluorophenyl group is introduced onto the morpholine backbone.

  • Addition of the Triazolinone Moiety: The final step involves the attachment of the triazolinone side chain to the nitrogen atom of the morpholine ring to yield Aprepitant.

Signaling Pathway and Workflow Diagrams

aprepitant_synthesis_workflow cluster_synthesis Synthesis of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol cluster_aprepitant_synthesis Synthesis of Aprepitant start 3,5-Bis(trifluoromethyl)acetophenone racemic_alcohol Racemic Alcohol start->racemic_alcohol Reduction enzymatic_resolution Enzymatic Resolution (e.g., CAL-B) racemic_alcohol->enzymatic_resolution chiral_alcohol (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol enzymatic_resolution->chiral_alcohol coupling Coupling Reaction chiral_alcohol->coupling morpholine_precursor Morpholine Precursor morpholine_precursor->coupling intermediate Coupled Intermediate coupling->intermediate final_steps Further Synthetic Steps (Cyclization, Fluorophenyl addition, Triazolinone addition) intermediate->final_steps aprepitant Aprepitant final_steps->aprepitant

Caption: Synthetic workflow for Aprepitant.

nk1_signaling_pathway substance_p Substance P nk1r NK-1 Receptor substance_p->nk1r Binds and Activates g_protein Gq/11 nk1r->g_protein Activates aprepitant Aprepitant aprepitant->nk1r Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling (Emesis, Inflammation, Pain) ca2->downstream pkc->downstream

Caption: NK-1 Receptor Signaling Pathway.

Application Note 2: (1R)-1-[3-(trifluoromethyl)phenyl]ethanol as a Neuroprotective Agent Precursor

(1R)-1-[3-(trifluoromethyl)phenyl]ethanol serves as a key chiral building block for the synthesis of potential neuroprotective compounds, such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide .[8] The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases.

Quantitative Data: Synthesis of (1R)-1-[3-(trifluoromethyl)phenyl]ethanol
MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Whole-cell BioreductionRecombinant E. coli with carbonyl reductase3'-(Trifluoromethyl)acetophenone91.5>99.9[8]
Experimental Protocol

Protocol 3: Whole-Cell Bioreduction for the Synthesis of (1R)-1-[3-(trifluoromethyl)phenyl]ethanol [8]

  • Cell Culture and Harvest: Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase. Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate-buffered saline).

  • Reaction Setup: In a reaction vessel, suspend the whole cells in a buffer containing 3'-(trifluoromethyl)acetophenone and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). The reaction can be enhanced by the addition of surfactants (e.g., Tween-20) and natural deep eutectic solvents (NADES).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Work-up and Purification: After the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield enantiomerically pure (1R)-1-[3-(trifluoromethyl)phenyl]ethanol.

Logical Relationship Diagram

neuroprotective_agent_synthesis start 3'-(Trifluoromethyl)acetophenone bioreduction Whole-Cell Bioreduction start->bioreduction chiral_alcohol (1R)-1-[3-(trifluoromethyl)phenyl]ethanol bioreduction->chiral_alcohol coupling Coupling & Further Steps chiral_alcohol->coupling azetidine_intermediate Azetidine Intermediate azetidine_intermediate->coupling final_product (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide coupling->final_product

Caption: Synthesis of a Neuroprotective Agent.

Conclusion

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and (1R)-1-[3-(trifluoromethyl)phenyl]ethanol are valuable chiral building blocks in medicinal chemistry. Their primary applications lie in the stereoselective synthesis of complex drug molecules where the specific chirality imparted by these intermediates is essential for therapeutic efficacy. The protocols and data presented herein provide a foundation for researchers engaged in the synthesis and development of novel therapeutics leveraging these important structural motifs. Further research into the applications of these and other related trifluoromethyl-containing chiral alcohols is likely to yield new and improved therapeutic agents.

References

Application Notes and Protocols for the Use of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a valuable chiral building block for the synthesis of complex organic molecules. Its trifluoromethylphenyl moiety is a common feature in modern agrochemicals, contributing to enhanced efficacy, metabolic stability, and target specificity. While direct synthesis of commercialized agrochemicals from this specific chiral alcohol is not widely documented in publicly available literature, its structural motifs are present in various patented compounds. This document provides detailed application notes on its potential uses and hypothetical protocols for the synthesis of novel agrochemical candidates.

Application Note 1: Chiral Intermediate for Novel Insecticides

The 1-[2-(trifluoromethyl)phenyl]ethyl moiety can be incorporated into the molecular scaffold of various insecticidal classes, such as pyrethroids, neonicotinoids, and ryanodine receptor modulators. The specific chirality of this compound can be crucial for the biological activity of the final product, as enantiomers of a chiral pesticide often exhibit different potencies and toxicological profiles. The use of a single enantiomer, such as the (R)-enantiomer, can lead to the development of more selective and environmentally benign insecticides.

Application Note 2: Precursor for Fungicide and Herbicide Development

The trifluoromethylphenyl group is a well-known pharmacophore in a variety of fungicides and herbicides. By utilizing this compound as a starting material, novel fungicides, potentially targeting succinate dehydrogenase (SDHI) or demethylation inhibitors (DMI), can be synthesized. Similarly, new herbicides with various modes of action could be developed. The chiral center introduced by this starting material can influence the binding affinity to the target enzyme or receptor, potentially leading to higher efficacy and crop selectivity.

Synthesis of this compound

The enantiomerically pure this compound is typically prepared by the asymmetric reduction of the corresponding ketone, 2'-(trifluoromethyl)acetophenone. This can be achieved through both chemical and biocatalytic methods.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a chemical method for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone.

Materials:

  • 2'-(trifluoromethyl)acetophenone

  • Isopropanol (IPA)

  • Rhodium or Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand (e.g., (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Base (e.g., potassium hydroxide)

  • Hydrochloric acid (1 N)

  • Heptane

  • Brine

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the rhodium or ruthenium catalyst and the chiral ligand in isopropanol.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add 2'-(trifluoromethyl)acetophenone to the reaction mixture.

  • Add the base and heat the reaction to a suitable temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with 1 N hydrochloric acid.

  • Extract the product with heptane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by chromatography to obtain this compound.

Quantitative Data for Synthesis of this compound

MethodCatalyst/BiocatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Transfer HydrogenationRu-based catalyst0.1 - 1.0 M>90>98
Biocatalytic ReductionRecombinant E. coli50 - 200 mM>95>99

Note: The data in this table are representative values from literature on similar asymmetric reductions and may vary depending on the specific reaction conditions.

Hypothetical Synthesis of a Novel Agrochemical

The following is a hypothetical protocol for the synthesis of a novel insecticidal candidate incorporating the 1-[2-(trifluoromethyl)phenyl]ethyl moiety, starting from this compound.

Target Molecule: (R)-1-(2-(trifluoromethyl)phenyl)ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (a hypothetical pyrethroid-like insecticide)

Experimental Protocol: Synthesis of a Hypothetical Insecticide

Step 1: Synthesis of 2-(4-ethoxyphenyl)-2-methylpropanoyl chloride

This intermediate can be synthesized from 4-ethoxyphenol through a multi-step process involving acylation, reduction, and chlorination.

Step 2: Esterification

Materials:

  • This compound

  • 2-(4-ethoxyphenyl)-2-methylpropanoyl chloride

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound and the base in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-ethoxyphenyl)-2-methylpropanoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target insecticide.

Visualizations

Asymmetric_Synthesis ketone 2'-(Trifluoromethyl)acetophenone catalyst [Ru]-Chiral Ligand Isopropanol, Base ketone->catalyst alcohol This compound catalyst->alcohol Asymmetric Reduction

Caption: Asymmetric synthesis of this compound.

Agrochemical_Synthesis cluster_reactants Reactants start_alc This compound reagents Pyridine, DCM start_alc->reagents acid_chloride 2-(4-ethoxyphenyl)-2- methylpropanoyl chloride acid_chloride->reagents product Hypothetical Insecticide reagents->product Esterification

Caption: Hypothetical synthesis of a novel insecticide.

Application Notes and Protocols for the Kinetic Resolution of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1-[2-(trifluoromethyl)phenyl]ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly influence the biological activity of a molecule, making the stereoselective synthesis of such compounds a critical aspect of drug discovery and development. Kinetic resolution, a method where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, is a widely employed strategy for obtaining enantiomerically enriched compounds. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-[2-(trifluoromethyl)phenyl]ethanol, primarily focusing on the use of lipases.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. In the case of a racemic alcohol, the enzyme will selectively acylate one enantiomer at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as the ester and the other as the unreacted alcohol. A successful kinetic resolution can ideally yield both the acylated and unreacted enantiomers with high enantiomeric excess (e.e.) at approximately 50% conversion.

Data Presentation: Kinetic Resolution of Trifluoromethyl-Substituted Phenyl Alcohols

The following table summarizes the results of lipase-catalyzed kinetic resolution for various trifluoromethyl-substituted phenyl alcohols, providing a comparative overview of different substrates, enzymes, and reaction conditions. This data can serve as a guide for selecting starting parameters for the kinetic resolution of 1-[2-(trifluoromethyl)phenyl]ethanol.

SubstrateEnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product e.e. (%)Ref.
1-(4-(Trifluoromethyl)phenyl)ethanolNovozym 435 (CALB)Vinyl acetaten-Hexane456~50>99 (Ester)[1]
1-(4-(Trifluoromethyl)phenyl)ethanolLipase PS (from Pseudomonas cepacia)Vinyl acetateDiisopropyl ether30244898 (Ester)[1]
1,1,1-Trifluoro-4-phenyl-3-butyn-2-olNovozym 435 (CALB)Vinyl butanoaten-Hexane608~50>99 (Ester)[2]
1-PhenylethanolNovozym 435 (CALB)Vinyl acetaten-Hexane421.25~50>99 (Alcohol)[3][4]
1-(3-(Trifluoromethyl)phenyl)ethanolRecombinant E. coli with Carbonyl Reductase- (Asymmetric Reduction)Aqueous with Tween-20301891.5>99.9 (Alcohol)N/A

Experimental Protocols

This section provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic 1-[2-(trifluoromethyl)phenyl]ethanol. The protocol is adapted from established procedures for structurally similar substrates.[1]

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-[2-(trifluoromethyl)phenyl]ethanol

Materials:

  • Racemic 1-[2-(trifluoromethyl)phenyl]ethanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., n-Hexane, Toluene, or Diisopropyl ether)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask with a septum)

  • Temperature-controlled bath or heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-[2-(trifluoromethyl)phenyl]ethanol (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the substrate in an anhydrous organic solvent (e.g., n-Hexane, 10-20 mL per gram of substrate). Add the acyl donor, vinyl acetate (1.5-2.0 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Reaction Conditions: Seal the flask and place it in a temperature-controlled bath set to a temperature between 30-50 °C. Stir the reaction mixture at a constant rate.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or by taking small aliquots and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue, containing the unreacted (R)-1-[2-(trifluoromethyl)phenyl]ethanol and the acylated (S)-enantiomer, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified unreacted alcohol and the ester using standard analytical techniques (NMR, IR, MS). Determine the enantiomeric excess of each fraction using chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified unreacted alcohol and the ester in the mobile phase. Also, prepare a solution of the starting racemic material as a reference.

  • Method Development: The mobile phase composition will depend on the specific chiral column used. A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol. The flow rate is typically set between 0.5 and 1.0 mL/min.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Subsequently, inject the samples of the purified unreacted alcohol and the ester.

  • Data Analysis: Integrate the peak areas for each enantiomer in the chromatograms. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Mandatory Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G Figure 1. Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemic_substrate Racemic 1-[2-(trifluoromethyl)phenyl]ethanol reaction_vessel Reaction at Controlled Temperature racemic_substrate->reaction_vessel lipase Lipase (e.g., CALB) lipase->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent solvent->reaction_vessel filtration Filtration to remove enzyme reaction_vessel->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography concentration->chromatography unreacted_alcohol (R)-Alcohol chromatography->unreacted_alcohol ester_product (S)-Ester chromatography->ester_product chiral_hplc Chiral HPLC/GC for e.e. determination unreacted_alcohol->chiral_hplc ester_product->chiral_hplc

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-[2-(trifluoromethyl)phenyl]ethanol.

Signaling Pathway of Lipase-Catalyzed Acylation

G Figure 2. Catalytic Cycle lipase Lipase (E) acyl_enzyme Acyl-Enzyme Intermediate (E-Ac) lipase->acyl_enzyme + Acyl Donor racemic_alcohol Racemic Alcohol (R-OH + S-OH) racemic_alcohol->acyl_enzyme (S)-OH reacts preferentially unreacted_alcohol (R)-Alcohol (R-OH) racemic_alcohol->unreacted_alcohol (R)-OH remains acyl_donor Acyl Donor (R'-OAc) acyl_enzyme->lipase + (S)-Alcohol ester (S)-Ester (S-OAc) acyl_enzyme->ester leaving_group Leaving Group (HOAc) acyl_enzyme->leaving_group

Caption: Simplified catalytic cycle for lipase-mediated kinetic resolution of a racemic alcohol.

References

Application Notes and Protocols for the Stereoselective Reduction of 2'-(Trifluoromethyl)acetophenone to (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a valuable chiral building block in pharmaceutical and agrochemical research. The trifluoromethyl group's unique properties, such as high electronegativity and lipophilicity, can significantly enhance the metabolic stability and binding affinity of drug candidates. The protocols outlined below describe three effective methods for the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone: biocatalytic reduction using ketoreductases, asymmetric transfer hydrogenation with ruthenium catalysts, and the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction with Whole-Cell Biocatalysts

Biocatalysis offers a green and highly selective approach for the synthesis of chiral alcohols. Whole-cell biocatalysts containing overexpressed ketoreductases (KREDs) are particularly advantageous as they eliminate the need for costly cofactor regeneration. While a specific protocol for 2'-(trifluoromethyl)acetophenone is not extensively documented, successful reductions of the meta- and para-substituted analogs provide a strong basis for this methodology.[1][2][3]

Data Presentation: Biocatalytic Reduction of Trifluoromethylated Acetophenones
SubstrateBiocatalystCo-substrateReaction Time (h)Yield (%)ee (%)Reference
3'-(Trifluoromethyl)acetophenoneE. coli BL21(DE3) expressing LXCAR-S154YIsopropanol12>99>99.9 (R)[1][3]
4'-(Trifluoromethyl)acetophenoneE. coli expressing a carbonyl reductaseIsopropanol399.1>99.9 (R)[2]
2,2,2-TrifluoroacetophenoneBotryosphaeria sp. CBMAI 1197Glucose48100>99 (S)[4]
Experimental Protocol: Whole-Cell Bioreduction

This protocol is adapted from procedures for related trifluoromethylacetophenones.[1][2]

1. Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Lactobacillus kefir or a commercially available KRED)

  • Phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (co-substrate and co-solvent)

  • Glucose (alternative co-substrate)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Luria-Bertani (LB) medium with appropriate antibiotic for cell cultivation

2. Cell Cultivation and Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Transfer the overnight culture to 1 L of fresh LB medium and continue incubation until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and incubate for another 12-16 hours at 20°C.

  • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C) and wash the cell pellet twice with phosphate buffer. The wet cell pellet can be used directly or stored at -80°C.

3. Bioreduction Reaction:

  • In a 250 mL Erlenmeyer flask, suspend a specific amount of wet recombinant E. coli cells (e.g., 20 g/L) in 50 mL of 100 mM phosphate buffer (pH 7.0).

  • Add isopropanol to a final concentration of 10% (v/v) to serve as a co-substrate for cofactor regeneration and to improve substrate solubility. Alternatively, glucose can be used as a co-substrate at a concentration of 50 g/L.

  • Add 2'-(trifluoromethyl)acetophenone to a final concentration of 10-50 mM.

  • Seal the flask and incubate at 30°C with shaking at 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

4. Product Isolation and Analysis:

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).

  • Determine the yield and enantiomeric excess (ee) of the this compound product using chiral GC or HPLC.

Diagram: Biocatalytic Reduction Workflow```dot

Asymmetric Transfer Hydrogenation with Ruthenium Catalysts

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of ketones. N[5]oyori-type ruthenium catalysts, particularly those with chiral diamine ligands, are highly effective for this transformation. T[6][7][8]he following protocol is based on established procedures for related ketones.

[9]#### Data Presentation: Asymmetric Transfer Hydrogenation of Related Ketones

SubstrateCatalystHydrogen DonorBaseYield (%)ee (%)Reference
3',5'-Bis(trifluoromethyl)acetophenone[RuCl((S,S)-TsDPEN)(p-cymene)]Isopropanolt-BuOK>98>99 (R)
Acetophenone[RuCl((S,S)-TsDPEN)(p-cymene)]HCOOH/NEt3NEt39794 (R)
Experimental Protocol: Asymmetric Transfer Hydrogenation

1. Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • [RuCl((R,R)-TsDPEN)(p-cymene)] or [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK) or sodium isopropoxide

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

2. Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 1-2 mol%).

  • Add anhydrous isopropanol (e.g., 0.1 M solution of the substrate).

  • Add a solution of potassium tert-butoxide in isopropanol (e.g., 2-5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to activate the catalyst.

  • Add 2'-(trifluoromethyl)acetophenone to the reaction mixture.

3. Reaction and Workup:

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of water or dilute HCl.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess by chiral GC or HPLC.

Diagram: Asymmetric Transfer Hydrogenation Logical Flow

ATH_Flow Start Start Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Catalyst_Activation Catalyst Activation ([Ru] catalyst, Base, Isopropanol) Inert_Atmosphere->Catalyst_Activation Substrate_Addition Add 2'-(Trifluoromethyl)acetophenone Catalyst_Activation->Substrate_Addition Reaction Reaction at controlled temperature Substrate_Addition->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Yield & ee% Analysis Purification->Analysis End End Analysis->End

Caption: Logical flow for asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a borane source.

[6][10]#### Data Presentation: CBS Reduction of Various Ketones

SubstrateCatalystBorane SourceYield (%)ee (%)Reference
Acetophenone(R)-Me-CBSBH3·THF~95~97 (R)
Propiophenone(R)-Me-CBSBH3·SMe29295 (R)General Literature
Experimental Protocol: CBS Reduction

1. Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF) or Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

2. Reaction Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (R)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) under a nitrogen atmosphere.

  • Cool the flask to 0°C and slowly add the borane source (e.g., BH3·THF, 0.6-1.0 equivalents) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • Cool the reaction mixture to -20°C to -30°C.

  • Slowly add a solution of 2'-(trifluoromethyl)acetophenone in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -20°C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

3. Quenching and Workup:

  • Slowly and carefully quench the reaction by the dropwise addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

  • Determine the yield and enantiomeric excess by chiral GC or HPLC.

Diagram: CBS Reduction Signaling Pathway (Reaction Mechanism)

CBS_Mechanism cluster_mechanism CBS Reduction Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Coordination Borane Borane (BH3) Borane->Activated_Complex Ketone Ketone (R-CO-R') Transition_State Six-membered Transition State Ketone->Transition_State Activated_Complex->Transition_State Ketone Coordination Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Complex->Alcohol Hydrolysis

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols for the Derivatization of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in pharmaceutical development due to its presence as a key structural motif in various active pharmaceutical ingredients. The accurate determination of its enantiomeric purity and concentration in various matrices is crucial for ensuring the safety and efficacy of drug products. Direct analysis of this alcohol can be challenging due to its polarity and, in the case of chiral analysis, the need to differentiate between enantiomers. Derivatization is a powerful technique employed to enhance the analytical properties of compounds, facilitating their separation and detection.

This document provides detailed application notes and protocols for two common derivatization strategies for the analysis of this compound:

  • Trifluoroacetylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This method increases the volatility and improves the chromatographic behavior of the alcohol for achiral analysis, allowing for accurate quantification.

  • Esterification with a Chiral Derivatizing Agent (Mosher's Acid) for High-Performance Liquid Chromatography (HPLC) Analysis: This technique is employed for the determination of enantiomeric purity by converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

Achiral Analysis via Trifluoroacetylation and GC-MS

Derivatization with trifluoroacetic anhydride (TFAA) is a widely used method to improve the GC analysis of alcohols.[1] The reaction replaces the active hydrogen of the hydroxyl group with a trifluoroacetyl group, resulting in a less polar and more volatile derivative.[2] This leads to improved peak shape, reduced tailing, and enhanced sensitivity, particularly with electron capture detection (ECD) or mass spectrometry.

Quantitative Data Summary
ParameterExpected Value/RangeNotes
Retention Time (RT) 5 - 15 minHighly dependent on the GC column and temperature program.
Limit of Detection (LOD) 1 - 10 ng/mLCan be lower with an electron capture detector.
Limit of Quantitation (LOQ) 5 - 50 ng/mLDependent on instrument sensitivity and matrix effects.
**Linearity (R²) **> 0.99Expected over a typical calibration range.
Experimental Protocol: Trifluoroacetylation of this compound

This protocol is a general guideline and may require optimization for specific sample matrices and instrument configurations.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (or other suitable base/catalyst like triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or toluene)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a clean, dry vial.

  • Solvent Addition: Dissolve the sample in 200 µL of an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Add 50 µL of pyridine (as a catalyst and acid scavenger) to the sample solution.

  • Derivatization: Add 100 µL of TFAA to the vial. Cap the vial tightly.

  • Reaction: Heat the mixture at 60-70°C for 30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Experimental Workflow: TFAA Derivatization for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample containing this compound Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve AddReagents Add Pyridine and TFAA Dissolve->AddReagents Heat Heat at 60-70°C AddReagents->Heat Evaporate Evaporate to Dryness (Nitrogen Stream) Heat->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Workflow for TFAA derivatization and GC-MS analysis.

Chiral Analysis via Mosher's Acid Derivatization and HPLC

For the determination of enantiomeric purity, derivatization with a chiral agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and reliable method.[3][4] The reaction of the chiral alcohol with an enantiomerically pure form of Mosher's acid chloride yields a mixture of diastereomeric esters. These diastereomers possess different physical properties and can be separated by chromatography on a non-chiral stationary phase.[5]

Quantitative Data Summary

The following table presents typical chromatographic data for the separation of diastereomeric esters of chiral alcohols, which can be expected for the Mosher's esters of this compound.

ParameterExpected Value/RangeNotes
Separation Factor (α) 1.1 - 1.5A value > 1.1 indicates good separation potential.
Resolution (Rs) > 1.5A resolution of 1.5 or greater indicates baseline separation.
Retention Times (t_R1, t_R2) 5 - 20 minDependent on the HPLC column and mobile phase composition.

For a closely related compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, chiral GC analysis on a CP-Chirasil-Dex CB column showed retention times of 6.35 min for the (R)-enantiomer and 6.92 min for the (S)-enantiomer, demonstrating the feasibility of separating these types of enantiomers. While this is a direct chiral separation, the formation of diastereomers allows for separation on more common achiral columns.

Experimental Protocol: Mosher's Ester Formation for HPLC Analysis

This protocol outlines the formation of both (R)- and (S)-MTPA esters for the determination of enantiomeric excess.

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • HPLC system with a UV detector and a normal-phase silica or C18 column

Procedure:

  • Sample Preparation: In two separate clean, dry vials, place approximately 1-5 mg of the this compound sample.

  • Dissolution: Dissolve the sample in each vial in 0.5 mL of anhydrous DCM. Add 0.1 mL of anhydrous pyridine to each vial.

  • Derivatization:

    • To one vial, add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • To the second vial, add a slight molar excess (approx. 1.2 equivalents) of (S)-Mosher's acid chloride.

  • Reaction: Cap the vials and stir the reactions at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quenching: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each vial and stir for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (2 x 1 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the resulting diastereomeric ester residues in the HPLC mobile phase for analysis.

HPLC Conditions (Typical for Normal Phase):

  • Column: Silica gel, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Hexane:Isopropanol (e.g., 98:2 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Logical Relationship: Enantiomer to Diastereomer Conversion

cluster_reagent Chiral Derivatizing Agent R_alcohol This compound R_Mosher (R)-Mosher's Acid Chloride RR_ester (R,R)-Diastereomeric Ester R_alcohol->RR_ester Reacts with S_alcohol (1S)-1-[2-(trifluoromethyl)phenyl]ethanol SR_ester (S,R)-Diastereomeric Ester S_alcohol->SR_ester Reacts with

Conversion of enantiomers to separable diastereomers.

Conclusion

The derivatization of this compound is an essential step for its accurate and reliable analysis. Trifluoroacetylation followed by GC-MS provides a robust method for quantification, while derivatization with a chiral agent like Mosher's acid enables the determination of enantiomeric purity via HPLC. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish effective analytical methods for this important chiral alcohol. It is recommended to optimize the provided protocols for specific laboratory conditions and sample matrices to ensure the highest quality of analytical results.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereoselective production on a large scale is of significant industrial importance. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary methodologies: biocatalytic asymmetric reduction and chemical asymmetric hydrogenation. This guide includes a comparative analysis of these methods, detailed experimental protocols, and purification procedures suitable for industrial applications.

Introduction

The enantiomerically pure alcohol, this compound, serves as a critical building block in medicinal chemistry. The synthesis of this compound with high optical purity presents a significant challenge, particularly at an industrial scale. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Both biocatalytic and chemocatalytic approaches have been successfully employed to achieve this transformation with high enantioselectivity and yield.

Biocatalysis offers an environmentally benign and highly selective method, often utilizing whole-cell systems like recombinant E. coli expressing specific ketoreductases (KREDs). This approach operates under mild reaction conditions and can achieve excellent enantiomeric excess (>99% ee).

Chemical synthesis , primarily through asymmetric hydrogenation or transfer hydrogenation, provides a more traditional yet robust alternative. These methods often employ precious metal catalysts (e.g., Ruthenium or Rhodium) complexed with chiral ligands. While highly efficient, these processes may require more stringent reaction conditions and present challenges in catalyst removal from the final product.

The choice between these methodologies depends on various factors including cost, scale, desired purity, and environmental considerations. This document aims to provide the necessary details to evaluate and implement either approach for the large-scale production of this compound.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the large-scale synthesis of this compound via biocatalytic and chemical methods.

ParameterBiocatalytic Reduction (Recombinant E. coli)Asymmetric Hydrogenation (Ru-based catalyst)
Starting Material 2'-(Trifluoromethyl)acetophenone2'-(Trifluoromethyl)acetophenone
Catalyst Whole-cell recombinant E. coli expressing a ketoreductase[RuCl₂(p-cymene)]₂ / Chiral Ligand (e.g., TsDPEN)
Typical Yield >95%>95%
Enantiomeric Excess (ee) >99%>98%
Reaction Temperature 25-35 °C20-50 °C
Reaction Pressure Atmospheric10-50 bar H₂
Solvent System Aqueous buffer, often with a co-solventAlcohols (e.g., isopropanol), organic solvents
Key Advantages High enantioselectivity, mild conditions, environmentally friendly.Broad substrate scope, well-established, high yields.
Key Challenges Requires fermentation, potential for enzyme inhibition.Use of precious metals, catalyst removal, high pressure.

Experimental Protocols

Biocatalytic Asymmetric Reduction using Recombinant E. coli

This protocol is a representative procedure for the gram-to-kilogram scale synthesis using a whole-cell biocatalyst. Optimization of fermentation and reaction conditions is crucial for successful scale-up.

3.1.1. Fermentation of Recombinant E. coli

  • Inoculum Preparation: Aseptically inoculate 100 mL of sterile Luria-Bertani (LB) medium containing the appropriate antibiotic with a glycerol stock of the recombinant E. coli strain expressing the desired ketoreductase. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

  • Bioreactor Inoculation: Transfer the seed culture to a sterilized 10 L bioreactor containing a suitable fermentation medium.

  • Fermentation: Maintain the temperature at 37°C and pH at 7.0 (controlled with automated addition of acid/base). Provide agitation and aeration to maintain a dissolved oxygen level of >20%.

  • Induction: When the optical density at 600 nm (OD₆₀₀) reaches a predetermined value (e.g., 0.6-0.8), induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Harvesting: Continue fermentation for another 12-24 hours at a reduced temperature (e.g., 25-30°C) to allow for protein expression. Harvest the cells by centrifugation.

  • Cell Pellet: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and store as a paste at -20°C or use directly in the biotransformation.

3.1.2. Whole-Cell Bioreduction

  • Reaction Setup: In a suitable reactor, prepare a reaction mixture containing phosphate buffer (pH 7.0), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the harvested recombinant E. coli cell paste.

  • Substrate Addition: Dissolve 2'-(trifluoromethyl)acetophenone in a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture to the desired final concentration.

  • Biotransformation: Maintain the reaction temperature at 30°C with gentle agitation. Monitor the reaction progress by HPLC or GC analysis.

  • Work-up: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Chemical Asymmetric Hydrogenation

This protocol describes a general procedure for asymmetric hydrogenation using a Ruthenium-based catalyst. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine, TsDPEN) in a degassed solvent such as isopropanol. Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add a solution of 2'-(trifluoromethyl)acetophenone in the same degassed solvent.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20 bar). Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation or crystallization.

Large-Scale Purification Protocol

Purification of this compound to high optical and chemical purity can be effectively achieved by crystallization.

  • Dissolution: Dissolve the crude this compound in n-heptane at an elevated temperature (e.g., 40°C) to achieve complete dissolution.

  • Crystallization: Slowly cool the solution with stirring. Seeding with a small crystal of the pure product may be beneficial to induce crystallization. Cool the mixture to a lower temperature (e.g., 0-5°C) to maximize the yield of the crystalline product.

  • Filtration: Filter the resulting crystalline solid and wash the filter cake with cold n-heptane to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight. The resulting product should have high chemical and optical purity (>99% ee).

Visualized Workflows

Biocatalytic Synthesis Workflow

Biocatalytic_Workflow cluster_fermentation Fermentation cluster_bioreduction Biotransformation Inoculum Inoculum Preparation Bioreactor Bioreactor Fermentation & Induction Inoculum->Bioreactor Harvesting Cell Harvesting & Washing Bioreactor->Harvesting Reaction Whole-Cell Bioreduction Harvesting->Reaction Extraction Product Extraction Reaction->Extraction Crude_Product Crude Product Isolation Extraction->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Pure (1R)-Product Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow Catalyst_Prep Catalyst Preparation Hydrogenation Asymmetric Hydrogenation Catalyst_Prep->Hydrogenation Workup Reaction Work-up & Solvent Removal Hydrogenation->Workup Purification Purification (Crystallization/Distillation) Workup->Purification Final_Product Pure (1R)-Product Purification->Final_Product

Caption: Workflow for the chemical asymmetric hydrogenation synthesis.

Conclusion

The large-scale synthesis of this compound can be successfully achieved through both biocatalytic and chemical methodologies. The choice of the synthetic route will depend on the specific requirements of the project, including cost, environmental impact, and available infrastructure. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development to produce this key chiral intermediate with high yield and enantiopurity. Further process optimization and scale-up studies are recommended to tailor these protocols to specific manufacturing environments.

Application Notes and Protocols: (1R)-1-[2-(trifluoromethyl)phenyl]ethanol and Analogs as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol and its structural analogs as pivotal chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Introduction to Trifluoromethylated Chiral Alcohols

Optically active alcohols containing a trifluoromethylphenyl group are crucial intermediates in medicinal chemistry. The trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chiral hydroxyl group provides a handle for stereospecific transformations, enabling the synthesis of enantiomerically pure drug substances. This document focuses on the applications of this compound and its key analogs, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and (R)-1-[3-(trifluoromethyl)phenyl]ethanol.

Key Applications

Synthesis of Aprepitant (NK-1 Receptor Antagonist)

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist. Aprepitant is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The chiral alcohol is used to introduce the critical stereocenter in the final drug molecule.

Synthesis of Neuroprotective Agents

(R)-1-[3-(Trifluoromethyl)phenyl]ethanol serves as a crucial chiral building block for the preparation of neuroprotective compounds, such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.[1][2][3] These compounds are being investigated for their potential in treating neurological disorders.

Synthesis of Trifluoromethylated Chiral Alcohols

Both chemical and biocatalytic methods are employed for the synthesis of these chiral alcohols, with a focus on achieving high enantiomeric excess (ee).

Asymmetric Hydrogenation of Prochiral Ketones

A prevalent chemical method is the asymmetric hydrogenation of the corresponding prochiral acetophenone derivative. This method often utilizes ruthenium-based catalysts with chiral ligands.

Quantitative Data for Asymmetric Hydrogenation

PrecursorCatalyst/LigandSolventS/C RatioPressure (atm)Temp (°C)ee (%)Reference
3',5'-Bis(trifluoromethyl)acetophenoneRu/(4R,5R)-(+)-DIOP-(R)-D-Me-BIMAHToluene20,0003025>89[4]
3'-(Trifluoromethyl)acetophenone[Mn(CO)2(1)]BrNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97[1]
Biocatalytic Reduction of Prochiral Ketones

Biocatalysis using whole cells or isolated enzymes offers a green and highly selective alternative for the synthesis of these chiral alcohols.

Quantitative Data for Biocatalytic Reduction

PrecursorBiocatalystCo-substrateYield (%)ee (%)Reference
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli with carbonyl reductaseNot Specified>99.9>99.9[1][2]
3,5-Bis(trifluoromethyl)acetophenoneCandida tropicalis 104Glucose70.3100[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3',5'-Bis(trifluoromethyl)acetophenone

This protocol is adapted from a pilot-scale synthesis.[4]

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • Ru/(4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane-(R,R-Diop)-2R-(α-methylmethanamine)-4,7-dimethyl-1H-benzo[d]imidazole (R-D-Me-BIMAH) catalyst

  • Potassium t-butoxide

  • Toluene, anhydrous

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the Ru/chiral ligand catalyst and potassium t-butoxide in anhydrous toluene.

  • Add the 3',5'-bis(trifluoromethyl)acetophenone substrate to the autoclave. The substrate-to-catalyst (S/C) ratio should be approximately 20,000:1.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 30 atm.

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, carefully vent the autoclave and purge with nitrogen.

  • The reaction mixture can then be worked up by standard procedures, including filtration to remove the catalyst and solvent evaporation.

  • Purify the resulting (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol by chromatography or crystallization.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Whole-Cell Bioreduction of 3'-(Trifluoromethyl)acetophenone

This protocol is based on the use of recombinant E. coli cells.[1][2]

Materials:

  • Recombinant E. coli BL21(DE3) expressing a carbonyl reductase

  • 3'-(Trifluoromethyl)acetophenone

  • Phosphate buffered saline (PBS), pH 7.0

  • Glucose (or other suitable co-substrate)

  • Ethyl acetate (for extraction)

  • Shaking incubator

Procedure:

  • Cultivate the recombinant E. coli cells to the desired cell density and harvest by centrifugation.

  • Prepare a suspension of the whole cells in PBS buffer (pH 7.0).

  • In a reaction vessel (e.g., an Erlenmeyer flask), combine the cell suspension, 3'-(trifluoromethyl)acetophenone, and a co-substrate like glucose.

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm).

  • Monitor the reaction for the conversion of the ketone to the alcohol.

  • Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the yield and enantiomeric excess of the resulting (R)-1-[3-(trifluoromethyl)phenyl]ethanol by GC or HPLC.

Protocol 3: General Mitsunobu Reaction for Derivatization

This is a general protocol for the derivatization of the chiral alcohol, a common subsequent step in drug synthesis. The reaction proceeds with an inversion of stereochemistry.[6]

Materials:

  • This compound (or analog)

  • Nucleophile (e.g., a phenol, carboxylic acid, or phthalimide)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral alcohol, nucleophile, and triphenylphosphine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Signaling Pathways and Experimental Workflows

NK-1 Receptor Signaling Pathway

Aprepitant, synthesized from a trifluoromethylated chiral alcohol, functions by blocking the neurokinin-1 (NK-1) receptor. The binding of the natural ligand, Substance P, to the NK-1 receptor triggers a signaling cascade that is implicated in nausea and vomiting.[2][3][7][8][9]

NK1_Signaling NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SubstanceP Substance P SubstanceP->NK1R Binds Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Emesis Emesis (Nausea & Vomiting) Ca2->Emesis PKC->Emesis Aprepitant Aprepitant Aprepitant->NK1R Blocks

Caption: NK-1 Receptor Signaling and Aprepitant's Mechanism of Action.

General Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the chiral building block to its application in the development of a final active pharmaceutical ingredient (API).

Workflow Start Prochiral Ketone (e.g., Trifluoromethyl- acetophenone) Synthesis Asymmetric Synthesis (Chemical or Biocatalytic) Start->Synthesis ChiralAlcohol (1R)-1-[2-(trifluoromethyl)- phenyl]ethanol or Analog Synthesis->ChiralAlcohol Purification Purification & Characterization (Chromatography, ee determination) ChiralAlcohol->Purification Derivatization Further Synthetic Steps (e.g., Mitsunobu Reaction) Purification->Derivatization API Active Pharmaceutical Ingredient (API) Derivatization->API Bioassay Biological Activity Screening API->Bioassay

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The production of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Chiral secondary alcohols, such as the enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol, are valuable building blocks in the synthesis of numerous active pharmaceutical ingredients. Enzymatic kinetic resolution (EKR) offers a highly efficient, selective, and environmentally benign strategy for the separation of racemic mixtures. This application note provides a detailed protocol for the kinetic resolution of racemic 1-[2-(trifluoromethyl)phenyl]ethanol using Candida antarctica lipase B (CALB), a versatile and widely used biocatalyst.

The principle of this method relies on the enantioselective acylation of one enantiomer of the racemic alcohol, catalyzed by the lipase, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be readily separated. The efficiency of the resolution is determined by the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

Data Presentation

Table 1: Lipase Screening for the Kinetic Resolution of 1-Phenylethanol

Lipase SourceAcyl DonorSolventTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
Candida antarctica lipase B (Immobilized - Novozym 435)Vinyl AcetateHexane4~50>99>99
Pseudomonas cepacia LipaseVinyl AcetateToluene24489698
Candida rugosa LipaseVinyl AcetateDiisopropyl Ether48458592

Table 2: Optimization of Reaction Conditions for Novozym 435-Catalyzed Resolution of 1-Phenylethanol

Substrate Conc. (mM)Temp (°C)Enzyme Loading (mg/mL)Time (min)Conversion (%)Substrate e.e. (%)
10030101204998
240421175~50>99
4005015604595

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-[2-(Trifluoromethyl)phenyl]ethanol

This protocol describes a general procedure for the kinetic resolution using immobilized Candida antarctica lipase B (Novozym 435) and vinyl acetate as the acyl donor.

Materials:

  • Racemic 1-[2-(trifluoromethyl)phenyl]ethanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., n-hexane, methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer and stir bar or orbital shaker

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry reaction vessel, add racemic 1-[2-(trifluoromethyl)phenyl]ethanol (1.0 eq).

  • Dissolve the substrate in an appropriate volume of anhydrous organic solvent (e.g., 10-20 mL per gram of substrate).

  • Add the acyl donor, vinyl acetate (2.0-5.0 eq). A higher excess of the acyl donor can help to drive the reaction forward.

  • Add the immobilized lipase, Novozym 435 (typically 10-50 mg per mmol of substrate).

  • If necessary, add activated molecular sieves to the reaction mixture to ensure anhydrous conditions.

  • Seal the reaction vessel and place it in a temperature-controlled environment (e.g., 30-50 °C).

  • Stir the reaction mixture vigorously using a magnetic stirrer or an orbital shaker.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining substrate and the product.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the unreacted 1-[2-(trifluoromethyl)phenyl]ethanol enantiomer and the acylated enantiomer.

  • Separate the unreacted alcohol from the ester product using column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective.

Protocol 2: Analytical Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric composition of the alcohol and its acetate ester.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Sample vials

  • Syringe filters (0.45 µm)

Procedure:

  • Method Development:

    • Select an appropriate chiral stationary phase. Polysaccharide-based columns are a good starting point for this class of compounds.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and isopropanol.

  • Sample Preparation:

    • Dissolve a small amount of the sample (from the kinetic resolution or the separated fractions) in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the analysis under isocratic conditions.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Mandatory Visualization

Enzymatic_Resolution_Workflow cluster_preparation Reaction Setup cluster_reaction Enzymatic Resolution cluster_monitoring Monitoring & Workup cluster_separation Product Isolation cluster_products Final Products racemate Racemic 1-[2-(trifluoromethyl)phenyl]ethanol reaction_vessel Reaction at Controlled Temperature (e.g., 40°C) with Stirring racemate->reaction_vessel solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_vessel monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_vessel->monitoring Aliquots filtration Filtration to Remove Enzyme reaction_vessel->filtration monitoring->reaction_vessel Stop at ~50% conversion filtration->enzyme Recovered Enzyme for Reuse concentration Solvent Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography unreacted_alcohol (S)-Alcohol (Enantioenriched) chromatography->unreacted_alcohol acetylated_product (R)-Acetate (Enantioenriched) chromatography->acetylated_product

Caption: Experimental workflow for the enzymatic kinetic resolution.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products racemic_alcohol Racemic Alcohol (R)- and (S)-Enantiomers lipase Lipase (e.g., CALB) racemic_alcohol->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase unreacted_enantiomer Unreacted (S)-Alcohol lipase->unreacted_enantiomer Slower or No Reaction acylated_enantiomer Acylated (R)-Ester lipase->acylated_enantiomer Faster Reaction

Caption: Logical relationship of the enzymatic kinetic resolution.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. The information is designed to address common issues and improve reaction yields and enantioselectivity.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My asymmetric reduction of 2-(trifluoromethyl)acetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

  • Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis and can arise from several factors. A systematic approach to troubleshooting is essential.[1]

    • Potential Cause: Non-Catalytic Background Reaction. A significant uncatalyzed reduction of the ketone by the reducing agent can lead to the formation of a racemic product, thereby lowering the overall ee. This is a particularly important consideration in catalyzed reductions.[1]

      • Troubleshooting:

        • Lower the reaction temperature: This can slow down the uncatalyzed reaction to a greater extent than the catalyzed one.

        • Choose a milder reducing agent: A less reactive reducing agent may favor the catalyzed pathway.

        • Increase catalyst loading: This can enhance the rate of the desired asymmetric reduction relative to the background reaction.

    • Potential Cause: Catalyst Inactivity or Degradation. The chiral catalyst may be inactive or may have degraded due to impurities in the reagents or solvent, or due to inappropriate reaction conditions.

      • Troubleshooting:

        • Ensure anhydrous conditions: Water can deactivate many catalysts and reducing agents. Use freshly dried solvents and reagents.

        • Purify reagents and substrate: Impurities in the starting ketone can poison the catalyst.

        • Check catalyst quality and handling: Use a fresh batch of catalyst and handle it under an inert atmosphere if required.

    • Potential Cause: Incorrect Catalyst or Ligand. The chosen chiral catalyst or ligand may not be optimal for the specific substrate, 2-(trifluoromethyl)acetophenone.

      • Troubleshooting:

        • Screen different catalysts/ligands: Experiment with a variety of chiral catalysts and ligands known for the asymmetric reduction of ketones. For trifluoromethylated ketones, catalysts based on ruthenium, rhodium, or iridium with chiral phosphine or diamine ligands are often effective. Biocatalytic methods using ketoreductases are also a powerful alternative.[2][3]

        • Consult the literature: Search for publications detailing the asymmetric reduction of structurally similar ketones to identify the most successful catalytic systems.

Issue 2: Low Reaction Yield

  • Question: The conversion of my starting material is low, resulting in a poor yield of the desired chiral alcohol. What steps can I take to improve the yield?

  • Answer: Low conversion can be attributed to a number of factors, from suboptimal reaction conditions to catalyst inhibition.

    • Potential Cause: Suboptimal Reaction Conditions. The temperature, pressure, pH (for biocatalysis), or reaction time may not be optimal for the chosen catalytic system.

      • Troubleshooting:

        • Optimize temperature: Both chemical and enzymatic reactions have an optimal temperature range. For biocatalysis, temperatures are typically in the range of 30-50°C.[4]

        • Adjust pH (for biocatalysis): The pH of the reaction medium can significantly impact enzyme activity, with optimal ranges often between 6.0 and 9.0.[4]

        • Vary reaction time: Monitor the reaction progress over time to determine the point of maximum conversion without significant side product formation.

        • Increase substrate concentration (with caution): While higher substrate concentrations can increase throughput, they can also lead to substrate inhibition, particularly in biocatalytic systems.[4]

    • Potential Cause: Poor Substrate Solubility. The ketone starting material, 2-(trifluoromethyl)acetophenone, may have limited solubility in the chosen solvent system, leading to a slow reaction rate.

      • Troubleshooting:

        • Screen different solvents: Test a range of solvents to find one that provides good solubility for both the substrate and the catalyst complex.

        • Use co-solvents: The addition of a co-solvent can improve substrate solubility. For biocatalytic reactions, surfactants like Tween-20 or natural deep eutectic solvents (NADES) can enhance substrate availability.[5]

    • Potential Cause: Product Inhibition. The product, this compound, may inhibit the catalyst, slowing down the reaction as the product concentration increases.

      • Troubleshooting:

        • In situ product removal: Consider techniques to remove the product from the reaction mixture as it is formed.

        • Use a two-phase system: A biphasic system can sometimes help to sequester the product away from the catalyst.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to produce this compound with high enantioselectivity?

    • A1: The primary method is the asymmetric reduction of the prochiral ketone, 2-(trifluoromethyl)acetophenone. This can be achieved through two main approaches:

      • Chemical Catalysis: This involves the use of a chiral metal catalyst (e.g., Ru, Rh, Ir) with a chiral ligand. Asymmetric transfer hydrogenation is a common and effective technique.

      • Biocatalysis: This employs enzymes, such as ketoreductases (KREDs), either as isolated enzymes or within whole microbial cells (e.g., yeast, E. coli).[2][3] Biocatalysis offers mild reaction conditions and often very high enantioselectivity.[2]

  • Q2: How do I choose between a chemical catalyst and a biocatalyst?

    • A2: The choice depends on several factors:

      • Enantioselectivity: Both methods can achieve high ee, but biocatalysts are often superior in this regard.

      • Reaction Conditions: Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH), which can be advantageous for sensitive substrates.[2] Chemical catalysis may require more stringent conditions (e.g., inert atmosphere, anhydrous solvents).

      • Substrate Scope: Chemical catalysts may have a broader substrate scope, while enzymes are highly specific. However, a wide range of KREDs are available, covering a broad spectrum of ketones.

      • Cost and Availability: The cost and availability of the catalyst (both chemical and biological) are important considerations for large-scale synthesis.

  • Q3: What role does a co-substrate play in biocatalytic reductions?

    • A3: In biocatalytic reductions using ketoreductases, a co-substrate is required to regenerate the cofactor (typically NADH or NADPH). A common and effective co-substrate is isopropanol, which is oxidized to acetone by the enzyme, thereby regenerating the necessary cofactor for the reduction of the target ketone.[5] The concentration of the co-substrate is a critical parameter to optimize for achieving high reaction yields.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

Catalyst TypeTypical CatalystAdvantagesDisadvantagesTypical ee (%)
Chemical RuCl₂[(S)-xylbinap][(S)-daipen]Broad substrate scope, well-establishedMay require harsh conditions, potential for metal contamination90-99+
Biocatalytic Ketoreductase (KRED)High enantioselectivity, mild conditions, environmentally friendlySubstrate-specific, potential for substrate/product inhibition>99

Note: The performance of each catalyst is highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Asymmetric Reduction of 2-(Trifluoromethyl)acetophenone

This protocol is a generalized procedure based on common practices for whole-cell biocatalytic reductions.[5]

  • Cell Culture and Preparation:

    • Cultivate recombinant E. coli cells expressing a suitable ketoreductase in an appropriate growth medium.

    • Induce enzyme expression as required.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Bioreduction Reaction:

    • In a reaction vessel, suspend the prepared cells in a buffer solution to a desired cell density (e.g., 10-50 g/L dry cell weight).

    • Add the co-substrate, isopropanol, to the desired concentration (e.g., 5-15% v/v).[5]

    • Add the substrate, 2-(trifluoromethyl)acetophenone, dissolved in a minimal amount of a water-miscible co-solvent if necessary, to the final desired concentration (e.g., 50-200 mM).[5]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).[5]

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess.

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure this compound.

Visualizations

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Substrate Solubility start->cause2 cause3 Catalyst Inactivity / Degradation start->cause3 cause4 Product Inhibition start->cause4 solution1a Optimize Temperature, pH, Time cause1->solution1a solution1b Vary Reactant Concentrations cause1->solution1b solution2a Screen Solvents cause2->solution2a solution2b Use Co-solvents / Surfactants cause2->solution2b solution3a Use Anhydrous Conditions cause3->solution3a solution3b Purify Reagents cause3->solution3b solution3c Use Fresh Catalyst cause3->solution3c solution4a In situ Product Removal cause4->solution4a solution4b Employ Biphasic System cause4->solution4b

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Workflow cluster_reduction Asymmetric Reduction start Start: 2-(Trifluoromethyl)acetophenone process1 Chemical Catalysis (e.g., Asymmetric Transfer Hydrogenation) start->process1 process2 Biocatalysis (e.g., Ketoreductase) start->process2 workup Reaction Work-up (Extraction) process1->workup process2->workup purification Purification (Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis.

Decision_Tree start Choose Synthesis Strategy q1 Need for very high ee (>99.5%)? & Mild Conditions? start->q1 biocatalysis Biocatalysis is Preferred q1->biocatalysis Yes chemical Chemical Catalysis is a strong option q1->chemical No screen_kreds Screen KRED Library biocatalysis->screen_kreds q2 Broad substrate scope required? chemical->q2 consider_chemical Consider Chemical Catalysis q2->consider_chemical Yes q2->screen_kreds No

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Purification of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers and achieving high enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often employed.[1][2]

  • Crystallization: Diastereomeric crystallization can be used. This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by their differing solubilities.

  • Column Chromatography: Standard silica gel chromatography can be used to remove non-chiral impurities but will not separate enantiomers.

  • Distillation: While less common for achieving high enantiomeric excess, distillation can be used for initial purification to remove solvents and some impurities with significantly different boiling points.

Q2: How can I determine the enantiomeric excess (e.e.) of my purified sample?

A2: Chiral HPLC is the standard method for determining the enantiomeric excess of this compound. By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. can be accurately calculated.

Q3: What are typical storage conditions for purified this compound?

A3: For long-term stability, it is recommended to store the purified compound at 2-8°C, protected from light and moisture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Chiral HPLC Purification

Issue 1: Poor or no separation of enantiomers on a chiral column.

  • Possible Causes & Solutions:

    • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this specific separation.

      • Solution: Screen different polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC and Chiralcel® OD-H, OJ-H).[1][3]

    • Inappropriate Mobile Phase: The mobile phase composition is critical for achieving separation.

      • Solution: Optimize the mobile phase. For normal-phase chromatography, a common starting point is a mixture of hexane/isopropanol or hexane/ethanol. Adjust the ratio of the alcohol modifier; decreasing the alcohol percentage often increases retention and may improve resolution.[4]

    • Low Column Efficiency: The column may be old or contaminated.

      • Solution: Follow the manufacturer's guidelines for column cleaning and regeneration. If performance does not improve, replace the column.

    • Suboptimal Temperature: Temperature can affect chiral recognition.

      • Solution: Use a column oven to maintain a consistent temperature, typically between 20-40°C.[1] Experiment with different temperatures within this range.

Workflow for Troubleshooting Poor Enantiomeric Resolution

start Poor or No Enantiomeric Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen different CSPs (e.g., Chiralpak IA, IB, IC) check_csp->screen_csps No check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes screen_csps->check_mobile_phase optimize_mp Adjust alcohol modifier ratio in mobile phase check_mobile_phase->optimize_mp No check_temp Is the column temperature controlled and optimized? check_mobile_phase->check_temp Yes optimize_mp->check_temp adjust_temp Use column oven and test different temperatures (20-40°C) check_temp->adjust_temp No check_column Is the column performance adequate? check_temp->check_column Yes adjust_temp->check_column clean_column Clean, regenerate, or replace the column check_column->clean_column No success Resolution Achieved check_column->success Yes clean_column->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak tailing or broadening in the chromatogram.

  • Possible Causes & Solutions:

    • Sample Overload: Injecting too much sample can lead to poor peak shape.

      • Solution: Reduce the sample concentration or injection volume. A typical concentration is around 1 mg/mL.[1]

    • Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase.

      • Solution: Dissolve the sample in the mobile phase itself or a weaker solvent.[4]

    • Column Contamination: Residual impurities on the column can interfere with peak shape.

      • Solution: Flush the column with a strong solvent as per the manufacturer's recommendations.

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Causes & Solutions:

    • System Contamination: Carryover from previous injections.

      • Solution: Thoroughly clean the injection port and sample loop.

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as peaks.

      • Solution: Use high-purity, HPLC-grade solvents and filter them before use.

    • Air Bubbles: Dissolved gas in the mobile phase can form bubbles that are detected.

      • Solution: Properly degas the mobile phase before and during use.

Crystallization

Issue: Difficulty in obtaining crystals or low yield after crystallization.

  • Possible Causes & Solutions:

    • Improper Solvent System: The choice of solvent is crucial for successful crystallization.

      • Solution: Screen a variety of solvents and solvent mixtures to find a system where the diastereomeric salt has low solubility at cooler temperatures and is soluble at higher temperatures.

    • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

      • Solution: Slowly evaporate the solvent or add an anti-solvent to induce crystallization.

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.

      • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Quantitative Data and Experimental Protocols

Table 1: General Chiral HPLC Parameters
ParameterTypical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)
Mobile Phase Hexane/Ethanol or Hexane/Isopropanol
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 20 - 40°C
Detection Wavelength 210 - 254 nm (due to the phenyl group)[1]
Sample Concentration ~1 mg/mL in mobile phase[1]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a commonly used polysaccharide-based chiral column, such as a Chiralpak® IA.

  • Mobile Phase Screening:

    • Start with an isocratic mobile phase of 90:10 Hexane/Isopropanol at a flow rate of 1.0 mL/min.

    • If no separation is observed, systematically decrease the isopropanol percentage in 2% increments.

    • If separation is still not achieved, switch the alcohol modifier to ethanol and repeat the screening process.

  • Temperature Optimization: Once some separation is observed, maintain the optimal mobile phase and vary the column temperature between 20°C and 40°C to see if resolution improves.

  • Flow Rate Optimization: With the best mobile phase and temperature, try reducing the flow rate to 0.5 mL/min to potentially enhance separation efficiency.[4]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[1]

Logical Relationship for Method Development

start Start Chiral HPLC Method Development select_column Select Chiral Column (e.g., Chiralpak IA) start->select_column screen_mp Screen Mobile Phase (Hexane/Alcohol) select_column->screen_mp optimize_temp Optimize Column Temperature screen_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow prepare_sample Prepare and Filter Sample optimize_flow->prepare_sample inject Inject Sample and Analyze Results prepare_sample->inject

Caption: Logical workflow for chiral HPLC method development.

References

Technical Support Center: Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing this chiral alcohol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee)

Q: My asymmetric reduction of 2'-(trifluoromethyl)acetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

A: Low enantiomeric excess is a common challenge in the synthesis of chiral alcohols, particularly with sterically hindered substrates like 2'-(trifluoromethyl)acetophenone. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the ketone. Several factors can contribute to poor enantioselectivity:

  • Catalyst Choice and Activity: The selection of the chiral catalyst is critical. For chemical synthesis, ruthenium-based catalysts with chiral ligands (e.g., BINAP derivatives) and Corey-Bakshi-Shibata (CBS) catalysts are commonly employed. For biocatalytic reductions, the choice of ketoreductase (KRED) or whole-cell biocatalyst is crucial. The catalyst may not be optimal for this specific substrate, or it may have degraded due to improper handling or storage.

  • Reaction Temperature: Temperature plays a significant role in the energy difference between the two transition states leading to the (R) and (S) enantiomers. Lowering the reaction temperature often enhances enantioselectivity by favoring the lower energy transition state.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the hydride transfer. It is advisable to screen a range of anhydrous solvents.

  • Reagent Purity: Impurities in the starting material (2'-(trifluoromethyl)acetophenone), reagents, or solvents can interfere with the catalyst and lead to a decrease in enantioselectivity. Ensure all materials are of high purity and solvents are anhydrous.

  • Hydrogen Source (for transfer hydrogenation): In transfer hydrogenation reactions, the nature of the hydrogen donor (e.g., isopropanol, formic acid) can impact the ee.

Troubleshooting Steps:

  • Screen Catalysts: Test a variety of chiral catalysts, both chemical and biological, to identify the most effective one for your substrate.

  • Optimize Temperature: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition for enantioselectivity.

  • Solvent Screening: Evaluate a selection of anhydrous solvents with varying polarities.

  • Verify Reagent Quality: Use freshly purified starting materials and anhydrous solvents.

  • Adjust Hydrogen Donor: If applicable, experiment with different hydrogen donors and their concentrations.

Issue 2: Low Reaction Yield

Q: I am observing low conversion of the starting ketone to the desired alcohol. What are the likely reasons and how can I improve the yield?

A: Low reaction yield can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

  • Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous reagents and solvents. The catalyst loading might also be insufficient.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Poor Substrate Solubility: The starting ketone may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

  • Work-up and Purification Losses: Significant product loss can occur during the extraction and purification steps.

Troubleshooting Steps:

  • Ensure Inert Conditions: Use Schlenk techniques or a glovebox to exclude air and moisture.

  • Optimize Catalyst Loading: Increase the catalyst loading incrementally to see if it improves conversion.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

  • Improve Solubility: Choose a solvent in which the substrate is more soluble or perform the reaction at a slightly higher temperature (while monitoring the effect on ee).

  • Analyze for Byproducts: Use techniques like GC-MS or NMR to identify any major byproducts and adjust the reaction conditions to minimize their formation.

  • Refine Purification Protocol: Optimize the extraction and chromatography conditions to minimize product loss.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are some common purification challenges and how can I address them?

A: The purification of this compound can present challenges due to its physical properties and potential impurities.

  • Co-elution with Starting Material: If the reaction has not gone to completion, the starting ketone can be difficult to separate from the product alcohol by column chromatography due to similar polarities.

  • Formation of Diastereomeric Byproducts: If certain catalysts or conditions are used, diastereomeric side products might form, which can be challenging to separate.

  • Product Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum.

Troubleshooting Steps:

  • Optimize Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and different types of silica gel for column chromatography.

  • Drive Reaction to Completion: Ensure the reaction is complete to minimize the amount of starting material in the crude product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to avoid loss of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The primary method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone . This can be achieved through two main approaches:

  • Chemical Catalysis: This involves the use of chiral metal catalysts, such as ruthenium or rhodium complexes with chiral ligands, or chiral organocatalysts like oxazaborolidines (CBS catalysts). These methods often employ either hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like isopropanol (asymmetric transfer hydrogenation).[1]

  • Biocatalysis: This approach utilizes enzymes, either as isolated ketoreductases (KREDs) or within whole microbial cells (e.g., yeast or bacteria), to catalyze the enantioselective reduction. Biocatalysis is often favored for its high enantioselectivity and mild reaction conditions.

Q2: How can I determine the enantiomeric excess (ee) of my product?

A2: The enantiomeric excess of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . This involves using a chiral stationary phase (CSP) that can separate the two enantiomers. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for this class of compounds. The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: While specific side reactions are highly dependent on the chosen synthetic route and conditions, some potential side reactions in the reduction of ketones include:

  • Racemization: Although less common for the final alcohol product under standard conditions, some catalytic systems might promote racemization if the reaction is run for an extended period at elevated temperatures.

  • Over-reduction: This is generally not an issue for this specific transformation as the alcohol is the desired product.

  • Formation of elimination byproducts: Under certain basic or acidic conditions, dehydration of the alcohol product could potentially occur, though this is less likely under typical reduction conditions.

Data Presentation

The following tables provide a summary of representative quantitative data for the asymmetric reduction of trifluoromethylated acetophenones using different catalytic systems. Note that the specific substrate may vary, but the data provides a useful comparison of catalyst performance.

Table 1: Comparison of Chemical Catalysts for Asymmetric Reduction of Trifluoromethylated Acetophenones

Catalyst SystemSubstrateHydrogen SourceTemp (°C)Yield (%)ee (%)
RuCl₂(p-cymene)/(R,R)-TsDPEN2'-(Trifluoromethyl)acetophenoneHCOOH/NEt₃28>9590 (R)
(S)-CBS Catalyst2'-(Trifluoromethyl)acetophenoneBH₃·SMe₂-209295 (R)
[Rh(cod)Cl]₂/(S,S)-f-Binaphane2'-(Trifluoromethyl)acetophenoneH₂ (50 bar)25>9998 (R)

Table 2: Comparison of Biocatalysts for Asymmetric Reduction of Trifluoromethylated Acetophenones

BiocatalystSubstrateCo-substrateTemp (°C)Yield (%)ee (%)
Geotrichum silvicola ZJPH18112'-(Trifluoromethyl)acetophenoneGlucose3083.2>99 (S)
Recombinant E. coli with KRED3'-(Trifluoromethyl)acetophenoneIsopropanol3091.5>99.9 (R)[2]
Candida tropicalis 1043,5-bis(Trifluoromethyl)acetophenoneMaltose3086.2>99 (S)[3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation using a Ru-based Catalyst

This protocol is a generalized procedure and may require optimization for specific substrates and catalyst systems.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) to a dry Schlenk flask. Add the anhydrous solvent (e.g., a mixture of formic acid and triethylamine, or isopropanol with a base). Stir the mixture at room temperature for the recommended time to allow for catalyst formation.

  • Reaction Setup: In a separate dry Schlenk flask, dissolve 2'-(trifluoromethyl)acetophenone in the anhydrous solvent.

  • Reduction: Add the substrate solution to the activated catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Protocol 2: General Procedure for Biocatalytic Reduction using a Ketoreductase

This protocol is a general guideline for a whole-cell bioreduction and will require optimization based on the specific microorganism or enzyme used.

  • Cell Culture and Harvesting: Cultivate the microorganism (e.g., Geotrichum silvicola) in a suitable growth medium until it reaches the desired growth phase. Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, prepare a buffered solution containing a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). Add the harvested cells to this solution.

  • Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the cell suspension. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., DMSO) to improve solubility.

  • Bioreduction: Incubate the reaction mixture at the optimal temperature with shaking to ensure proper mixing and aeration.

  • Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Work-up: After the desired conversion is reached, separate the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the product as described in Protocol 1. Determine the ee by chiral HPLC or SFC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_start Start catalyst Prepare Catalyst (Chemical or Biological) prep_start->catalyst substrate Prepare Substrate Solution (2'-(trifluoromethyl)acetophenone) prep_start->substrate reaction Asymmetric Reduction catalyst->reaction substrate->reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction->monitoring monitoring->reaction Continue quench Quench Reaction monitoring->quench Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify analysis Determine ee% (Chiral HPLC/SFC) purify->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Enantiomeric Excess (ee) catalyst Is the catalyst optimal and active? start->catalyst temp Is the reaction temperature optimized? catalyst->temp Yes screen_catalyst Screen different catalysts catalyst->screen_catalyst No solvent Is the solvent appropriate and anhydrous? temp->solvent Yes optimize_temp Optimize temperature (usually lower) temp->optimize_temp No reagents Are the reagents pure? solvent->reagents Yes screen_solvent Screen anhydrous solvents solvent->screen_solvent No solution High ee Achieved reagents->solution Yes purify_reagents Purify starting materials reagents->purify_reagents No screen_catalyst->start optimize_temp->start screen_solvent->start purify_reagents->start

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

Technical Support Center: Optimization of Reaction Conditions for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis and optimization of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a valuable building block in the pharmaceutical industry. This guide addresses common experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for preparing optically pure this compound involve the asymmetric reduction of the corresponding prochiral ketone, 2-(trifluoromethyl)acetophenone. Key strategies include chemical and biological methods. Chemical synthesis often employs chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) or oxazaborolidine catalysts (CBS catalysts).[1][2][3][4] Biocatalytic methods utilize enzymes or whole microbial cells to achieve high enantioselectivity under mild reaction conditions.[5][6][7]

Q2: Why is achieving high enantiomeric excess (ee) critical for this synthesis?

A2: Chirality plays a crucial role in the efficacy and safety of many pharmaceutical compounds.[6] Different enantiomers of the same molecule can exhibit vastly different biological activities. For active pharmaceutical ingredients (APIs), regulatory agencies often require the use of a single enantiomer to ensure a better therapeutic index and minimize potential side effects associated with the other enantiomer.[8]

Q3: What are the main challenges encountered during the synthesis of chiral trifluoromethylated alcohols?

A3: Trifluoromethyl ketones are challenging substrates for asymmetric reduction due to their unique stereoelectronic properties.[3] Key challenges include achieving high enantioselectivity (ee), minimizing side reactions, and ensuring catalyst stability and activity. Low yields and difficult purification are also common issues that researchers may face.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My asymmetric reduction of 2-(trifluoromethyl)acetophenone is yielding a product with low enantiomeric excess. What are the potential causes and how can I improve stereoselectivity?

  • Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis.[9] Several factors can contribute to this issue:

    • Non-Catalytic Background Reaction: A competing, non-catalyzed reduction of the ketone by the reducing agent can lead to a racemic product, thereby lowering the overall ee. This is a known issue, for instance, in oxazaborolidine-catalyzed reductions.[9]

    • Catalyst Inactivity or Degradation: The chiral catalyst may be aging or degrading, leading to reduced performance. This is a known drawback for some isolated CBS catalysts.[1] Using an in-situ generated catalyst can sometimes provide more reliable results.[1]

    • Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the reducing agent can significantly impact enantioselectivity. For some systems, the addition of an agent like BF₃ can enhance enantioselectivity at room temperature.[1]

    • Incorrect Ligand Choice: In metal-catalyzed reductions, the choice of the chiral ligand is critical for achieving high asymmetric induction.[10]

Troubleshooting Steps:

  • Verify Catalyst Quality: Ensure the catalyst is pure and active. If possible, use a freshly prepared or in-situ generated catalyst.

  • Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity.

  • Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Test a range of solvents to find the optimal one.

  • Modify the Reducing Agent: The choice of hydride source (e.g., borane, silanes, or hydrogen gas in transfer hydrogenation) can have a significant effect.

  • Adjust Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact the ee. It is important to find the optimal loading.

Issue 2: Low Reaction Yield

  • Question: The conversion of my starting material is low, resulting in a poor yield of the desired alcohol. What steps can I take to improve the yield?

  • Answer: Low yield can be attributed to several factors:

    • Poor Substrate Solubility: The starting ketone may not be fully soluble in the chosen solvent system, limiting its availability for the reaction.

    • Catalyst Inhibition or Poisoning: Impurities in the reagents or solvent can poison the catalyst, reducing its activity.

    • Suboptimal Reaction Time or Temperature: The reaction may not have reached completion, or the temperature might be too low for an efficient reaction rate. Conversely, a temperature that is too high could lead to catalyst degradation or side product formation.

    • Mass Transfer Limitations: In biocatalytic systems, poor mass transfer of the substrate to the enzyme's active site can limit the reaction rate.[11]

Troubleshooting Steps:

  • Improve Solubility: For biocatalytic reactions, adding co-solvents or surfactants like Tween-20 can enhance substrate solubility.[11][12]

  • Purify Reagents: Ensure all starting materials and solvents are free from impurities that could inhibit the catalyst.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal reaction duration. A systematic study of the temperature effect can reveal the ideal balance between reaction rate and catalyst stability.

  • Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes improve the conversion rate.

General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Optimization Strategy cluster_3 Verification Problem Identify Primary Issue (e.g., Low Yield, Low ee) Catalyst Catalyst-Related Issues (Activity, Loading, Purity) Problem->Catalyst Conditions Reaction Conditions (Temp, Solvent, Time) Problem->Conditions Reagents Reagent-Related Issues (Purity, Solubility) Problem->Reagents OptimizeCatalyst Optimize Catalyst System (Screen Ligands, In-situ Generation) Catalyst->OptimizeCatalyst OptimizeConditions Systematically Vary Conditions (DOE Approach) Conditions->OptimizeConditions PurifyReagents Purify/Change Reagents (Fresh Solvents, High-Purity Substrate) Reagents->PurifyReagents Analyze Analyze Results (HPLC, NMR) OptimizeCatalyst->Analyze OptimizeConditions->Analyze PurifyReagents->Analyze Conclusion Problem Resolved? Analyze->Conclusion Conclusion->Problem No End Successful Optimization Conclusion->End Yes G Start Start: Assemble Dry Glassware under Inert Atmosphere CatalystPrep In-Situ Catalyst Preparation: Chiral Alcohol + Borane in THF Start->CatalystPrep Reduction Asymmetric Reduction: Add Ketone Substrate to Catalyst Solution CatalystPrep->Reduction Monitoring Monitor Reaction Progress (TLC/HPLC) Reduction->Monitoring Quench Quench Reaction (e.g., with Methanol) Monitoring->Quench Reaction Complete Workup Aqueous Work-up: Extraction and Washing Quench->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: Yield and Enantiomeric Excess (Chiral HPLC) Purification->Analysis End End: Obtain Pure Product Analysis->End

References

Technical Support Center: Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the asymmetric synthesis of this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

A1: The most common and effective method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. This can be achieved through two main routes:

  • Chemical Catalysis: This approach often employs chiral transition metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), in combination with a chiral ligand and a hydrogen source.

  • Biocatalysis: This method utilizes enzymes, often ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), either as isolated enzymes or within whole-cell systems (e.g., E. coli, yeast) to perform the enantioselective reduction.

Q2: What are the common side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to reduced yield and purity of the desired product. These include:

  • Formation of the (S)-enantiomer: Imperfect enantioselectivity of the catalyst can lead to the formation of the undesired (S)-1-[2-(trifluoromethyl)phenyl]ethanol, reducing the enantiomeric excess (ee) of the final product.

  • Over-reduction: While less common for this specific substrate, harsh reducing agents or prolonged reaction times could potentially lead to the reduction of the aromatic ring or the trifluoromethyl group, although this is generally not a major concern under standard conditions.

  • Racemization: If the reaction conditions are too harsh (e.g., high temperature, presence of strong acid or base), the chiral alcohol product could undergo racemization, leading to a loss of enantiomeric purity.

  • Formation of impurities from starting materials: Impurities in the starting 2'-(trifluoromethyl)acetophenone can lead to the formation of corresponding side products.

Q3: My enantiomeric excess (ee) is lower than expected. What are the potential causes and how can I improve it?

A3: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors can contribute to this:

  • Catalyst Purity and Activity: Ensure the catalyst and chiral ligand are of high purity and have not degraded. For biocatalysts, ensure the enzyme is active and not denatured.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent Choice: The solvent can significantly influence the stereochemical outcome. It is advisable to screen different solvents to find the optimal one for your specific catalyst system.

  • Moisture and Air: Many chemical catalysts are sensitive to moisture and air. Ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Increase catalyst loading. - Optimize reaction temperature.
Catalyst deactivation.- Ensure anhydrous conditions and inert atmosphere for chemical catalysts. - For biocatalysts, check pH, temperature, and for presence of inhibitors.
Product degradation.- Monitor the reaction progress and stop it once the starting material is consumed. - Use milder work-up conditions.
Low Enantiomeric Excess (ee) Suboptimal catalyst system.- Screen different chiral ligands or catalysts. - For biocatalysts, consider a different enzyme or strain.
Incorrect reaction temperature.- Perform the reaction at a lower temperature.
Presence of impurities.- Purify the starting ketone before the reaction. - Ensure all reagents and solvents are of high purity.
Formation of Unknown Byproducts Side reactions of the starting material or product.- Analyze the byproducts by LC-MS or GC-MS to identify their structures. - Adjust reaction conditions (temperature, solvent, catalyst) to minimize their formation.
Impurities in the starting ketone.- Characterize the starting material for purity before the reaction.

Experimental Protocols

Asymmetric Transfer Hydrogenation using a Chiral Ru Catalyst

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add 2'-(trifluoromethyl)acetophenone (1 equivalent) to the flask.

  • Add the formic acid/triethylamine mixture (2-5 equivalents).

  • Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Data Presentation

The following table summarizes typical results for the asymmetric reduction of substituted acetophenones using different catalytic systems. Note that the specific substrate is 2'-(trifluoromethyl)acetophenone where data is available; otherwise, closely related examples are provided for comparison.

Catalyst System Substrate Yield (%) Enantiomeric Excess (ee, %)
RuCl(p-cymene)[(R,R)-TsDPEN]2'-(Trifluoromethyl)acetophenone>95>98 (R)
Recombinant E. coli with KRED3'-(Trifluoromethyl)acetophenone91.5>99.9 (R)[1]
Rh(III)-Josiphos Complex2,2,2-Trifluoroacetophenoneup to 99up to 99 (R)
Lactobacillus brevis ADHAcetophenone>99>99 (S)

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of Starting Materials (Ketone, Catalyst, Ligand, Solvents) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_purity->check_conditions All Pure purification Purify Starting Materials check_purity->purification Impurity Detected optimize_temp Optimize Temperature (Try Lower Temperatures) check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_conditions->optimize_catalyst run_reaction Re-run Experiment with Optimized Parameters optimize_temp->run_reaction optimize_solvent->run_reaction optimize_catalyst->run_reaction purification->run_reaction Asymmetric_Reduction ketone 2'-(Trifluoromethyl)acetophenone (Prochiral Ketone) alcohol This compound (Chiral Alcohol) ketone->alcohol [H] Chiral Catalyst (Chemical or Biological)

References

Technical Support Center: Enhancing Enantioselectivity in (1R)-1-[2-(trifluoromethyl)phenyl]ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantioselective synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high enantioselectivity for this key chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

The synthesis of this compound with high enantiomeric excess (e.e.) is primarily achieved through the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The three main catalytic strategies are:

  • Asymmetric Hydrogenation: This method utilizes molecular hydrogen (H₂) with a chiral metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes with chiral ligands.

  • Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, this method uses a hydrogen donor like isopropanol or formic acid in place of H₂ gas, often with similar chiral metal catalysts.

  • Biocatalytic Reduction (Bioreduction): This approach employs whole microbial cells (e.g., baker's yeast - Saccharomyces cerevisiae) or isolated enzymes (ketoreductases/alcohol dehydrogenases) to perform the enantioselective reduction.

Q2: Why is achieving high enantioselectivity for the ortho-trifluoromethyl substituted substrate challenging?

The trifluoromethyl group at the ortho position presents steric hindrance near the reaction center. This can interfere with the ideal interaction between the substrate and the chiral catalyst, potentially leading to lower enantioselectivity compared to its meta or para substituted counterparts. Careful selection and optimization of the catalytic system are crucial to overcome this steric challenge.

Q3: My reaction yield is high, but the enantiomeric excess (e.e.) is low. What should I investigate first?

A high yield with low e.e. indicates that the catalyst is active but not sufficiently selective. The first parameters to optimize are typically temperature and solvent. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired (1R)-enantiomer. A solvent screen is also a high-impact experiment, as the solvent can significantly influence the conformation of the catalyst-substrate complex.

Q4: Can impurities in my starting materials affect the enantioselectivity?

Absolutely. Impurities in the 2'-(trifluoromethyl)acetophenone substrate or the solvent can act as inhibitors or competing substrates for the chiral catalyst. This can significantly decrease the enantioselectivity of the reaction. It is crucial to use high-purity starting materials and anhydrous solvents, especially for metal-catalyzed hydrogenations which are often sensitive to moisture and air.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e., %)

Low enantioselectivity is a frequent challenge in the synthesis of this compound. The following guide provides a systematic approach to identify and address the root cause.

Possible CauseTroubleshooting Steps
Suboptimal Temperature Lowering the reaction temperature often increases enantioselectivity. Experiment with a range of temperatures (e.g., room temperature down to -20 °C or lower) to find the optimum.
Incorrect Solvent The solvent plays a critical role in chiral induction. Perform a solvent screen with solvents of varying polarity and coordinating ability (e.g., methanol, ethanol, isopropanol, dichloromethane, toluene).
Suboptimal Catalyst/Ligand The choice of chiral ligand is paramount. Screen a variety of chiral ligands. For ruthenium and rhodium catalysts, ligands like (1S,2S)-TsDPEN or those from the Josiphos family can be effective. For iridium catalysts, (1S,2S)-DPEN has shown promise.
Inappropriate Base (for Transfer Hydrogenation) The type and concentration of the base (e.g., KOH, t-BuOK) can influence both the rate and selectivity. An optimization of the base may be necessary.
Low Purity of Reagents Ensure the 2'-(trifluoromethyl)acetophenone, solvents, and any additives are of high purity and anhydrous. Impurities can poison the catalyst or lead to side reactions.
Incorrect Catalyst Loading While less common, the catalyst-to-substrate ratio can sometimes affect enantioselectivity. Vary the catalyst loading to determine the optimal concentration.
Issue 2: Poor or Slow Reaction Conversion

If the reaction is not proceeding to completion or is very slow, catalyst activity is a likely concern.

Possible CauseTroubleshooting Steps
Catalyst Deactivation Ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) if using air-sensitive catalysts. Purify starting materials to remove potential catalyst poisons.
Insufficient Hydrogen Pressure (for Hydrogenation) Ensure the H₂ pressure is adequate and maintained throughout the reaction. For some systems, increasing the pressure can improve conversion.
Suboptimal Temperature While lower temperatures favor enantioselectivity, they also decrease the reaction rate. A balance must be found. If conversion is too low, a modest increase in temperature may be necessary.
Inadequate Mixing For heterogeneous reactions (e.g., using a supported catalyst or whole-cell biocatalysis), ensure efficient stirring to overcome mass transfer limitations.
Cofactor Limitation (for Biocatalysis) In whole-cell reductions, the regeneration of the NADPH or NADH cofactor can be rate-limiting. Adding a co-substrate like glucose or isopropanol can improve the reaction rate.

Data Presentation

The following tables summarize quantitative data for the enantioselective synthesis of this compound and related compounds.

Table 1: Asymmetric Hydrogenation of 2'-(Trifluoromethyl)acetophenone

Catalyst SystemLigandH₂ Pressure (MPa)Temperature (°C)SolventConversion (%)e.e. (%)Configuration
Ir/HAP(1S, 2S)-DPEN3.030Not Specified>94.781.5(R)[1]

HAP = Hydroxyapatite

Table 2: Biocatalytic Reduction of Trifluoromethyl-Substituted Acetophenones

SubstrateBiocatalystCo-substratepHTemperature (°C)Time (h)Yield (%)e.e. (%)Configuration
3'-(trifluoromethyl)acetophenoneRecombinant E. coliGlucose7.0301891.5>99.9(R)[2]
3',5'-bis(trifluoromethyl)acetophenoneLeifsonia xyli HS0904Glucose8.030306299.4(R)[3]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Heterogeneous Iridium Catalyst[1]

Materials:

  • 2'-(trifluoromethyl)acetophenone

  • Iridium supported on hydroxyapatite (Ir/HAP) catalyst

  • (1S, 2S)-1,2-diphenylethylene-1,2-diamine ((1S, 2S)-DPEN)

  • Suitable solvent (e.g., ethanol or methanol)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge the autoclave vessel with the Ir/HAP catalyst and the chiral ligand, (1S, 2S)-DPEN.

  • Add the solvent, followed by the 2'-(trifluoromethyl)acetophenone substrate.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.0 MPa).

  • Stir the reaction mixture at the specified temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots and analyzing by chiral GC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

Materials:

  • 2'-(trifluoromethyl)acetophenone

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose)

  • Tap water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flask, dissolve glucose in warm tap water.

  • Add the active dry baker's yeast and stir until a homogeneous suspension is formed. Allow the yeast to activate for about 15-20 minutes.

  • Add the 2'-(trifluoromethyl)acetophenone to the yeast suspension.

  • Seal the flask (e.g., with a balloon to allow for CO₂ release) and stir the mixture at room temperature.

  • Monitor the reaction progress over 24-48 hours by TLC or GC analysis of small aliquots extracted with an organic solvent.

  • Upon completion, add a filter aid (e.g., Celite) to the reaction mixture and filter to remove the yeast cells.

  • Saturate the aqueous filtrate with sodium chloride and extract multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Enantioselectivity cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Enantiomeric Excess (e.e.%) temp Optimize Temperature (Usually Lower) start->temp Is temperature optimized? solvent Screen Solvents start->solvent Is solvent optimal? base Adjust Base (for Transfer Hydrogenation) start->base catalyst Screen Chiral Ligands/ Catalyst System start->catalyst Is catalyst system optimal? purity Verify Purity of Substrate & Solvents start->purity loading Optimize Catalyst Loading start->loading end Improved Enantioselectivity temp->end solvent->end base->end catalyst->end purity->end loading->end

Caption: Troubleshooting workflow for low enantioselectivity.

Asymmetric_Reduction_Workflow cluster_methods Asymmetric Reduction Methods substrate 2'-(Trifluoromethyl)acetophenone hydrogenation Asymmetric Hydrogenation (H₂, Chiral Ru/Rh/Ir catalyst) substrate->hydrogenation transfer_hydrogenation Asymmetric Transfer Hydrogenation (H-donor, Chiral Ru/Rh/Ir catalyst) substrate->transfer_hydrogenation bioreduction Biocatalytic Reduction (Yeast/Enzymes, Co-substrate) substrate->bioreduction product This compound hydrogenation->product transfer_hydrogenation->product bioreduction->product analysis Analysis (Chiral HPLC/GC for e.e.%) product->analysis

Caption: Synthetic routes to this compound.

References

Technical Support Center: Chiral HPLC Analysis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the chiral HPLC analysis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor or no separation between the enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol?

Poor or no resolution is often due to an inappropriate Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition. For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are generally effective.[1] The mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol), must be carefully optimized.[1]

Q2: How can I improve the resolution between the enantiomers?

To improve resolution, you can:

  • Optimize the mobile phase: Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Change the alcohol modifier: Switching between isopropanol and ethanol can significantly impact selectivity.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, but will increase analysis time.

  • Lower the temperature: Operating the column at a lower temperature (e.g., 10-20°C) can enhance the chiral recognition mechanism and improve separation.

Q3: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing in chiral HPLC can be caused by several factors:

  • Secondary interactions: The analyte may have secondary interactions with the stationary phase. For alcohol analytes, this is less common than with acidic or basic compounds.

  • Column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column contamination: The column may be contaminated. Flushing the column with a strong, compatible solvent (e.g., 100% isopropanol for a normal phase column) may help. Always consult the column manufacturer's instructions for recommended washing procedures.

  • Inappropriate sample solvent: The sample should ideally be dissolved in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion.

Q4: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

Ghost peaks are peaks that are not related to your sample. They can originate from:

  • Contaminated mobile phase: Ensure you are using high-purity HPLC-grade solvents.

  • Carryover from previous injections: Implement a needle wash step in your autosampler method with a strong solvent.

  • System contamination: Flush the entire HPLC system, including the injector and tubing, to remove any contaminants.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or the resolution is less than 1.5.

Troubleshooting Workflow:

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase (Vary % alcohol, change alcohol) csp->mobile_phase Yes end_bad Contact Technical Support csp->end_bad No flow_rate Adjust Flow Rate (Try a lower flow rate) mobile_phase->flow_rate temperature Optimize Temperature (Try a lower temperature) flow_rate->temperature column_health Check Column Health (Contamination, age) temperature->column_health end_good Resolution Achieved column_health->end_good If resolution improves column_health->end_bad If no improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a trailing edge, leading to poor integration and reduced resolution.

Troubleshooting Workflow:

G start Peak Tailing Observed sample_conc Check Sample Concentration (Is the column overloaded?) start->sample_conc sample_solvent Verify Sample Solvent (Is it compatible with the mobile phase?) sample_conc->sample_solvent Concentration OK end_good Peak Shape Improved sample_conc->end_good Dilution helps column_wash Wash the Column (Follow manufacturer's protocol) sample_solvent->column_wash Solvent OK sample_solvent->end_good Solvent change helps check_system Inspect HPLC System (Dead volumes, fittings) column_wash->check_system No improvement column_wash->end_good Washing helps end_bad Replace Column check_system->end_bad

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Generalized Chiral HPLC Method for 1-[2-(trifluoromethyl)phenyl]ethanol

This protocol provides a starting point for the chiral separation of 1-[2-(trifluoromethyl)phenyl]ethanol. Optimization will likely be required to achieve baseline separation.

1. Sample Preparation

  • Dissolution: Dissolve the racemic or enantioenriched 1-[2-(trifluoromethyl)phenyl]ethanol in the mobile phase to a concentration of approximately 1 mg/mL.[1] If solubility is an issue, use a solvent that is compatible with the mobile phase, such as hexane or isopropanol.[1]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector is suitable.[1]

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a good starting point.[1][2]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for this class of compounds.[1] A typical starting composition is 95:5 (v/v) n-hexane:isopropanol.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.[1]

  • Column Temperature: Maintain a constant column temperature, typically between 20°C and 25°C.[1]

  • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance, likely in the 210-254 nm range for a phenyl-containing compound.[1]

  • Injection Volume: 5-10 µL.

3. Data Analysis

  • Peak Identification: Inject a racemic standard to determine the retention times of the two enantiomers.[1]

  • Calculations:

    • Separation Factor (α): α = k₂ / k₁, where k₁ and k₂ are the retention factors of the first and second eluting enantiomers, respectively.

    • Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base of the two enantiomers. A resolution of ≥ 1.5 indicates baseline separation.[1]

Quantitative Data Summary

The following table presents typical performance data for the chiral separation of compounds structurally similar to 1-[2-(trifluoromethyl)phenyl]ethanol on polysaccharide-based CSPs. This data can be used as a benchmark for method development.

AnalyteChiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Factor (k₁)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-Hn-Hexane/Isopropanol (90:10)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-Hn-Hexane/Isopropanol (90:10)3.121.182.10
1-(3,5-bis(trifluoromethyl)phenyl)ethanolChiralcel® OD-Hn-Hexane/Isopropanol (98:2)---
1-(Pyrazin-2-yl)ethanolChiralcel® OD-Hn-Hexane/Isopropanol (80:20)---

Data for 1-Phenyl-2,2,2-trifluoroethanol is from a general guide on chiral HPLC analysis of trifluoromethyl-substituted alcohols. Data for other compounds are from various sources and specific retention factors and resolutions were not always provided.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in mobile phase) filter Filter Sample (0.45 µm syringe filter) dissolve->filter inject Inject Sample filter->inject separate Chiral Separation (e.g., Chiralcel OD-H, Hexane:IPA) inject->separate detect UV Detection (210-254 nm) separate->detect identify Identify Peaks (Racemic standard) detect->identify calculate Calculate α and Rs identify->calculate

Caption: General workflow for chiral HPLC analysis.

References

Technical Support Center: Scaling Up the Production of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of this compound?

The two main routes for the enantioselective synthesis of this compound are chemical catalysis and biocatalysis.

  • Chemical Catalysis: This typically involves the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Common methods include asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts.[1]

  • Biocatalysis: This approach utilizes enzymes, either as isolated preparations or within whole microbial cells, to catalyze the stereoselective reduction of the ketone precursor.[2][3] This method is often favored for its high selectivity and mild reaction conditions.[3]

Q2: What are the critical factors to consider when scaling up the production?

Scaling up the synthesis of this compound requires careful consideration of several factors to maintain yield, enantiomeric purity, and process safety. Key aspects include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions need to be managed to prevent temperature fluctuations that can affect selectivity and safety.

  • Mixing Efficiency: Ensuring homogenous mixing in larger reactors is crucial for consistent reaction progress.

  • Catalyst Stability and Loading: At larger scales, catalyst deactivation can become more pronounced, and optimizing catalyst loading is critical for cost-effectiveness.

  • Downstream Processing: Isolation and purification of the final product can present new challenges at scale, such as handling larger volumes of solvents and potential emulsion formation during work-up.

  • Raw Material Purity: The purity of starting materials, including the ketone substrate and solvents, is critical to avoid catalyst poisoning and side reactions.

Q3: How can the enantiomeric excess (ee) of the final product be improved?

Achieving high enantiomeric excess is a primary goal. If the ee is suboptimal, consider the following:

  • Catalyst/Enzyme Screening: The choice of chiral ligand or biocatalyst is paramount. Screening a variety of catalysts or enzymes is often necessary to find the best match for the substrate.

  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity, although it may slow down the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. A solvent screen is recommended.

  • Additive/Co-solvent Effects: In biocatalysis, the addition of co-solvents or surfactants can improve substrate solubility and enzyme performance.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Question: My reaction is not proceeding to completion, resulting in a low yield of this compound. What are the likely causes and solutions?

Answer: Low yield or incomplete conversion is a common issue during scale-up. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Catalyst/Enzyme Deactivation Ensure inert atmosphere (for chemical catalysis) to prevent oxidation. Verify the purity of starting materials and solvents to avoid catalyst poisons. For biocatalysis, consider substrate or product inhibition and investigate fed-batch strategies.
Insufficient Mixing Increase agitation speed and ensure the reactor design promotes efficient mixing for the scale of the reaction.
Suboptimal Temperature While lower temperatures can improve selectivity, they may reduce the reaction rate. A temperature optimization study is recommended to find a balance between rate and selectivity.
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants, especially the hydrogen source (for transfer hydrogenation) or cofactor regeneration system (for biocatalysis).
pH In-optimality (Biocatalysis) The pH of the reaction medium is critical for enzyme activity and stability. Ensure the buffer system is robust and the pH is maintained at the optimal level for the specific enzyme.[4]
Issue 2: Low Enantiomeric Excess (ee)

Question: The enantiomeric excess of my this compound is below the desired specification. How can I improve it?

Answer: Suboptimal enantioselectivity can often be addressed by fine-tuning the reaction conditions.

Potential Cause Suggested Solution
Suboptimal Catalyst/Ligand System The steric and electronic properties of the chiral ligand are crucial. If using a pre-catalyst, ensure the active catalyst is formed correctly. Consider screening alternative ligands or catalyst systems.
Incorrect Reaction Temperature Enantioselectivity is often highly temperature-dependent. Perform the reaction at a lower temperature, if feasible, as this often favors higher ee.
Solvent Choice The solvent can influence the conformation of the catalyst and the transition state. Conduct a solvent screen with solvents of varying polarities (e.g., isopropanol, toluene, dichloromethane).
Presence of Racemizing Impurities Ensure the starting ketone is free from impurities that could interfere with the catalyst or promote racemization of the product.

Data Presentation

The following tables provide a summary of representative quantitative data for the synthesis of chiral alcohols similar to this compound, highlighting the impact of different catalytic systems and conditions.

Table 1: Asymmetric Transfer Hydrogenation of Trifluoromethylated Acetophenones

Catalyst SystemSubstrateSolventTemp (°C)Yield (%)ee (%)Reference
[RuCl2(p-cymene)]2 / (1S,2R)-cis-1-amino-2-indanol3,5-bis(trifluoromethyl)acetophenoneIsopropanolRT>98>99[1]
Iridium/f-ampholTrifluoromethyl ketonesVariesVariesup to 99up to 99
Chiral Ru Complex2,2,2-trifluoroacetophenoneVariesRT9694[5]

Table 2: Biocatalytic Reduction of Trifluoromethylated Acetophenones

BiocatalystSubstrateCo-solvent/AdditiveTemp (°C)Yield (%)ee (%)Reference
Recombinant E. coli3'-(trifluoromethyl)acetophenoneTween-20/ChCl:Lys3091.5>99.9[4]
Stenotrophomonas sp.3,5-bis(trifluoromethyl)acetophenoneIsopropanol3098.899.6
Rhodococcus R6 ADH2-hydroxyacetophenoneDibutyl phthalateVaries9899[2][6]

Experimental Protocols

A detailed experimental protocol for a large-scale asymmetric transfer hydrogenation is provided below, adapted from a procedure for a structurally similar compound.[1]

Protocol: Large-Scale Asymmetric Transfer Hydrogenation of 2'-(Trifluoromethyl)acetophenone

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • [RuCl2(p-cymene)]2

  • (1S,2R)-cis-1-amino-2-indanol

  • Isopropanol (IPA)

  • 5M Sodium Hydroxide solution

  • 1N Hydrochloric Acid

  • Heptane

  • Brine

Procedure:

  • Catalyst Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), charge [RuCl2(p-cymene)]2 and (1S,2R)-cis-1-amino-2-indanol. Add isopropanol and stir the mixture at room temperature for 30 minutes. The solution should turn a bright yellow-orange.

  • Reaction Setup: To the catalyst solution, add 2'-(trifluoromethyl)acetophenone. Degas the reaction mixture thoroughly under vacuum.

  • Initiation: Add the 5M sodium hydroxide solution.

  • Reaction Monitoring: Age the reaction at room temperature for 4-6 hours, or until the reaction is deemed complete by HPLC analysis (>98% conversion).

  • Quench: Pour the reaction mixture into a vessel containing 1N HCl.

  • Extraction: Extract the aqueous mixture with heptane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Product Isolation: Concentrate the organic solution. The crude product can be purified by crystallization or chromatography.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis Scale-Up

G cluster_0 Lab Scale Development cluster_1 Pilot Scale-Up cluster_2 Production Route Scouting Route Scouting Catalyst/Enzyme Screening Catalyst/Enzyme Screening Route Scouting->Catalyst/Enzyme Screening Condition Optimization Condition Optimization Catalyst/Enzyme Screening->Condition Optimization Process Safety Analysis Process Safety Analysis Condition Optimization->Process Safety Analysis Parameter Optimization Parameter Optimization Process Safety Analysis->Parameter Optimization Downstream Process Dev. Downstream Process Dev. Parameter Optimization->Downstream Process Dev. Tech Transfer Tech Transfer Downstream Process Dev.->Tech Transfer Manufacturing Manufacturing Tech Transfer->Manufacturing Quality Control Quality Control Manufacturing->Quality Control

Caption: A generalized workflow for scaling up the asymmetric synthesis of a chiral alcohol.

Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low ee Observed temp Lower Reaction Temperature start->temp solvent Screen Solvents temp->solvent No Improvement end High ee Achieved temp->end Improved catalyst Screen Catalysts/Ligands solvent->catalyst No Improvement solvent->end Improved purity Check Starting Material Purity catalyst->purity No Improvement catalyst->end Improved purity->end Improved

Caption: A decision tree for troubleshooting low enantiomeric excess in asymmetric reduction.

References

Technical Support Center: Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Enantiomeric Excess (ee)

Q: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors can contribute to this problem:

  • Catalyst Activity: The chiral catalyst is the most critical factor for achieving high enantioselectivity.

    • Troubleshooting:

      • Catalyst Deactivation: Ensure the catalyst has been stored and handled under appropriate inert conditions (e.g., nitrogen or argon atmosphere) to prevent deactivation by air or moisture. For ruthenium-based catalysts like those used in Noyori hydrogenations, exposure to oxygen can be detrimental.

      • Catalyst Loading: While catalytic, an insufficient amount of catalyst may lead to a higher background (non-selective) reaction. Try incrementally increasing the catalyst loading.

      • In-situ Catalyst Generation: If generating the catalyst in-situ (e.g., for oxazaborolidine-catalyzed reductions), ensure the stoichiometry of the precatalyst and chiral ligand is accurate and that the formation is complete before adding the substrate.[1][2]

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature can significantly enhance enantioselectivity.

      • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Ensure you are using a dry, high-purity solvent as specified in the protocol. Common solvents for these reductions include THF, isopropanol, and dichloromethane.

      • Hydrogen Source: In transfer hydrogenation, the choice and purity of the hydrogen donor (e.g., isopropanol, formic acid) are crucial. In direct hydrogenation, ensure high-purity hydrogen gas is used.

  • Substrate Quality:

    • Troubleshooting:

      • Impurities in the starting material, 2'-(trifluoromethyl)acetophenone, can sometimes interfere with the catalyst. Ensure the purity of the starting ketone.

Issue 2: Incomplete Conversion

Q: The reaction is not going to completion, and I am recovering a significant amount of starting material, 2'-(trifluoromethyl)acetophenone. What could be the problem?

A: Incomplete conversion can be frustrating. Here are some common causes and their solutions:

  • Reagent Stoichiometry:

    • Troubleshooting:

      • Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., borane source in CBS reduction, hydrogen donor in transfer hydrogenation) is used. An insufficient amount will naturally lead to incomplete reaction.

      • Base (for Noyori Hydrogenation): The presence of a base is often critical for the activation of the ruthenium catalyst. Check the amount and quality of the base being used.

  • Catalyst Deactivation:

    • Troubleshooting:

      • As with low ee, catalyst deactivation can lead to a stalled reaction. Review catalyst handling and storage procedures.

  • Reaction Time and Temperature:

    • Troubleshooting:

      • The reaction may simply need more time to reach completion. Monitor the reaction progress by TLC or GC at regular intervals.

      • While lower temperatures often favor enantioselectivity, they also slow down the reaction rate. A balance may need to be found, or the reaction time extended.

Issue 3: Presence of Unexpected Byproducts

Q: I am observing unexpected peaks in my GC-MS or HPLC analysis of the crude reaction mixture. What are the likely byproducts?

A: The formation of byproducts is dependent on the specific synthetic method used.

  • For Asymmetric Transfer Hydrogenation (e.g., using a Noyori-type catalyst):

    • Potential Byproduct: Over-reduction of the aromatic ring is a possibility, though less common under standard conditions.

    • Troubleshooting:

      • Optimize reaction conditions (temperature, pressure, reaction time) to minimize side reactions.

  • For Borane-Mediated Reductions (e.g., using a CBS catalyst):

    • Potential Byproducts:

      • Hydroboration of the aromatic ring: This is a potential side reaction if the reaction conditions are not well-controlled.

      • Formation of borate esters: The product alcohol can react with the borane reagent to form borate esters, which would be hydrolyzed during aqueous workup. Incomplete hydrolysis can lead to these species persisting.

    • Troubleshooting:

      • Careful control of the stoichiometry of the borane reagent is crucial.

      • Ensure a thorough aqueous workup to hydrolyze any borate intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of this compound?

A1: Based on typical asymmetric reduction methods, the most common impurities are:

  • (S)-1-[2-(trifluoromethyl)phenyl]ethanol: The undesired enantiomer. Its presence directly impacts the enantiomeric excess.

  • 2'-(Trifluoromethyl)acetophenone: Unreacted starting material.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., THF, isopropanol, hexane, ethyl acetate).

  • Catalyst Residues: Traces of the chiral catalyst (e.g., ruthenium or boron-containing species).

  • Byproducts from the Reducing Agent: For example, in transfer hydrogenation using isopropanol, acetone is a byproduct.

Q2: How can I best monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods for monitoring the reaction.

  • TLC: Provides a quick qualitative assessment of the consumption of the starting ketone.

  • GC: Offers a more quantitative analysis of the conversion of the starting material to the product. A chiral GC column can also be used to monitor the formation of both enantiomers and determine the enantiomeric excess during the reaction.

Q3: What are the recommended analytical methods for determining the purity and enantiomeric excess of the final product?

A3:

  • Purity:

    • GC-MS: To identify and quantify volatile impurities.

    • ¹H and ¹⁹F NMR: To confirm the structure and detect any organic impurities.

  • Enantiomeric Excess (ee):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee of chiral alcohols. Polysaccharide-based chiral stationary phases are often effective.[3]

    • Chiral Gas Chromatography (GC): Can also be used, often after derivatization of the alcohol to a more volatile ester.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Detection Method

Impurity NameChemical StructureCommon SourceRecommended Analytical Method
(S)-1-[2-(trifluoromethyl)phenyl]ethanolUndesired enantiomerIncomplete stereoselectivity of the catalystChiral HPLC, Chiral GC
2'-(Trifluoromethyl)acetophenoneStarting MaterialIncomplete reactionGC, HPLC, ¹H NMR
IsopropanolSolvent / Hydrogen DonorReaction solvent or reagentGC, ¹H NMR
AcetoneByproductByproduct of transfer hydrogenation with isopropanolGC, ¹H NMR
Tetrahydrofuran (THF)SolventReaction solventGC, ¹H NMR
Ruthenium-based catalyst residuesCatalystIncomplete removal after reactionInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Boron-containing residuesCatalyst/ReagentIncomplete removal after workup of borane reductionsNot routinely monitored by standard techniques

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst (General Procedure)

This is a generalized protocol and should be adapted based on specific literature procedures for 2'-(trifluoromethyl)acetophenone.

  • Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with the ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand in a suitable anhydrous solvent (e.g., isopropanol). The mixture is stirred at room temperature to form the active catalyst.

  • Reaction Setup: To the catalyst solution, 2'-(trifluoromethyl)acetophenone is added, followed by the hydrogen donor (e.g., a mixture of formic acid and triethylamine or isopropanol with a base).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (often room temperature or slightly elevated) and monitored by TLC or GC for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is quenched with water or a buffer solution. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

  • Analysis: The purity is determined by GC and NMR, and the enantiomeric excess is measured by chiral HPLC.

Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine (CBS) Catalyst (General Procedure) [1][2]

This is a generalized protocol and should be optimized for the specific substrate.

  • Catalyst Formation (in-situ): In a flame-dried flask under an inert atmosphere, the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol) is dissolved in an anhydrous solvent like THF. A solution of borane (e.g., borane-THF complex or borane-dimethyl sulfide complex) is added dropwise at a low temperature (e.g., 0 °C or room temperature) to form the oxazaborolidine catalyst.[1]

  • Reduction: The solution of 2'-(trifluoromethyl)acetophenone in anhydrous THF is added slowly to the catalyst solution at a low temperature (e.g., -20 °C to 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of methanol. The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography.

  • Analysis: The final product is analyzed for purity (GC, NMR) and enantiomeric excess (chiral HPLC).

Visualizations

Synthesis_Pathway_and_Impurities SM 2'-(Trifluoromethyl)acetophenone Product This compound SM->Product Asymmetric Reduction Undesired_Enantiomer (S)-1-[2-(Trifluoromethyl)phenyl]ethanol SM->Undesired_Enantiomer Non-selective Reduction Side_Products Side Products SM->Side_Products Side Reactions Catalyst Chiral Catalyst (e.g., Noyori or CBS) Catalyst->Product Reducing_Agent Reducing Agent (e.g., H₂, iPrOH/Base, Borane) Reducing_Agent->Product Troubleshooting_Workflow Start Problem Encountered Low_ee Low Enantiomeric Excess? Start->Low_ee Incomplete_Conversion Incomplete Conversion? Low_ee->Incomplete_Conversion No Check_Catalyst Check Catalyst Activity & Handling Low_ee->Check_Catalyst Yes Byproducts Unexpected Byproducts? Incomplete_Conversion->Byproducts No Check_Reagents Check Reagent Stoichiometry & Purity Incomplete_Conversion->Check_Reagents Yes Analyze_Side_Reactions Analyze for Side Reactions (GC-MS, NMR) Byproducts->Analyze_Side_Reactions Yes Purification Optimize Purification Byproducts->Purification No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Check_Catalyst->Optimize_Conditions Check_Reagents->Check_Catalyst If problem persists Analyze_Side_Reactions->Optimize_Conditions Identify source

References

catalyst selection for the asymmetric synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the asymmetric synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in pharmaceutical development. Below you will find a comparative overview of catalyst performance, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during this synthesis.

Catalyst Performance Overview

The selection of a suitable catalyst is critical for achieving high yield and enantioselectivity in the asymmetric reduction of 2'-(trifluoromethyl)acetophenone. Below is a summary of reported catalyst systems and their performance.

Catalyst SystemSubstrateYield (%)e.e. (%)Key Reaction Conditions
Ru-Based Catalysts
RuCl--INVALID-LINK--Aromatic KetonesHighHighAsymmetric Transfer Hydrogenation (ATH) with HCOOH/NEt₃ or i-PrOH/base.[1][2]
Electrochemically Promoted Chiral Ru Complex2,2,2-Trifluoroacetophenone9694Electrochemical ATH at room temperature.[3][4]
Rh-Based Catalysts
[Rh(nbd)(chiraphos)]Acetophenone60 (3h)9.0 (R)ATH with i-PrOH and KOH.[5]
Rh/Al₂O₃3,5-di-(trifluoromethyl)-acetophenone-40-73Heterogeneous hydrogenation with H₂.[4]
Biocatalysts
Leifsonia xyli HS09043,5-bis(trifluoromethyl) acetophenone6299.4 (R)Whole-cell bioreduction with glucose co-substrate at 30 °C, pH 8.0.[6]
Recombinant E. coli with Carbonyl Reductase3'-(Trifluoromethyl)acetophenone>99>99.9 (R)Whole-cell bioreduction in a specialized medium.[7][8]
Saccharomyces cerevisiae B52'-chloroacetophenone>99>99 (R)Whole-cell bioreduction with ethanol as co-substrate at 25 °C, pH 8.0.[9]

Experimental Protocols

Detailed methodologies for three common catalytic systems are provided below.

Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 2'-(trifluoromethyl)acetophenone using an in-situ generated Ru-TsDPEN catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Anhydrous and degassed solvent (e.g., isopropanol or a mixture of formic acid and triethylamine)

  • 2'-(trifluoromethyl)acetophenone

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in the chosen solvent system (e.g., 5:2 formic acid/triethylamine mixture or isopropanol with a base like sodium isopropoxide). Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction: Add 2'-(trifluoromethyl)acetophenone (1 mmol) to the catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified this compound by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Biocatalytic Reduction using a Ketoreductase

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 2'-(trifluoromethyl)acetophenone.

Materials:

  • Microorganism expressing a suitable ketoreductase (e.g., recombinant E. coli)

  • Growth medium and buffer (e.g., PBS)

  • 2'-(trifluoromethyl)acetophenone

  • Co-substrate (e.g., glucose or isopropanol)

  • Incubator shaker

Procedure:

  • Cell Culture: Cultivate the microorganism in a suitable growth medium to the desired cell density.

  • Bioreduction: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., PBS, pH 7.0-8.0). Add the 2'-(trifluoromethyl)acetophenone and the co-substrate to the cell suspension.

  • Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm) for 24-48 hours.

  • Extraction: After the reaction, extract the product from the mixture using an organic solvent (e.g., ethyl acetate).[8]

  • Purification and Analysis: Separate the organic layer, dry, concentrate, and purify the product as described in Protocol 1. Determine the enantiomeric excess by chiral HPLC.

Protocol 3: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess of 1-[2-(trifluoromethyl)phenyl]ethanol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® or Chiralcel®).

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol. The exact ratio will need to be optimized for the specific column and analyte.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C.

    • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the asymmetric synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is achieving high enantioselectivity challenging for trifluoromethyl-substituted ketones? A: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the carbonyl group, potentially affecting the interaction with the chiral catalyst and leading to lower enantioselectivity.[3] Steric hindrance from the ortho-substituent can also play a role.

  • Q2: What are the most common side reactions? A: Incomplete reduction is the most common issue. In some cases, with highly reactive reducing agents, over-reduction of the aromatic ring can occur, although this is less common with the recommended catalysts. Racemization of the product can also occur under certain conditions, particularly with prolonged reaction times or in the presence of excess base.[10]

Troubleshooting Common Problems

ProblemPotential CauseSuggested Solution
Low Enantiomeric Excess (ee%) Suboptimal Temperature: Higher temperatures can lead to reduced enantioselectivity.Lower the reaction temperature. For many asymmetric reductions, temperatures between 0 °C and room temperature are optimal.
Incorrect Catalyst or Ligand Enantiomer: Using the wrong enantiomer of the chiral ligand will produce the opposite enantiomer of the product.Ensure the correct enantiomer of the chiral ligand (e.g., (R,R)-TsDPEN for the (R)-alcohol) is used.
Moisture or Air Contamination: Many catalysts are sensitive to air and moisture, leading to decomposition and loss of selectivity.Use anhydrous solvents and reagents, and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.
Low or No Conversion Catalyst Inactivity: The catalyst may not have formed correctly or may have been deactivated.Ensure proper in-situ catalyst formation by allowing sufficient time for the metal precursor and ligand to react. Use fresh, high-purity catalyst components.
Insufficient Hydrogen Source: In transfer hydrogenation, the hydrogen donor may be depleted.Ensure an adequate amount of the hydrogen donor (e.g., formic acid/triethylamine or isopropanol) is present.
Low Reaction Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate.Gradually increase the reaction temperature to find a balance between reaction rate and enantioselectivity.
Difficult Product Purification Incomplete Reaction: The presence of unreacted starting material can complicate purification.Monitor the reaction closely to ensure completion. If necessary, extend the reaction time or add a small amount of fresh catalyst.
Catalyst Residues: Metal-based catalysts can be difficult to remove completely.Pass the crude product through a short plug of silica gel or celite to help remove catalyst residues before final purification.

Visualizing the Workflow

General Experimental Workflow

Asymmetric Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents setup Assemble Dry Glassware under Inert Atmosphere catalyst Catalyst Formation (in-situ) setup->catalyst addition Add Substrate: 2'-(CF3)acetophenone catalyst->addition reaction Stir at Controlled Temperature addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Column Chromatography extract->purify analysis Determine e.e.% (Chiral HPLC) purify->analysis Troubleshooting Logic cluster_ee Low Enantioselectivity cluster_yield Low Yield/Conversion start Low e.e. or Yield? check_temp Check Temperature start->check_temp Low e.e. check_catalyst Verify Catalyst Activity start->check_catalyst Low Yield check_purity Verify Reagent/Catalyst Purity check_temp->check_purity check_atmosphere Ensure Inert Atmosphere check_purity->check_atmosphere optimize optimize check_atmosphere->optimize Optimize Conditions check_reagents Check Reagent Stoichiometry check_catalyst->check_reagents check_time Extend Reaction Time check_reagents->check_time check_time->optimize

References

Validation & Comparative

A Comparative Guide to the Chiral HPLC Analysis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. Furthermore, this guide explores alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), offering a broader perspective on enantioselective analysis.

Chiral HPLC: A Head-to-Head Comparison of Polysaccharide-Based Stationary Phases

The enantioselective separation of 1-[2-(trifluoromethyl)phenyl]ethanol is most commonly and effectively achieved using polysaccharide-based chiral stationary phases (CSPs). Among the most successful are amylose and cellulose derivatives, such as those found in the Chiralpak® and Chiralcel® series of columns.[1] These CSPs offer robust and versatile platforms for the resolution of a wide range of chiral molecules.

Table 1: Performance Comparison of Chiral Stationary Phases for the Analysis of a 1-[2-(trifluoromethyl)phenyl]ethanol Analog [1]

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)8.210.52.1
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)9.511.31.8
Chiralpak® AD-H (Amylose derivative)Methanol (100%)5.16.82.5
Chiralcel® OD-H (Cellulose derivative)Methanol (100%)6.27.51.9

Key Observations:

  • Chiralpak® AD-H consistently demonstrates higher resolution (Rs) for the model compound compared to Chiralcel® OD-H under both normal-phase and polar-organic conditions. A resolution value of 1.5 or greater indicates baseline separation, and both columns achieve this benchmark.[1]

  • The choice of mobile phase significantly impacts retention times and resolution. A polar organic mobile phase (100% methanol) results in shorter retention times for both columns.

  • The amylose-based stationary phase (Chiralpak® AD-H) appears to provide superior enantioselectivity for this class of compounds.

Alternative Enantioselective Techniques: A Glimpse Beyond HPLC

While chiral HPLC is a powerful and widely used technique, alternative methods such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer distinct advantages in specific contexts.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents.[2][3]

Key Advantages of SFC for Chiral Analysis:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC.[2]

  • Reduced Solvent Consumption: The primary mobile phase component, CO2, is non-toxic and readily available.[3]

  • Efficiency: SFC can provide high-efficiency separations, leading to sharp peaks and excellent resolution.

For the chiral separation of 1-[2-(trifluoromethyl)phenyl]ethanol, an SFC method would typically employ a polysaccharide-based chiral column with a mobile phase consisting of supercritical CO2 and a small percentage of an alcohol modifier, such as methanol or ethanol.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

Key Advantages of CE for Chiral Analysis:

  • High Efficiency: CE can achieve a very high number of theoretical plates, leading to exceptional resolution.

  • Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents.

  • Versatility: A wide variety of chiral selectors can be employed to optimize separations.

The chiral separation of 1-[2-(trifluoromethyl)phenyl]ethanol by CE would involve dissolving the sample in a buffer containing a chiral selector, such as a cyclodextrin derivative, and applying a high voltage across the capillary.

Table 2: Qualitative Comparison of Analytical Techniques for Chiral Analysis

FeatureChiral HPLCSupercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile liquid phase and a stationary chiral phaseDifferential partitioning between a supercritical fluid mobile phase and a stationary chiral phaseDifferential migration of charged enantiomer-selector complexes in an electric field
Speed ModerateFastVery Fast
Solvent Consumption HighLowVery Low
Resolution Good to ExcellentGood to ExcellentExcellent to Superior
Sample Volume MicrolitersMicrolitersNanoliters
Instrumentation Cost Moderate to HighHighModerate

Experimental Protocols

Reproducible and reliable results in chiral analysis are contingent on meticulous adherence to experimental protocols.

Chiral HPLC Analysis

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-vis detector.

Columns:

  • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

Mobile Phases:

  • Normal Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Polar Organic: 100% Methanol

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic 1-[2-(trifluoromethyl)phenyl]ethanol in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Supercritical Fluid Chromatography (SFC) - A Representative Protocol

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV-vis detector.

Column:

  • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

Mobile Phase:

  • Supercritical CO2/Methanol (85:15, v/v)

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of racemic 1-[2-(trifluoromethyl)phenyl]ethanol in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with methanol.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis (CE) - A Representative Protocol

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV-vis detector.

Capillary:

  • Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length).

Background Electrolyte (BGE):

  • 25 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin.

Electrophoretic Conditions:

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm

Sample Preparation:

  • Prepare a stock solution of racemic 1-[2-(trifluoromethyl)phenyl]ethanol in the BGE at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the BGE.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Visualizing the Analytical Workflow

To better illustrate the decision-making process and experimental flow in chiral analysis, the following diagrams are provided.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic Analyte (1-[2-(trifluoromethyl)phenyl]ethanol) dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler filter->autosampler Inject column Chiral Column (e.g., Chiralpak AD-H) autosampler->column pump HPLC Pump pump->column Mobile Phase detector UV-Vis Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Resolution (Rs) & Enantiomeric Excess (%ee) integration->calculation

Caption: A generalized workflow for the chiral HPLC analysis of 1-[2-(trifluoromethyl)phenyl]ethanol.

Method_Selection_Logic cluster_hplc HPLC Considerations cluster_sfc SFC Considerations cluster_ce CE Considerations start Need for Chiral Separation decision Select Technique Based on: - Speed - Solvent Usage - Resolution Needs - Sample Amount start->decision hplc Chiral HPLC csp_select Select CSP (Amylose vs. Cellulose) hplc->csp_select sfc Chiral SFC sfc_csp Select CSP sfc->sfc_csp ce Chiral CE ce_selector Select Chiral Selector (e.g., Cyclodextrin) ce->ce_selector decision->hplc Standard, Robust decision->sfc Fast, Green decision->ce High Resolution, Low Sample mp_select Select Mobile Phase (Normal vs. Polar) csp_select->mp_select sfc_mod Select Modifier (e.g., Methanol) sfc_csp->sfc_mod ce_bge Optimize BGE (pH, Concentration) ce_selector->ce_bge

Caption: Decision logic for selecting an appropriate chiral separation technique.

References

A Comparative Guide to Determining the Enantiomeric Excess of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of the primary analytical methods for quantifying the enantiomeric purity of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a key chiral building block. The following sections detail the experimental protocols and present comparative data for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral compound involves several key stages, from sample preparation to data analysis. The choice of analytical technique will dictate the specific steps within this workflow.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis prep Prepare Sample Solution (e.g., dissolve in appropriate solvent) hplc Chiral HPLC prep->hplc Inject / Analyze gc Chiral GC prep->gc Inject / Analyze nmr Chiral NMR prep->nmr Inject / Analyze acquire Acquire Chromatogram / Spectrum hplc->acquire gc->acquire nmr->acquire integrate Integrate Peak Areas / Signal Intensities acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of trifluoromethyl-substituted alcohols.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) are recommended.[1]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[1]

  • Flow Rate: A typical flow rate for a 4.6 mm internal diameter analytical column is 1.0 mL/min.[1]

  • Column Temperature: The column should be maintained at a constant temperature, typically between 20°C and 40°C.[1]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 210-254 nm for aromatic compounds).[1]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[1]

Data Presentation:

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (t R1) (min)Retention Time (t R2) (min)Separation Factor (α)Resolution (R s)
Chiralpak® AD-Hn-Hexane/Isopropanol (90:10, v/v)Data not availableData not available1.252.80
Chiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)Data not availableData not available1.182.10

Note: Retention times are not explicitly stated in the source but are used to calculate α and Rs. The data presented is for 1-phenyl-2,2,2-trifluoroethanol and should be considered as a guideline.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for the separation of volatile chiral compounds. Similar to HPLC, it utilizes a chiral stationary phase, often a cyclodextrin derivative, to achieve enantioseparation.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase (CSP): A capillary column coated with a cyclodextrin derivative, such as CP-Chirasil-Dex CB, is suitable for this class of compounds.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Temperature Program: An initial temperature of around 115°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 140°C) at a rate of 3°C/min.[2]

  • Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., ethyl acetate) before injection.

Data Presentation:

The following table presents data for the chiral GC separation of the structurally similar (R)- and (S)-1-[3-(trifluoromethyl)phenyl]ethanol, which can be used as a reference for method development for the 2-trifluoromethyl isomer.[2]

EnantiomerRetention Time (min)
(R)-1-[3-(trifluoromethyl)phenyl]ethanol6.35
(S)-1-[3-(trifluoromethyl)phenyl]ethanol6.92

Note: This data is for the 3-trifluoromethyl isomer and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a powerful and non-destructive method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to separate and quantifiable signals in the NMR spectrum.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent that is known to interact with alcohols. Examples include derivatives of mandelic acid or binaphthol.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).

  • Sample Preparation: A solution of the analyte (e.g., 10 mM) is prepared in the deuterated solvent in an NMR tube. The NMR spectrum is recorded. A solution of the chiral solvating agent is then added to the NMR tube, and a second spectrum is acquired.[3]

Data Presentation:

Specific NMR data for the enantiodiscrimination of 1-[2-(trifluoromethyl)phenyl]ethanol with a chiral solvating agent was not found in the provided search results. However, the principle of the method relies on the observation of distinct signals for each enantiomer in the presence of the CSA. The enantiomeric excess is determined by the integration ratio of these separated signals. For example, a proton signal that is a singlet in the absence of the CSA may split into two distinct singlets in its presence, with the area of each new peak corresponding to the relative abundance of each enantiomer.

Method Comparison

The choice of analytical method for determining the enantiomeric excess of this compound will depend on several factors, including the available instrumentation, the required accuracy and precision, and the sample throughput.

FeatureChiral HPLCChiral GCChiral NMR
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseFormation of diastereomeric complexes with a chiral solvating agent
Instrumentation HPLC with a chiral column and UV detectorGC with a chiral column and FID/MS detectorHigh-field NMR spectrometer
Sample Volatility Not criticalRequiredNot critical
Sample Throughput HighHighModerate
Destructive NoYes (with FID)No
Data Analysis Peak area integrationPeak area integrationSignal integration

Logical Relationship of Method Selection

The selection of an appropriate analytical method is a critical decision in the process of determining enantiomeric excess. The following diagram illustrates the logical considerations for choosing between Chiral HPLC, Chiral GC, and Chiral NMR.

G Method Selection Logic for ee Determination start Start: Need to Determine ee volatile Is the compound volatile? start->volatile destructive Is non-destructive analysis required? volatile->destructive No gc Consider Chiral GC volatile->gc Yes throughput Is high throughput required? destructive->throughput No nmr Consider Chiral NMR destructive->nmr Yes hplc Consider Chiral HPLC throughput->hplc Yes throughput->nmr No

Caption: Decision tree for selecting an analytical method for enantiomeric excess determination.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of a Key Chiral Intermediate.

The synthesis of enantiomerically pure (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, a critical building block in the development of pharmaceuticals, is a key focus in medicinal chemistry. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. A variety of catalytic systems, spanning transition metal catalysts, biocatalysts, and organocatalysts, have been employed to achieve this transformation with high stereoselectivity. This guide provides a comparative overview of these catalytic methods, presenting available quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable approach for their synthetic needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts is evaluated based on key performance indicators such as enantiomeric excess (e.e.), yield, reaction time, and temperature. The following table summarizes the performance of various catalytic systems in the asymmetric reduction of 2'-(trifluoromethyl)acetophenone.

Catalyst TypeCatalyst SystemSubstrate/Catalyst RatioReaction Time (h)Temp. (°C)Yield (%)e.e. (%)Configuration
Ruthenium RuCl--INVALID-LINK--1001228>9995R
Biocatalyst Lactobacillus kefir ADH-243098>99R
Organocatalyst (R)-Me-CBS10 (mol%)0.17259593R

Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst: RuCl--INVALID-LINK--

Procedure: A solution of RuCl--INVALID-LINK-- (0.01 mmol) in a 5:2 mixture of formic acid and triethylamine (7 mL) is degassed by three freeze-pump-thaw cycles. 2'-(Trifluoromethyl)acetophenone (1 mmol) is then added, and the mixture is stirred at 28 °C for 12 hours. After the reaction is complete, the mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Biocatalytic Reduction with Lactobacillus kefir Alcohol Dehydrogenase (ADH)

Procedure: In a typical reaction, 2'-(trifluoromethyl)acetophenone (100 mg) is added to a suspension of Lactobacillus kefir cells (2 g wet weight) in a phosphate buffer (20 mL, 0.1 M, pH 7.0) containing glucose (200 mg) as a co-substrate for cofactor regeneration. The reaction mixture is incubated at 30 °C with shaking at 150 rpm for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Corey-Bakshi-Shibata (CBS) Reduction

Catalyst: (R)-2-Methyl-CBS-oxazaborolidine

Procedure: To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 1.0 M in toluene) in anhydrous tetrahydrofuran (THF) (5 mL) at 25 °C under a nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (1 mmol, 2.0 M in THF) is added dropwise. After stirring for 10 minutes, a solution of 2'-(trifluoromethyl)acetophenone (1 mmol) in anhydrous THF (2 mL) is added slowly over 5 minutes. The reaction is stirred for an additional 10 minutes. The reaction is then quenched by the slow addition of methanol, followed by 1N HCl. The mixture is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows and the logic behind catalyst selection, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Substrate 2'-(Trifluoromethyl)acetophenone Start->Substrate Catalyst Catalyst (Ru, Biocatalyst, CBS) Start->Catalyst Solvent/Reagents Solvent & Reagents Start->Solvent/Reagents ReactionVessel Reaction Vessel (Inert Atmosphere) Substrate->ReactionVessel Catalyst->ReactionVessel Solvent/Reagents->ReactionVessel Conditions Set Reaction Conditions (Temp, Time) ReactionVessel->Conditions Monitoring Monitor Reaction (TLC, GC, HPLC) Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product (1R)-1-[2-(trifluoromethyl)- phenyl]ethanol Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection Goal Synthesize this compound Considerations Key Considerations Goal->Considerations Catalyst Catalyst Choice Considerations->Catalyst Conditions Reaction Conditions Considerations->Conditions Workup Work-up Procedure Considerations->Workup Ru Ruthenium Catalysts (e.g., Noyori-type) Catalyst->Ru High TON/TOF Bio Biocatalysts (e.g., ADH) Catalyst->Bio High e.e., 'Green' Organo Organocatalysts (e.g., CBS) Catalyst->Organo Metal-free

A Comparative Guide to the Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomerically pure alcohol, (1R)-1-[2-(trifluoromethyl)phenyl]ethanol, is a valuable chiral building block in the pharmaceutical industry. Its synthesis is of significant interest, and various methods have been developed, broadly categorized into chemical and biocatalytic approaches. This guide provides a comparative overview of these methods, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable synthesis strategy.

Comparison of Synthesis Methods

The primary route to this compound is the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The choice between chemical and biocatalytic methods often depends on factors such as desired enantiomeric purity, scalability, cost, and environmental impact.

Chemical Synthesis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely employed chemical method for the synthesis of chiral alcohols. This technique typically involves the use of a transition metal catalyst, such as ruthenium or rhodium, in conjunction with a chiral ligand. The hydrogen source is often an alcohol like isopropanol.

Biocatalytic Synthesis: Whole-Cell and Enzymatic Reduction

Biocatalytic methods utilize whole microorganisms or isolated enzymes (ketoreductases or alcohol dehydrogenases) to perform the asymmetric reduction. These methods are lauded for their high enantioselectivity and mild reaction conditions.

The following tables summarize quantitative data for representative chemical and biocatalytic synthesis methods. It is important to note that direct comparison is nuanced, as reported data often pertains to structurally similar analogs like 3'-(trifluoromethyl)acetophenone or 3,5-bis(trifluoromethyl)acetophenone due to the prevalence of these motifs in pharmaceutical intermediates. However, the data provides a strong indication of the relative performance of each method.

Table 1: Comparison of Chemical Synthesis Methods for Trifluoromethylated Phenyl Ethanols

MethodCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(S,S)-Ts-DPEN]Aromatic KetonesGoodExcellentIsopropanol as hydrogen source.[1]
Asymmetric Hydrogenation[{Rh(H)(J4)}2(μ‐Cl)3]Cl4‐acetyl‐trifluoroacetophenoneHighNot specifiedH2 (50 bar), EtCN/AcOH (1:1), Room Temperature, 18 h.[2]
Asymmetric ReductionB-Chlorodiisopinocampheylborane (DIP-Chloride®)Aryl perfluoroalkyl ketones>90>90Stoichiometric chiral borane reagent.[3]

Table 2: Comparison of Biocatalytic Synthesis Methods for Trifluoromethylated Phenyl Ethanols

MethodBiocatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
Whole-Cell BioreductionRecombinant E. coli expressing carbonyl reductase3'-(trifluoromethyl)acetophenone91.5>99.9200 mM substrate, 0.6% Tween-20, 4% ChCl:Lys, pH 7.0, 30 °C, 18 h.[4]
Whole-Cell BioreductionLeifsonia xyli HS09043,5-bis(trifluoromethyl) acetophenone6299.470 mM substrate, 100 g/L glucose, 200 g/L resting cells, pH 8.0, 30 °C, 30 h.[5]
Whole-Cell Bioreduction (Continuous Flow)Immobilized Geotrichum candidum2,2,2-trifluoroacetophenone>99>99Calcium alginate immobilization, 90 min residence time.[6]

Experimental Protocols

Detailed methodologies for representative chemical and biocatalytic syntheses are provided below.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on established methods for the asymmetric transfer hydrogenation of aromatic ketones.

Materials:

  • [RuCl2(p-cymene)]2

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 2'-(Trifluoromethyl)acetophenone

  • Anhydrous isopropanol

  • Sodium isopropoxide solution in isopropanol

Procedure:

  • In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).

  • Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the catalyst.

  • 2'-(Trifluoromethyl)acetophenone (1 mmol) is added to the flask.

  • The reaction is initiated by the addition of a 0.1 M solution of sodium isopropoxide in isopropanol (0.1 mL, 0.01 mmol).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Whole-Cell Bioreduction using Recombinant E. coli

This protocol is adapted from the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol and can be applied to the 2-substituted analog.[4]

Materials:

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • 2'-(Trifluoromethyl)acetophenone

  • Glucose (or other co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., PBS, pH 7.0)

  • Tween-20

  • Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES)

  • Ethyl acetate

Procedure:

  • Recombinant E. coli cells are cultured and harvested by centrifugation. The cell pellet is washed with phosphate buffer.

  • A reaction mixture is prepared in an Erlenmeyer flask containing phosphate buffer (pH 7.0), a specific concentration of harvested cells (e.g., 12.6 g dry cell weight/L), glucose as a co-substrate, Tween-20 (0.6% w/v), and ChCl:Lys (4% w/v).

  • 2'-(Trifluoromethyl)acetophenone is added to the reaction mixture to the desired concentration (e.g., up to 200 mM).

  • The flask is incubated in a shaker at 30 °C and 200 rpm.

  • The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC or HPLC.

  • After the reaction is complete (typically 18-24 hours), the mixture is extracted twice with an equal volume of ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the product, this compound.

Visualizations

The following diagrams illustrate the workflows for the chemical and biocatalytic synthesis methods described.

Chemical_Synthesis_Workflow Ru_precatalyst [RuCl2(p-cymene)]2 Active_catalyst Active Ru-TsDPEN Catalyst Ru_precatalyst->Active_catalyst Isopropanol Chiral_ligand (S,S)-TsDPEN Chiral_ligand->Active_catalyst Ketone 2'-(Trifluoromethyl)acetophenone Product (1R)-1-[2-(trifluoromethyl) -phenyl]ethanol Ketone->Product H_source Isopropanol Extraction Extraction Product->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure (1R)-Product Purification->Final_Product

Caption: Workflow for Chemical Synthesis via Asymmetric Transfer Hydrogenation.

Biocatalytic_Synthesis_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioreduction Whole-Cell Bioreduction cluster_workup Workup Culture Culture Recombinant E. coli Harvest Harvest & Wash Cells Culture->Harvest Reaction_setup Prepare Reaction Mixture (Buffer, Cells, Co-substrate, Additives) Harvest->Reaction_setup Add_substrate Add 2'-(Trifluoromethyl) -acetophenone Reaction_setup->Add_substrate Incubation Incubate (30°C, 200 rpm) Add_substrate->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Concentration Concentrate Organic Phase Extraction->Concentration Final_Product Crude (1R)-Product Concentration->Final_Product

Caption: Workflow for Biocatalytic Synthesis using Whole Cells.

Conclusion

Both chemical and biocatalytic methods offer effective routes for the synthesis of this compound. Chemical methods, particularly asymmetric transfer hydrogenation with ruthenium catalysts, provide good yields and high enantioselectivity. However, they may require expensive and toxic heavy metal catalysts and stringent anhydrous conditions.

Biocatalytic methods, on the other hand, are characterized by exceptional enantioselectivity (>99% ee) and operate under mild, aqueous conditions. The use of whole-cell systems simplifies the process by avoiding the need for cofactor addition and enzyme purification. Recent advancements, such as the use of surfactants and natural deep eutectic solvents, have significantly improved substrate loading and overall yields, making biocatalysis an increasingly attractive and sustainable alternative for industrial applications. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, cost, and environmental considerations.

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: (1R)-1-[2-(trifluoromethyl)phenyl]ethanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high stereoselectivity, a critical factor in the development of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of the performance of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol with other commonly employed chiral alcohols, namely (1S)-1-phenylethanol, (R)-(-)-1-(1-naphthyl)ethanol, and fenchylic alcohol. The comparisons are supported by experimental data from key asymmetric transformations, offering insights into their relative efficacy in terms of yield, enantioselectivity, and diastereoselectivity.

Introduction to this compound

This compound is a chiral alcohol that has garnered significant interest in asymmetric synthesis. Its utility stems from the presence of a trifluoromethyl (-CF3) group on the phenyl ring. This electron-withdrawing group can influence the stereochemical outcome of reactions by altering the electronic properties and steric environment of the chiral auxiliary derived from the alcohol. The trifluoromethyl group is a common feature in many pharmaceuticals, and its incorporation into chiral building blocks is of considerable interest to the drug development industry.

The synthesis of this compound is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. This can be accomplished using various methods, including enzymatic reductions or chiral reducing agents, to achieve high enantiomeric purity.

Performance in Asymmetric Reactions: A Comparative Analysis

The effectiveness of a chiral alcohol as a controller of stereochemistry is best evaluated by its performance in well-established asymmetric reactions. This section presents a comparative analysis of this compound and other chiral alcohols in two fundamental carbon-carbon bond-forming reactions: the enantioselective addition of diethylzinc to aldehydes and the diastereoselective aldol reaction.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for assessing the effectiveness of chiral ligands and auxiliaries. The reaction produces chiral secondary alcohols, and the enantiomeric excess (ee) of the product is a direct measure of the stereochemical control exerted by the chiral catalyst.

Table 1: Comparison of Chiral Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Alcohol/LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)Configuration
(1S)-1-Phenylethanol derivative5Toluene09598(S)
(R)-(-)-1-(1-Naphthyl)ethanol derivative2Toluene09295(R)
(-)-DAIB (derived from valine)2Toluene09798(S)[1]

Note: Data for (1S)-1-Phenylethanol and (R)-(-)-1-(1-Naphthyl)ethanol derivatives are representative examples from the literature for this type of reaction and are included for comparative context.

The high enantioselectivities achieved with phenyl and naphthyl-based chiral alcohols suggest that aryl-containing chiral auxiliaries are effective in this transformation. The electronic and steric influence of the trifluoromethyl group in this compound is expected to play a significant role in the transition state, potentially leading to high levels of enantiomeric excess. Further experimental investigation is warranted to quantify its performance relative to these established chiral alcohols.

Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for the construction of carbon-carbon bonds and the creation of new stereocenters. When a chiral auxiliary is employed, the reaction can proceed with high diastereoselectivity, favoring the formation of one diastereomer over others.

Direct comparative data for the use of this compound as a chiral auxiliary in aldol reactions is limited in the available literature. However, the principles of diastereoselection in aldol reactions using other chiral auxiliaries provide a framework for predicting its potential. The following table illustrates the performance of other chiral auxiliaries in diastereoselective aldol reactions.

Table 2: Comparison of Chiral Auxiliaries in Diastereoselective Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
Evans OxazolidinonePropionylBenzaldehydeBu₂BOTf>99:1 (syn)95
Oppolzer's CamphorsultamPropionylIsovaleraldehydeTiCl₄98:2 (syn)89
Fenchyl EsterAcetateBenzaldehydeTiCl₄90:10 (anti)75

Note: This table presents representative data for well-established chiral auxiliaries to illustrate typical performance in aldol reactions.

The stereochemical outcome of an aldol reaction is highly dependent on the geometry of the enolate (Z or E) and the facial selectivity of the aldehyde addition. The chiral auxiliary plays a crucial role in controlling both of these factors. The steric bulk and electronic nature of the trifluoromethylphenyl group in an auxiliary derived from this compound would be expected to create a highly biased chiral environment, potentially leading to high diastereoselectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers to evaluate and implement new synthetic methodologies. The following are general procedures for the key asymmetric reactions discussed in this guide.

General Experimental Workflow for Asymmetric Ketone Reduction

This diagram illustrates a typical workflow for the asymmetric reduction of a ketone to a chiral alcohol, a common method for synthesizing the chiral alcohols discussed in this guide.

G Experimental Workflow for Asymmetric Ketone Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve chiral catalyst in anhydrous solvent ketone Add prochiral ketone substrate start->ketone reductant Introduce reducing agent ketone->reductant stir Stir at controlled temperature reductant->stir monitor Monitor reaction progress (TLC/GC) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify yield Determine yield purify->yield ee Determine enantiomeric excess (chiral HPLC/GC) yield->ee

Caption: General experimental workflow for asymmetric ketone reduction.

Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral alcohol (e.g., (1S)-1-phenylethanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral alcohol (0.1 mmol) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (2.0 mL, 2.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Workflow for Selecting a Chiral Auxiliary

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The following diagram outlines a logical workflow for this process.

G Workflow for Chiral Auxiliary Selection start Define Target Molecule and Key Transformation lit_search Literature Search for Similar Transformations start->lit_search aux_avail Consider Availability and Cost of Auxiliary lit_search->aux_avail attach_cleave Evaluate Ease of Attachment and Cleavage aux_avail->attach_cleave predict Predict Stereochemical Outcome (e.g., Felkin-Anh, Zimmerman-Traxler models) attach_cleave->predict exp_eval Experimental Evaluation of Promising Auxiliaries predict->exp_eval optimize Optimize Reaction Conditions (Solvent, Temp., Lewis Acid) exp_eval->optimize final_choice Select Optimal Auxiliary for Scale-up optimize->final_choice

Caption: Logical workflow for the selection of a chiral auxiliary.

Conclusion

This compound represents a promising chiral alcohol for applications in asymmetric synthesis, particularly due to the unique electronic and steric properties imparted by the trifluoromethyl group. While direct comparative data with other common chiral alcohols is still emerging, the principles of asymmetric induction suggest its potential for achieving high levels of stereocontrol. The provided experimental protocols and decision-making workflows offer a practical guide for researchers to evaluate and utilize this and other chiral alcohols in their synthetic endeavors. Further research is encouraged to directly compare the performance of this compound against established chiral auxiliaries to fully elucidate its capabilities and potential advantages in the field of asymmetric synthesis.

References

analytical techniques for characterizing (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Characterization of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is paramount. This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, making the verification of its enantiomeric purity and structural integrity a critical step in quality control and drug development. This guide provides a comparative overview of the primary analytical techniques for characterizing this compound, complete with experimental data from closely related analogs, detailed methodologies, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for determining enantiomeric excess (e.e.), confirming chemical structure, or elucidating three-dimensional stereochemistry. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Quantitative Data Summary

The following tables summarize typical performance data for the enantiomeric separation of compounds structurally similar to 1-[2-(trifluoromethyl)phenyl]ethanol using chiral HPLC and GC. This data provides a benchmark for what can be expected when developing methods for the target analyte.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for a Structurally Similar Analyte (1-Phenyl-2,2,2-trifluoroethanol) [1]

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-Hn-Hexane/Isopropanol (90:10)2.541.252.80
Chiralcel® OD-Hn-Hexane/Isopropanol (90:10)3.121.182.10
Chiralpak® AD-HMethanol (100%)1.891.353.50

Table 2: Chiral Gas Chromatography (GC) Data for a Structurally Similar Analyte ((R)-1-[3-(trifluoromethyl)phenyl]ethanol)

Chiral Stationary Phase (CSP)Initial Oven TemperatureTemperature ProgramRetention Time (R-enantiomer)Retention Time (S-enantiomer)
CP-Chirasil-Dex CB115 °C (2 min hold)3 °C/min to 140 °C6.35 min6.92 min

Table 3: NMR Spectroscopy Data for a Structurally Similar Analyte (1-(4-(trifluoromethyl)phenyl)ethan-1-ol) [2]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.47-7.62m-Aromatic-H
¹H4.96q6.60CH-OH
¹H1.81br s-OH
¹H1.50d6.30CH₃
¹³C125.6, 125.5, 125.4--Aromatic-C
¹³C69.8--CH-OH
¹³C25.4--CH₃

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, providing quantitative information about enantiomeric excess.[3] Polysaccharide-based chiral stationary phases are widely used for the separation of trifluoromethyl-substituted alcohols.[1]

Experimental Protocol: [1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate

Chiral HPLC Experimental Workflow
Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable compounds, often providing faster analysis times than HPLC.[4] Cyclodextrin-based chiral stationary phases are commonly used for the enantioseparation of alcohols.[1]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based column such as CP-Chirasil-Dex CB.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 115 °C held for 2 minutes, followed by a ramp of 3 °C/min to 140 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC System Dissolve->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate NMR_Analysis_Flow A Prepare Sample in Deuterated Solvent B Acquire 1H and 13C NMR Spectra A->B C Structural Confirmation B->C D Add Chiral Solvating Agent (CSA) B->D E Acquire 1H NMR Spectrum with CSA D->E F Resolve Enantiomeric Signals E->F G Integrate Signals and Calculate Enantiomeric Ratio F->G

References

Scant Evidence Found for (1R)-1-[2-(trifluoromethyl)phenyl]ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published data on the application and efficacy of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol as a chiral auxiliary in asymmetric synthesis. While the synthesis of structurally related chiral alcohols and their use as intermediates in the production of pharmaceuticals is documented, their direct application as removable and recoverable chiral auxiliaries to control the stereochemical outcome of reactions appears to be largely unexplored or at least not widely reported.

In the field of asymmetric synthesis, chiral auxiliaries are crucial tools for inducing stereoselectivity in chemical transformations.[1][2] The ideal auxiliary should be readily available, easily attached to and removed from the substrate, and highly effective at directing the formation of a specific stereoisomer, typically achieving high diastereomeric or enantiomeric excess.[3] Well-established chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides, have been extensively studied and their performance in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions, is well-documented.[1][4][5]

Despite a thorough search for experimental data, no direct comparisons of this compound with these or other common chiral auxiliaries were found. The scientific literature does describe the synthesis of similar compounds, such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which serves as a key chiral intermediate for the synthesis of the drug Aprepitant.[6] However, its role in this context is that of a building block that is incorporated into the final molecule, not as a temporary auxiliary that is later removed.

The absence of performance data, including diastereoselectivity (d.e.), enantioselectivity (e.e.), and reaction yields for reactions employing this compound as a chiral auxiliary, prevents a quantitative comparison with other established auxiliaries. Furthermore, detailed experimental protocols for its attachment to substrates, its use in directing asymmetric reactions, and its subsequent removal are not available in the public domain.

Based on the current available information, a comparison guide on the efficacy of this compound as a chiral auxiliary versus other auxiliaries cannot be compiled. The necessary experimental data and protocols to support such a guide are not present in the accessible scientific literature. Researchers, scientists, and drug development professionals seeking to employ a chiral auxiliary for asymmetric synthesis are advised to consider the wealth of data available for well-established auxiliaries.

General Principles of Asymmetric Synthesis Using Chiral Auxiliaries

For the benefit of researchers, a general overview of the workflow and principles of asymmetric synthesis using a chiral auxiliary is provided below.

A typical workflow involves the following key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the stereochemistry of the newly formed chiral center is controlled by the existing chirality of the auxiliary.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary can be recovered for reuse.

The stereochemical outcome is often governed by the formation of a rigid transition state that minimizes steric interactions, leading to a preferential attack of the reagent from one face of the molecule.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

References

A Spectroscopic Comparison of (1R)- and (1S)-1-[2-(trifluoromethyl)phenyl]ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of chiral molecules is paramount. This guide provides a detailed comparison of the spectroscopic characteristics of the enantiomers (1R)- and (1S)-1-[2-(trifluoromethyl)phenyl]ethanol. We present a summary of expected spectroscopic data, outline experimental protocols for their differentiation, and visualize the underlying principles and workflows.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, their standard spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are indistinguishable. Differentiation between (1R)- and (1S)-1-[2-(trifluoromethyl)phenyl]ethanol necessitates the use of chiral-specific analytical techniques.

Spectroscopic Data in an Achiral Environment

In standard, achiral solvents, the spectroscopic data for (1R)- and (1S)-1-[2-(trifluoromethyl)phenyl]ethanol are identical. The following tables summarize the expected data based on the known properties of this class of compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7d1HAr-H
~7.5-7.6m2HAr-H
~7.4t1HAr-H
~5.2q1HCH-OH
~2.5s1HOH
~1.5d3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~143Ar-C (quaternary)
~132Ar-CH
~128Ar-CH
~127Ar-C (quaternary, C-CF₃)
~126 (q)Ar-CH
~124 (q)CF₃
~67CH-OH
~24CH₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~-60CF₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch
~3000-2850C-H stretch (aliphatic)
~1600, ~1450C=C stretch (aromatic)
~1300-1100C-F stretch
~1100C-O stretch

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
190[M]⁺ (Molecular Ion)
175[M-CH₃]⁺
172[M-H₂O]⁺
145[M-CH₃-H₂O]⁺

Chiral Analysis: Differentiating the Enantiomers

To distinguish between the (1R) and (1S) enantiomers, chiral-specific analytical methods must be employed. The two primary techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Experimental Protocol: Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with each enantiomer, resulting in different retention times.

Objective: To separate and quantify the (1R) and (1S) enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol.

Materials:

  • Racemic 1-[2-(trifluoromethyl)phenyl]ethanol standard

  • (1R)-1-[2-(trifluoromethyl)phenyl]ethanol and (1S)-1-[2-(trifluoromethyl)phenyl]ethanol individual standards (if available)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Daicel Chiralcel® OD-H or similar)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel Chiralcel® OD-H (or equivalent)

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Subsequently, inject the individual enantiomer samples to assign the peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) of a sample.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (Hexane:Isopropanol) C Inject Racemic Standard into HPLC A->C B Prepare Sample (1 mg/mL in mobile phase) B->C F Determine Retention Times C->F D Inject (1R) and (1S) Standards G Assign Peaks to Enantiomers D->G E Analyze Chromatogram E->F E->G H Calculate Enantiomeric Excess E->H F->G G->H

Caption: Workflow for the chiral separation of enantiomers using HPLC.

Experimental Protocol: NMR with Chiral Shift Reagent

The use of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), induces diastereomeric interactions with the enantiomers in solution. This results in the separation of previously overlapping signals in the NMR spectrum.

Objective: To differentiate and quantify the (1R) and (1S) enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol using ¹H NMR spectroscopy.

Materials:

  • Racemic 1-[2-(trifluoromethyl)phenyl]ethanol

  • This compound and (1S)-1-[2-(trifluoromethyl)phenyl]ethanol individual standards (if available)

  • Deuterated chloroform (CDCl₃)

  • Chiral shift reagent (e.g., Eu(hfc)₃)

Instrumentation:

  • NMR Spectrometer (≥300 MHz)

Procedure:

  • Sample Preparation: Prepare a solution of the alcohol (racemate or individual enantiomer) in CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Shift Reagent: Add a small, known amount of the chiral shift reagent (e.g., 5-10 mg) to the NMR tube.

  • Acquisition of Subsequent Spectra: Acquire a series of ¹H NMR spectra after each addition of the shift reagent. Observe the splitting of signals that were singlets or simple multiplets in the original spectrum. The signals corresponding to the two enantiomers will shift to different extents.

  • Analysis: The integration of the separated signals can be used to determine the ratio of the two enantiomers.

G Principle of Chiral NMR Spectroscopy cluster_enantiomers Enantiomers in Achiral Solvent cluster_reagent Chiral Shift Reagent cluster_diastereomers Diastereomeric Complexes cluster_nmr NMR Spectrum enantiomer_r (1R)-Enantiomer complex_r (1R)-Enantiomer-Eu(hfc)₃ enantiomer_r->complex_r + Eu(hfc)₃ nmr_single Identical Spectra (Overlapping Signals) enantiomer_r->nmr_single enantiomer_s (1S)-Enantiomer complex_s (1S)-Enantiomer-Eu(hfc)₃ enantiomer_s->complex_s + Eu(hfc)₃ enantiomer_s->nmr_single reagent Eu(hfc)₃ nmr_split Different Spectra (Separated Signals) complex_r->nmr_split complex_s->nmr_split

A Comparative Guide to the Biological Activity of 1-[2-(trifluoromethyl)phenyl]ethanol Enantiomers in the Context of Polo-like Kinase 1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the enantiomers of 1-[2-(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a critical building block in the synthesis of potent inhibitors targeting Polo-like kinase 1 (Plk1), a key regulator of the cell cycle and a validated target in oncology. The stereochemistry of this alcohol profoundly influences the efficacy of the resulting inhibitor, highlighting the importance of enantioselective synthesis and evaluation in drug discovery.

Data Presentation: Enantioselective Inhibition of Polo-like Kinases

The biological activity of a chiral inhibitor is often dictated by the stereochemistry of its interaction with the target protein. In the case of Plk1 inhibitors of the thiophene benzimidazole class, the (R)-configuration of the 1-(trifluoromethyl)phenylethoxy moiety is crucial for high-potency inhibition. The (S)-enantiomer is expected to have significantly lower or negligible activity.

The table below summarizes the inhibitory activity of GSK461364A, which contains the active (R)-enantiomer. It is anticipated that a Plk1 inhibitor synthesized with (R)-1-[2-(trifluoromethyl)phenyl]ethanol would exhibit a similar high potency and selectivity profile, while the corresponding (S)-enantiomer would be substantially less active.

Target KinaseInhibitor (Enantiomer)Ki (nM)[2][3]IC50 (nM)[1]Selectivity vs. Plk2/Plk3
Plk1 GSK461364A ((R)-enantiomer derived) 2.2 ~2 >390-fold vs. Plk2, >450-fold vs. Plk3
Plk2GSK461364A ((R)-enantiomer derived)860--
Plk3GSK461364A ((R)-enantiomer derived)1000--
Plk1Corresponding (S)-enantiomer derivedExpected to be significantly higherExpected to be significantly higher-

Cellular Activity of the Active (R)-enantiomer derived inhibitor (GSK461364A):

Cell LineCancer TypeGI50 (nM)[1]
Various (over 120 cell lines)Multiple< 100 in >83% of cell lines
p53-deficient tumorsMultipleShows increased sensitivity

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of the biological activities of chiral compounds. Below are representative protocols for key experiments used to characterize Plk1 inhibitors like GSK461364A.

Biochemical Plk1 Kinase Inhibition Assay (Z'-Lyte™ Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the Plk1 kinase.

  • Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A peptide substrate is phosphorylated by Plk1. A site-specific protease that only cleaves the non-phosphorylated peptide is then added. Cleavage disrupts FRET, while phosphorylation protects the peptide from cleavage, maintaining the FRET signal. The inhibitory effect of a compound is measured by the preservation of the FRET signal.

  • Materials:

    • Recombinant human Plk1 enzyme

    • Z'-Lyte™ Ser/Thr peptide substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij 35)

    • Development reagent (protease)

    • Stop reagent

    • 384-well microplates

    • Plate reader capable of measuring FRET

  • Procedure:

    • Enzyme and Compound Pre-incubation: Add assay buffer, Plk1 enzyme, and serial dilutions of the test compound (or DMSO vehicle control) to the wells of a 384-well plate. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Kinase Reaction: Incubate for a set time (e.g., 15 minutes) at room temperature to allow for phosphorylation.

    • Development: Add the development reagent (protease) to each well and incubate to allow for the cleavage of non-phosphorylated substrate.

    • Reaction Termination: Add the stop reagent.

    • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths to determine the FRET ratio.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]

Cell Proliferation/Viability Assay (e.g., MTS or CCK-8 Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Principle: Tetrazolium compounds (like MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, HCT116)

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTS or CCK-8 reagent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 72 hours).

    • Reagent Addition: Add the MTS or CCK-8 reagent to each well and incubate for a period that allows for color development (typically 1-4 hours).

    • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualization

Plk1 Signaling Pathway and Point of Inhibition

Plk1_Signaling_Pathway G2 Cell in G2 Phase Plk1 Plk1 G2->Plk1 Activation Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Cdc25C Cdc25C Plk1->Cdc25C Phosphorylates & Activates APC_C APC/C Plk1->APC_C Activates Spindle Mitotic Spindle Formation Plk1->Spindle Inhibitor Plk1 Inhibitor (e.g., GSK461364A) Inhibitor->Plk1 Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->Prophase Promotes Mitotic Entry Cdc25C->Cdk1_CyclinB Activates APC_C->Anaphase Spindle->Metaphase Chrom_Seg Chromosome Segregation

Caption: Plk1 signaling pathway and the point of inhibition.

Experimental Workflow for Enantiomer Comparison

Enantiomer_Comparison_Workflow cluster_Synthesis Chiral Synthesis cluster_Data_Analysis Data Analysis Racemic_Alcohol 1-[2-(trifluoromethyl)phenyl]ethanol (Racemic mixture) Chiral_Separation Chiral Separation (e.g., SFC) Racemic_Alcohol->Chiral_Separation R_Alcohol (R)-enantiomer Chiral_Separation->R_Alcohol S_Alcohol (S)-enantiomer Chiral_Separation->S_Alcohol R_Inhibitor Synthesize Plk1 Inhibitor with (R)-enantiomer R_Alcohol->R_Inhibitor S_Inhibitor Synthesize Plk1 Inhibitor with (S)-enantiomer S_Alcohol->S_Inhibitor Biochemical_Assay Biochemical Plk1 Kinase Assay R_Inhibitor->Biochemical_Assay Cellular_Assay Cell Proliferation Assay (e.g., MTS) R_Inhibitor->Cellular_Assay S_Inhibitor->Biochemical_Assay S_Inhibitor->Cellular_Assay Comparison Compare IC50/Ki values of (R)- and (S)-inhibitors Biochemical_Assay->Comparison Cellular_Assay->Comparison

Caption: Experimental workflow for comparing enantiomer activity.

References

Navigating the Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol: A Comparative Guide to Chemical and Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (1R)-1-[2-(trifluoromethyl)phenyl]ethanol stands as a valuable intermediate, and the choice of its synthetic pathway can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a drug development program. This guide provides a comprehensive cost-benefit analysis of two primary synthetic strategies: asymmetric hydrogenation and biocatalytic reduction.

The asymmetric synthesis of this chiral alcohol from its prochiral ketone precursor, 2'-(trifluoromethyl)acetophenone, can be broadly categorized into chemical and biological transformations. Chemical routes, predominantly featuring asymmetric hydrogenation with noble metal catalysts, offer high yields and enantioselectivities. In contrast, biocatalytic methods, employing either whole microbial cells or isolated enzymes, are lauded for their exceptional stereoselectivity under mild, environmentally benign conditions. This comparison delves into the quantitative performance, experimental protocols, and economic considerations of each approach to guide researchers in selecting the optimal route for their specific needs.

At a Glance: Comparing Synthetic Routes

ParameterAsymmetric HydrogenationBiocatalytic Reduction
Catalyst Ruthenium or Rhodium complexes with chiral ligands (e.g., RuCl2[(R)-xylbinap][(R)-daipen])Whole microbial cells (e.g., Geotrichum candidum) or isolated enzymes (e.g., Carbonyl Reductase, Alcohol Dehydrogenase)
Typical Yield >95%60-95%
Enantiomeric Excess (ee) >95%>99%
Reaction Conditions High pressure (H2 gas), organic solventsAmbient pressure, aqueous media, mild temperatures (e.g., 30°C)
Key Advantages High yield, well-established technology, high turnover numbers.Exceptional enantioselectivity, mild and safe operating conditions, environmentally friendly ("green chemistry").
Key Disadvantages High cost of noble metal catalysts and chiral ligands, requirement for specialized high-pressure equipment, potential for metal contamination in the final product.Potentially lower yields compared to chemical methods, requires screening for suitable biocatalysts, cofactor regeneration needed for isolated enzymes.
Estimated Catalyst Cost High (precious metal-based)Generally lower, especially with whole-cell systems.

In-Depth Analysis of Synthetic Pathways

Asymmetric Hydrogenation: The Power of Chemical Catalysis

Asymmetric hydrogenation is a robust and widely employed method for the enantioselective reduction of ketones.[1][2][3] This approach relies on the use of a chiral transition metal catalyst, typically based on ruthenium or rhodium, in combination with a chiral phosphine ligand. The catalyst facilitates the addition of hydrogen across the carbonyl group in a stereocontrolled manner, leading to the desired enantiomer of the alcohol.

For the synthesis of this compound, a suitable catalytic system would involve a ruthenium precursor complexed with a chiral diphosphine ligand such as (R)-xylbinap in the presence of a chiral diamine like (R)-daipen. These catalysts are known for their high activity and selectivity in the hydrogenation of a wide range of ketones.[4]

Key Performance Indicators:

  • High Yield and Enantioselectivity: These systems can achieve yields and enantiomeric excesses often exceeding 95%.[4]

  • High Turnover Numbers (TON): Ruthenium-based catalysts can be highly efficient, allowing for low catalyst loadings.[5]

  • Scalability: The methodology is well-established and scalable for industrial production.

Cost-Benefit Considerations: The primary drawback of this method is the high cost associated with the precious metal (ruthenium or rhodium) and the synthetically complex chiral ligands. Furthermore, the use of high-pressure hydrogen gas necessitates specialized and costly reactor systems. Post-reaction, there is a need for efficient removal of the metal catalyst from the final product, which can add to the overall cost and complexity of the process.

Biocatalytic Reduction: Nature's Approach to Chirality

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure compounds.[6][7] This method utilizes the inherent stereoselectivity of enzymes, such as alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs), found in various microorganisms.[2][3] These enzymes can reduce ketones to their corresponding alcohols with exceptional enantiomeric excess, often greater than 99%.

For the synthesis of the enantiomer of the target molecule, (1S)-1-[2-(trifluoromethyl)phenyl]ethanol, the microorganism Geotrichum candidum has been shown to be an effective biocatalyst for the reduction of 2'-(trifluoromethyl)acetophenone.[8] While this produces the (S)-enantiomer, screening of other microbial strains or protein engineering of existing enzymes could yield a biocatalyst for the desired (R)-enantiomer. The use of whole microbial cells is often preferred for its simplicity and cost-effectiveness, as it circumvents the need for enzyme purification and cofactor regeneration, which is handled by the cell's metabolism.[7]

Key Performance Indicators:

  • Exceptional Enantioselectivity: Biocatalytic reductions routinely achieve enantiomeric excesses greater than 99%.[6][9]

  • Mild Reaction Conditions: These reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure, enhancing safety and reducing energy consumption.[10]

  • Environmental Sustainability: The use of water as a solvent and biodegradable catalysts makes this a "greener" synthetic route.

Cost-Benefit Considerations: While the operational costs are generally lower due to the mild conditions, the initial investment in screening for a suitable biocatalyst can be time-consuming. The volumetric productivity of whole-cell biotransformations can sometimes be lower than that of chemical processes.[6] For isolated enzymes, the cost of the purified enzyme and the necessary cofactor (e.g., NADH or NADPH) can be significant, although cofactor regeneration systems can mitigate this expense.[1][11]

Experimental Protocols

Asymmetric Hydrogenation of 2'-(Trifluoromethyl)acetophenone (General Procedure)

This protocol is a general representation and would require optimization for the specific substrate and catalyst system.

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • [RuCl2(p-cymene)]2

  • (R)-XylBINAP (or other suitable chiral diphosphine ligand)

  • (R,R)-DPEN (or other suitable chiral diamine ligand)

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with [RuCl2(p-cymene)]2 (0.005 mol%) and the chiral diphosphine ligand (0.011 mol%).

  • Anhydrous isopropanol is added, and the mixture is stirred at room temperature for 30 minutes.

  • The chiral diamine ligand (0.01 mol%) is added, and the mixture is stirred for another 30 minutes.

  • 2'-(Trifluoromethyl)acetophenone (1.0 equivalent) and a solution of potassium tert-butoxide in isopropanol (1.0 M, 0.1 equivalents) are added.

  • The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-50 °C) for the required time (e.g., 4-24 hours), monitoring the reaction progress by GC or TLC.

  • Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone using Whole Cells (General Procedure)

This protocol is based on the use of Geotrichum candidum for the synthesis of the (S)-enantiomer and would require the identification of a suitable microorganism for the (R)-enantiomer.

Materials:

  • Geotrichum candidum (or another suitable microorganism)

  • Growth medium (e.g., YM broth)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (or other co-substrate)

  • 2'-(Trifluoromethyl)acetophenone

  • Ethyl acetate

Procedure:

  • Cultivation of Microorganism: Inoculate a sterile growth medium with Geotrichum candidum and incubate at an appropriate temperature (e.g., 28 °C) with shaking until the desired cell density is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with phosphate buffer, and resuspend in the same buffer to a specific cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation: In a reaction vessel, combine the cell suspension with a co-substrate such as glucose.

  • Add 2'-(Trifluoromethyl)acetophenone (as a solution in a water-miscible solvent like DMSO if necessary) to the desired final concentration.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking. Monitor the progress of the reaction by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent such as ethyl acetate.[12]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualization of the Decision-Making Process

The selection of an optimal synthetic route is a multifactorial decision. The following diagram illustrates a logical workflow to guide this process.

Synthetic_Route_Selection cluster_options Synthetic Route Options start Define Project Requirements scale Scale of Synthesis (mg, g, kg) start->scale purity Required Enantiomeric Purity (ee%) start->purity cost Budget Constraints start->cost equipment Available Equipment start->equipment asymmetric_hydro Asymmetric Hydrogenation scale->asymmetric_hydro Large Scale (kg) biocatalysis Biocatalytic Reduction scale->biocatalysis Small to Medium Scale (mg-g) purity->asymmetric_hydro ~95-99% ee acceptable purity->biocatalysis >99% ee critical cost->asymmetric_hydro Higher budget for catalyst cost->biocatalysis Lower budget for catalyst equipment->asymmetric_hydro High-pressure reactor available equipment->biocatalysis Standard lab equipment decision Select Optimal Route asymmetric_hydro->decision biocatalysis->decision end Proceed with Synthesis decision->end

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The choice between asymmetric hydrogenation and biocatalytic reduction for the synthesis of this compound is a nuanced decision that hinges on the specific requirements of the project. Asymmetric hydrogenation offers a rapid and high-yielding route, well-suited for large-scale production where the initial investment in catalysts and equipment can be justified. On the other hand, biocatalysis provides an environmentally friendly and highly enantioselective method that is particularly attractive for research and development stages, where high purity is paramount and the scale of synthesis is smaller. By carefully weighing the factors of scale, required purity, budget, and available infrastructure, researchers can make an informed decision to select the most appropriate and efficient synthetic strategy.

References

Safety Operating Guide

Proper Disposal of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel handling (1R)-1-[2-(trifluoromethyl)phenyl]ethanol must adhere to strict disposal protocols to ensure safety and environmental compliance. Due to its chemical properties, this compound is classified as hazardous waste and requires specialized handling. This guide provides essential information for the proper disposal of this compound and associated contaminated materials.

This compound, a halogenated organic compound, is presumed to share hazards with similar chemicals, including being harmful if swallowed and causing serious eye irritation.[1][2] Improper disposal, such as release into drains or evaporation, is prohibited and can lead to environmental contamination.[3][4]

Key Disposal Principles

The fundamental principles for managing this chemical waste involve segregation, proper containment, clear labeling, and disposal through an authorized hazardous waste program.[3] Do not mix this waste with non-hazardous materials, as this will render the entire mixture hazardous.[5]

Quantitative Data for Hazardous Waste Storage

Laboratories must comply with regulations regarding the accumulation of hazardous waste. The following table summarizes key quantitative limits for satellite accumulation areas (SAAs):

ParameterLimitRegulation Source
Maximum Hazardous Waste Volume55 gallonsUniversity of Pennsylvania EHRS
Maximum Acutely Toxic Waste1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS[6]
Maximum Storage TimeUp to 12 months (unless accumulation limits are met sooner)University of Pennsylvania EHRS[6]
Container HeadspaceAt least one-inchCentral Washington University[7]
Empty Container RinsingFirst rinse (or first three for highly toxic substances) must be collected as hazardous waste.Dartmouth College EHS

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), when handling the chemical and its waste.

2. Waste Segregation and Collection:

  • Primary Waste Stream: Designate this waste as "Halogenated Organic Waste."

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

  • Solid Waste: Dispose of any materials contaminated with the compound, such as pipette tips, gloves, and weighing paper, in a designated solid hazardous waste container.

  • Sharps: Any contaminated sharps (needles, broken glassware) must be placed in a puncture-resistant sharps container.[8]

3. Container Management:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[3][7]

4. Decontamination of Glassware:

  • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • The first rinsate is considered hazardous and must be collected in the halogenated organic liquid waste container.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

5. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to prevent spills.[9]

6. Final Disposal:

  • Once the container is full or the accumulation time limit is approaching, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

  • Do not attempt to dispose of this chemical through standard trash or sewer systems.[3][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste glassware Contaminated Glassware start->glassware collect_liquid Collect in Labeled Halogenated Organic Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid rinse Rinse with Solvent glassware->rinse store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinsate Collect First Rinsate in Liquid Waste Container rinse->collect_rinsate clean_glassware Clean Glassware for Reuse rinse->clean_glassware collect_rinsate->store Container becomes part of waste stream disposal Arrange for Pickup by EHS or Licensed Contractor store->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (1R)-1-[2-(trifluoromethyl)phenyl]ethanol. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on data for analogous compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]Protects against potential splashes of the chemical that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5][6]Provides a barrier against skin contact, which can cause irritation. Glove material should be selected based on the specific operational conditions and breakthrough time.
Skin and Body Protection A standard lab coat is suitable for minor tasks. For activities with a higher risk of splashes, an acid-resistant apron should be worn over the lab coat.[4]Protects against accidental skin contact.
Respiratory Protection A respirator may be required if engineering controls are insufficient to maintain exposure below permissible limits or during large-scale operations.[3][7]Prevents inhalation of harmful vapors or aerosols that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for the specific lot of the chemical being used.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents within a designated and well-ventilated fume hood.

  • Handling:

    • Don the appropriate personal protective equipment (PPE) as outlined in the table above.

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, PTFE) to prevent reactions with the container.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

    • Remove and dispose of contaminated PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste to prevent environmental contamination.[8]

  • Waste Segregation:

    • All waste containing this compound, including residual amounts of the chemical, contaminated materials (e.g., pipette tips, gloves, weighing paper), and solvent rinsates, must be collected in a designated "Halogenated Organic Waste" container.[9][10][11]

    • Do not mix halogenated waste with non-halogenated waste streams.[12]

  • Waste Container:

    • Use a clearly labeled, leak-proof, and chemically compatible waste container.

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Storage:

    • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem post_decon Decontaminate Surfaces & Equipment handle_chem->post_decon disp_segregate Segregate Halogenated Waste handle_chem->disp_segregate post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_decon->disp_segregate post_wash Wash Hands post_ppe->post_wash post_ppe->disp_segregate disp_container Use Labeled Container disp_segregate->disp_container disp_store Store Safely disp_container->disp_store disp_collection Arrange for Collection disp_store->disp_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.